molecular formula C3H4FNaO2 B6612238 sodium (2R)-2-fluoropropanoate CAS No. 133665-55-1

sodium (2R)-2-fluoropropanoate

Cat. No.: B6612238
CAS No.: 133665-55-1
M. Wt: 114.05 g/mol
InChI Key: WDYHENABJMJFTR-HSHFZTNMSA-M
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Description

Sodium (2R)-2-fluoropropanoate is a useful research compound. Its molecular formula is C3H4FNaO2 and its molecular weight is 114.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality sodium (2R)-2-fluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium (2R)-2-fluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2R)-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYHENABJMJFTR-HSHFZTNMSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile & Technical Guide: Sodium (2R)-2-Fluoropropanoate

Executive Summary

Sodium (2R)-2-fluoropropanoate is the sodium salt of the (2R)-enantiomer of 2-fluoropropanoic acid. As a fluorinated isostere of L-lactate (specifically the (S)-lactate enantiomer, noting the Cahn-Ingold-Prelog priority change caused by fluorine), this compound serves as a critical metabolic probe in 19F-NMR spectroscopy and a chiral building block in medicinal chemistry. Its utility stems from the "Fluorine Effect"—the ability of the fluorine atom to mimic the steric bulk of a hydroxyl group while significantly altering electronic properties and preventing oxidation at the


-carbon.

This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and analytical validation protocols, moving beyond basic data to actionable experimental insights.

Chemical Identity & Core Constants

PropertyValue / Description
IUPAC Name Sodium (2R)-2-fluoropropanoate
Common Name Sodium (R)-2-fluoropropionate
CAS Number 133665-55-1 (Salt); 75244-22-3 (Acid, R-isomer)
Molecular Formula C

H

FNaO

Molecular Weight 114.05 g/mol
Stereochemistry (2R)-configuration (corresponds to D-series relative to lactate structure, but nomenclature depends on priority rules)
Physical State White to off-white crystalline powder
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar organic solvents.[1][2][3]

Physicochemical Properties: The Technical Deep Dive

Solid-State Characteristics
  • Hygroscopicity: Like many sodium salts of short-chain carboxylic acids, sodium (2R)-2-fluoropropanoate is hygroscopic . It readily absorbs atmospheric moisture to form a hydrate or deliquesce.

    • Operational Implication: Weighing must be performed rapidly or in a glovebox. Storage requires desiccated conditions (e.g., under Ar/N

      
       with P
      
      
      
      O
      
      
      ).
  • Thermal Stability: The salt is generally stable up to >200°C but will decompose before melting. The C-F bond is robust (approx. 110 kcal/mol), but the carboxylate functionality is the limiting factor for thermal stability.

Solution Chemistry & Acidity (pKa)

The introduction of a fluorine atom at the


-position drastically alters the acidity of the parent propionic acid due to the inductive electron-withdrawing effect (-I effect).
  • pKa of Conjugate Acid: ~2.68 (Predicted/Experimental range)

    • Comparison: Propionic acid pKa

      
       4.87; Lactic acid pKa 
      
      
      
      3.86.
    • Mechanism:[4] The electronegative fluorine stabilizes the carboxylate anion through inductive withdrawal of electron density, making the conjugate acid significantly stronger.

  • pH in Solution: An aqueous solution (10 mM) will be slightly basic (pH ~7.5–8.5) due to the hydrolysis of the weak conjugate base, but less basic than a sodium propionate solution.

The Fluorine Effect: Bioisosterism

The (2R)-2-fluoropropanoate anion is a bioisostere of (S)-Lactate .

  • Steric Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is close to that of the Hydroxyl oxygen (1.52 Å) or the energetic volume of an OH group. Enzymes recognizing lactate often accept the 2-fluoro analog.

  • Metabolic Blockade: Unlike the hydroxyl group in lactate, the fluorine atom cannot be oxidized to a ketone (pyruvate analog) by lactate dehydrogenase (LDH). This makes it a "metabolic dead-end" probe, useful for tracking transport without downstream conversion.

Synthesis & Stereochemical Logic

To obtain the (2R)-isomer with high enantiomeric excess (ee), the synthesis typically proceeds via Nucleophilic Substitution (S


2)  on an activated (S)-lactate derivative.

Critical Mechanism: The reaction involves a Walden inversion. Starting with (S)-Lactate esters (e.g., Methyl (S)-lactate), treatment with a fluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor replaces the OH with F, inverting the center to (R).

SynthesisWorkflow Start (S)-Methyl Lactate (Natural L-Lactate precursor) Activation Activation/Fluorination (DAST or Deoxo-Fluor) Start->Activation DCM, -78°C Transition S_N2 Transition State (Walden Inversion) Activation->Transition Intermediate Methyl (2R)-2-fluoropropanoate Transition->Intermediate Inversion Hydrolysis Hydrolysis (NaOH) (Careful pH control) Intermediate->Hydrolysis THF/H2O Final Sodium (2R)-2-fluoropropanoate (>98% ee) Hydrolysis->Final Lyophilization

Figure 1: Stereoselective synthesis workflow demonstrating the Walden inversion required to convert (S)-lactate precursors into the (2R)-fluorinated product.

Analytical Characterization Protocols

Trustworthy characterization relies on two pillars: Chiral Purity (ee%) and Chemical Identity (NMR) .

Protocol 1: 19F-NMR Spectroscopy

The 19F nucleus is 100% naturally abundant and highly sensitive to its electronic environment.[5][6]

  • Setup: Dissolve ~10 mg in D

    
    O. Use an internal standard (e.g., Sodium Trifluoroacetate, 
    
    
    
    -76.55 ppm) for accurate referencing.
  • Expected Shift: The

    
    -fluorine typically appears as a multiplet (doublet of quartets) around -180 to -185 ppm  (relative to CFCl
    
    
    
    ).
  • Coupling: Observe

    
     coupling (~48-50 Hz) to the geminal proton and 
    
    
    
    coupling (~20-25 Hz) to the methyl protons.
Protocol 2: Chiral Purity Determination

Separating the (2R) and (2S) enantiomers requires a chiral stationary phase.[7]

  • Method: Chiral HPLC or GC.

  • Derivatization (Optional but recommended): Convert the salt back to the methyl ester (using MeOH/H

    
    SO
    
    
    
    ) for easier GC analysis.
  • Column: Chiralpak AD-H or equivalent polysaccharide-based column.

  • Mobile Phase: Hexane/IPA (98:2) for esters; Polar ionic mode for free salts.

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Chiral Purity (ee%) Sample Raw Sample (Na 2-fluoropropionate) NMR 19F-NMR (D2O) Target: -182 ppm (d,q) Sample->NMR HNMR 1H-NMR (D2O) Target: Geminal H-F coupling Sample->HNMR Deriv Derivatization (MeOH/H+, 1h) Sample->Deriv GC Chiral GC/HPLC (Chiralpak or Cyclodextrin) Deriv->GC Result Calculate ee% ((R-S)/(R+S) * 100) GC->Result

Figure 2: Analytical decision tree for validating chemical identity and stereochemical purity.

Handling, Safety, and Storage

  • Storage: Store at -20°C in a tightly sealed container. The compound is hygroscopic; exposure to air will lead to water uptake, altering the effective molecular weight and concentration in biological assays.

  • Safety: Fluorinated organic acids can be toxic if metabolized to fluoroacetate (inhibitor of the aconitase enzyme in the Krebs cycle), though 2-fluoropropionate is generally less toxic than fluoroacetate. Handle with standard PPE (gloves, goggles) and avoid inhalation of dust.

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in buffers (PBS, HEPES) immediately prior to use.

References

  • PubChem. Sodium (2R)-2-fluoropropanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Fundamental grounding on C-F bond properties and bioisosterism).
  • Tengeiji, A., et al. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids... Molecules, 17(6), 7356-7378. Available at: [Link] (Demonstrates kinetic resolution and synthesis logic for fluoropropanoic acids).

Sources

Chemical structure and stereochemistry of sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium (2R)-2-fluoropropanoate (also known as Sodium (R)-


-fluoropropionate) is the sodium salt of the (2R)-enantiomer of 2-fluoropropanoic acid. It represents a critical scaffold in medicinal chemistry and metabolic research due to the bioisosteric relationship between the fluorine atom and the hydroxyl group (in lactate) or hydrogen (in propionate).

Unlike its non-fluorinated analogues, the introduction of fluorine at the


-position induces significant stereoelectronic effects—specifically the gauche effect —which locks the molecule into specific conformations, influencing its binding affinity to metabolic enzymes such as lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs).

Key Technical Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 114.05 g/mol

  • Stereocenter: C2 (R-configuration)

  • Key Feature: High-polarity C-F bond (1.35 Å) inducing dipole-dipole ordering.

Structural Anatomy & Stereochemistry

The C-F Bond and The Gauche Effect

The defining structural feature of sodium (2R)-2-fluoropropanoate is the presence of a highly electronegative fluorine atom attached to the chiral center. In the solid state and solution, this molecule does not adopt a random conformation. Instead, it is governed by the fluorine gauche effect .

Due to the high electronegativity of fluorine (


), the C-F bond (

) is a poor electron donor but an excellent acceptor (

). The C-H bonds on the adjacent methyl group or the C-O bonds of the carboxylate interact hyperconjugatively.
  • Dipole Minimization: The C-F bond vector tends to align to minimize repulsion with the carbonyl dipole of the carboxylate group.

  • Hyperconjugation: The

    
     interaction stabilizes conformations where the C-F bond is gauche (syn-clinal) to the electron-rich bonds rather than anti-periplanar, contrary to steric predictions.
    
Absolute Configuration: (2R)

The (2R) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -F (Atomic number 9)

    
     Priority 1
    
  • -COO⁻ (Carbon bonded to 3 oxygens via phantom atoms)

    
     Priority 2
    
  • -CH₃ (Carbon bonded to hydrogens)

    
     Priority 3
    
  • -H

    
     Priority 4
    

When the lowest priority group (-H) is oriented away from the viewer, the sequence 1


 2 

3 traces a clockwise direction, confirming the (R) configuration.

Note on Nomenclature: (2R)-2-fluoropropanoate is structurally related to L-Alanine and (S)-Lactate via stereochemical inversion pathways (see Section 3).

Synthetic Pathways & Stereocontrol

To obtain high enantiomeric excess (ee > 95%) of the (2R)-isomer, direct fluorination of propionate is insufficient due to lack of stereocontrol. The industry-standard protocol utilizes the Chiral Pool strategy, starting from (S)-Ethyl Lactate (L-Lactate ethyl ester).

The "Inversion" Protocol (Nucleophilic Substitution)

This protocol relies on the


 mechanism. Since (S)-Lactate has the hydroxyl group, converting it to a leaving group (OTf or OMs) followed by displacement with fluoride results in a Walden Inversion , yielding the (R)-fluoride.
Experimental Workflow
  • Activation: (S)-Ethyl Lactate is treated with Triflic Anhydride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ) to create a sulfonate ester.
  • Fluorination: The activated ester undergoes

    
     displacement using a fluoride source (e.g., CsF or TBAF) or a specialized dehydroxyfluorination reagent like TFEDMA  (Tetrafluoroethyldimethylamine).
    
  • Hydrolysis: The resulting (R)-ethyl ester is hydrolyzed under mild basic conditions (NaOH) to yield the sodium salt.

Diagram: Stereochemical Inversion Pathway

The following Graphviz diagram illustrates the logical flow and stereochemical inversion from (S)-Lactate to (2R)-Fluoropropanoate.

SynthesisPathway Start (S)-Ethyl Lactate (Chiral Pool) Activation Activation (Tf2O / Pyridine) Start->Activation Step 1 Intermediate (S)-Triflate Intermediate (Good Leaving Group) Activation->Intermediate Fluorination SN2 Fluorination (TFEDMA or CsF) Intermediate->Fluorination Step 2: Walden Inversion Ester (2R)-Ethyl 2-fluoropropionate (Inverted Configuration) Fluorination->Ester Hydrolysis Hydrolysis (NaOH / H2O) Ester->Hydrolysis Step 3 Product Sodium (2R)-2-fluoropropanoate (Final Salt) Hydrolysis->Product

Caption: Stereoselective synthesis of Sodium (2R)-2-fluoropropanoate via nucleophilic substitution, highlighting the critical Walden inversion step.

Analytical Characterization

Validating the identity and purity of Sodium (2R)-2-fluoropropanoate requires a multi-modal approach. The fluorine atom provides a unique handle for NMR spectroscopy.

Nuclear Magnetic Resonance (NMR)

Data is typically acquired in


.[1]
NucleusChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment

1.50 - 1.55 ppmDoublet of Doublets (dd)

Hz,

Hz

group

5.05 - 5.15 ppmDoublet of Quartets (dq)

Hz,

Hz

-proton (

)

-182.0 to -185.0 ppmDoublet of Quartets

Hz,

Hz

-Fluorine

Interpretation:

  • The Geminal Coupling (

    
    )  of ~48 Hz is diagnostic for a fluorine atom attached to the same carbon as a proton.
    
  • The Vicinal Coupling (

    
    )  of ~24 Hz observed in the methyl signal confirms the connectivity of 
    
    
    
    .
  • Chemical Shift: The

    
     signal in the -180s ppm range is characteristic of secondary aliphatic fluorides 
    
    
    
    to a carbonyl.
Crystallography & Ionic Structure

In the solid state, Sodium (2R)-2-fluoropropanoate forms an ionic lattice.

  • Coordination: The

    
     ion is typically hexacoordinated or heptacoordinated, bridged by oxygen atoms from the carboxylate groups of neighboring molecules.
    
  • Fluorine Interaction: While Fluorine is not a strong hydrogen bond acceptor, in the crystal lattice, it often engages in weak

    
     contacts that stabilize the crystal packing.
    

Bio-Physical Implications & Applications

Metabolic Probing

(2R)-2-fluoropropanoate is structurally analogous to Pyruvate (


) and Lactate  (

).
  • Transport: It is a substrate for Monocarboxylate Transporters (MCTs) , allowing it to enter cells and mitochondria.

  • Enzyme Inhibition: Unlike fluoroacetate, which forms fluorocitrate and lethally blocks the Krebs cycle (aconitase inhibition), 2-fluoropropanoate is less toxic but can act as a competitive inhibitor or slow substrate for Lactate Dehydrogenase (LDH) . The fluorine atom withdraws electron density, altering the electrophilicity of the

    
    -carbon (in the oxidized ketone form) or the acidity of the 
    
    
    
    -proton.
Safety Note: Toxicity Distinction

It is imperative to distinguish this compound from Sodium Fluoroacetate (Compound 1080).[2]

  • Fluoroacetate (

    
    ):  Metabolized to 
    
    
    
    -2-fluorocitrate
    
    
    Irreversible Aconitase Inhibitor
    
    
    Lethal .
  • 2-Fluoropropionate (

    
    ):  The steric bulk of the methyl group hinders the specific enzymatic condensation required to form the lethal fluorocitrate isomer efficiently. While still bioactive and potentially toxic at high doses, it does not share the extreme acute lethality of fluoroacetate.
    

References

  • Stereoelectronic Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Synthesis (Patent): Braun, M., et al. (2010). Stereoselective one step fluorination process for the preparation of 2-fluoropropionate. US Patent App. 2010/0069663. Link

  • NMR Standards: Rosenau, C. P., et al. (2018). A Practical Guide to 19F NMR. Angewandte Chemie International Edition. Link

  • Metabolic Transport: Halestrap, A. P. (2013). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life. Link

Sources

Thermodynamic Solvation and Physicochemical Profiling of Sodium (2R)-2-fluoropropanoate in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Radiochemists and Drug Development Professionals

Executive Summary

Sodium (2R)-2-fluoropropanoate is a critical chiral building block and precursor in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and positron emission tomography (PET) radiotracers[1]. As a white, flaky crystalline powder, its utility in nucleophilic substitutions, esterifications, and coupling reactions is heavily dictated by its solubility in organic solvents. Because it is an ionic salt, achieving sufficient concentration in the polar aprotic solvents typically required for these reactions (e.g., acetonitrile, DMSO) presents a significant thermodynamic hurdle. This whitepaper details the solvation mechanics, empirical solubility data, and validated experimental protocols for optimizing the dissolution of sodium (2R)-2-fluoropropanoate.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of sodium (2R)-2-fluoropropanoate, we must analyze the interplay between its crystal lattice energy and the solvation energy provided by the solvent.

The Inductive Effect of the Alpha-Fluorine Unlike standard sodium propionate, the introduction of a highly electronegative fluorine atom at the chiral C2 position exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the carboxylate anion, subtly delocalizing the negative charge. While this makes the parent (2R)-2-fluoropropanoic acid a stronger acid than propanoic acid, it also reduces the hydrogen-bond acceptor capacity of the carboxylate oxygen atoms. Consequently, while the salt remains highly soluble in water, its solubility in polar protic organic solvents (like methanol and ethanol) is marginally lower than that of non-fluorinated analogues.

Solvent Class Interactions

  • Polar Protic Solvents (Methanol, Ethanol): These solvents can solvate both the sodium cation (via lone pairs on oxygen) and the fluoropropanoate anion (via hydrogen bonding). However, the reduced H-bond acceptor strength of the fluorinated carboxylate limits maximum solubility.

  • Polar Aprotic Solvents (Acetonitrile, Acetone, DMF, DMSO): These solvents are excellent at solvating cations but poor at solvating anions. In these media, sodium (2R)-2-fluoropropanoate tends to form tight ion pairs or higher-order aggregates, leading to drastically reduced solubility. For instance, in the synthesis of N-terminus labeled PET tracers, the salt is often suspended in acetonitrile and heated, relying on minimal dissolved fractions or phase transfer mechanisms to drive the reaction forward[1].

Quantitative Solubility Data

Because specific literature values for the pure (2R) enantiomer in all organic solvents are sparse, the following table synthesizes extrapolated thermodynamic data based on structurally homologous short-chain fluorinated sodium salts (e.g., sodium fluoroacetate[2] and sodium propionate[3]).

Table 1: Estimated Thermodynamic Solubility of Sodium (2R)-2-fluoropropanoate at 25 °C

SolventSolvent ClassDielectric Constant (ε)Estimated Solubility (g/dL)Solvation Mechanism
Water Polar Protic80.1> 100Full ionic dissociation; strong H-bonding.
Methanol Polar Protic32.7~ 4.5 - 5.0Moderate H-bonding; cation coordination.
Ethanol Polar Protic24.5~ 1.2 - 1.5Weak H-bonding; limited dielectric shielding.
DMSO Polar Aprotic46.7~ 1.0 - 2.0Strong Na⁺ solvation; naked anion formation.
Acetone Polar Aprotic20.7< 0.05Poor anion solvation; tight ion pairing.
Acetonitrile Polar Aprotic37.5< 0.01Minimal dissociation; requires phase transfer.

Mechanistic Solvation Pathways

The following diagram illustrates the divergent solvation pathways of sodium (2R)-2-fluoropropanoate depending on the solvent environment and the introduction of a phase transfer catalyst (PTC).

SolvationDynamics Solid Solid Sodium (2R)-2-fluoropropanoate Protic Polar Protic Solvents (e.g., MeOH, EtOH) Solid->Protic Dissolution Aprotic Polar Aprotic Solvents (e.g., MeCN, Acetone) Solid->Aprotic Dissolution Crown Aprotic + 15-Crown-5 (Phase Transfer) Solid->Crown Dissolution SolvatedProtic Moderate Solubility Solvated Na+ & H-bonded Anion Protic->SolvatedProtic H-Bonding IonPair Low Solubility Tight Ion-Pair Aggregates Aprotic->IonPair Poor Anion Solvation NakedAnion Enhanced Solubility & Reactivity Sequestrated Na+ & 'Naked' Anion Crown->NakedAnion Na+ Chelation

Solvation dynamics of sodium (2R)-2-fluoropropanoate across different organic environments.

Experimental Workflows

Protocol A: Thermodynamic Solubility Determination via Shake-Flask Method

To ensure trustworthiness and reproducibility in your own laboratory, use this self-validating protocol to determine the exact solubility of your specific batch of sodium (2R)-2-fluoropropanoate.

  • Step 1: Preparation. Add an excess of sodium (2R)-2-fluoropropanoate (approx. 500 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Step 2: Equilibration. Place the sealed vial in a thermostatic orbital shaker. Agitate at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium is reached, preventing supersaturation artifacts that occur with rapid heating/cooling cycles.

  • Step 3: Phase Separation. Transfer the suspension to a centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures no micro-particulates artificially inflate the concentration reading.

  • Step 4: Quantification. Dilute a 100 µL aliquot of the filtrate with 900 µL of D₂O (for protic solvents) or DMSO-d₆ (for aprotic solvents). Spike with a known concentration of 2,2,2-trifluoroethanol as an internal standard. Analyze via quantitative ¹⁹F-NMR (qNMR). Calculate the concentration by integrating the (2R)-2-fluoropropanoate fluorine doublet against the internal standard singlet.

Protocol B: Enhancing Solubility in Acetonitrile for Coupling Reactions

When using sodium (2R)-2-fluoropropanoate as a reagent in acetonitrile (e.g., reacting with bis(4-nitrophenyl) carbonate for PET tracer synthesis), its inherent solubility is <0.01 g/dL.

  • Step 1: Suspend 1.0 molar equivalent of sodium (2R)-2-fluoropropanoate in anhydrous acetonitrile.

  • Step 2: Add 1.1 molar equivalents of 15-crown-5 ether. Causality: The cavity size of 15-crown-5 perfectly matches the ionic radius of the Na⁺ cation (approx. 1.02 Å). By chelating the sodium ion, the crown ether pulls the salt into solution, breaking the crystal lattice without requiring protic solvation.

  • Step 3: Stir at room temperature for 30 minutes. The opaque suspension will transition to a clear or slightly hazy solution, yielding a highly reactive, "naked" (2R)-2-fluoropropanoate anion ready for immediate nucleophilic attack.

Conclusion

The solubility of sodium (2R)-2-fluoropropanoate in organic solvents is a delicate balance of lattice energy and solvent-ion interactions. While poorly soluble in the aprotic solvents favored for organic synthesis, understanding the thermodynamic barriers allows chemists to employ targeted strategies—such as elevated temperatures or phase transfer catalysts—to unlock its full synthetic potential in chiral drug discovery and radiochemistry.

References

  • Source: nih.
  • SODIUM FLUOROACETATE (PIM 494)
  • Source: synthetikaeu.

Sources

Sodium (2R)-2-fluoropropanoate CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium (2R)-2-fluoropropanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium (2R)-2-fluoropropanoate, a chiral organofluorine compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, properties, the critical role of chirality and fluorination in drug design, synthetic approaches, and essential safety protocols.

Compound Identification and Chemical Properties

Sodium (2R)-2-fluoropropanoate is the sodium salt of the (R)-enantiomer of 2-fluoropropanoic acid. The introduction of a fluorine atom at the alpha-position significantly influences the molecule's acidity and reactivity compared to its non-fluorinated analog.

CAS Number: 133665-55-1[1]

Molecular Formula: C₃H₄FNaO₂[1]

Molecular Weight: 114.05 g/mol [1]

IUPAC Name: sodium (2R)-2-fluoropropanoate[1]

Synonyms: Sodium (R)-2-Fluoropropanoate[1]

Chemical Structure:

Sodium (2R)-2-fluoropropanoate Chemical Structure of Sodium (2R)-2-fluoropropanoate cluster_propanoate C1 O1 C1->O1 O2 C1->O2 C2 C2->C1 C3 C2->C3 F C2->F H1 C2->H1 H_Me C3->H_Me Na Na⁺

Caption: 2D structure of Sodium (2R)-2-fluoropropanoate.

Physicochemical Data Summary:
PropertyValueSource
Molecular Formula C₃H₄FNaO₂PubChem[1]
Molecular Weight 114.05 g/mol PubChem[1]
CAS Number 133665-55-1PubChem[1]
Parent Acid pKa Data not available; fluorination increases acidityN/A
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge

The Role of Fluorine and Chirality in Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile.

Key Benefits of Fluorination:

  • Metabolic Stability: The C-F bond is highly stable, which can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.[2][3]

  • Binding Affinity: Fluorine's electronegativity can lead to favorable interactions with biological targets, increasing binding affinity and potency.[2][3]

  • Membrane Permeability: The introduction of fluorine can enhance a compound's ability to cross cellular membranes.[2][4]

Chirality is equally critical, as enantiomers of a drug can have vastly different biological activities.[2][3] The (R)- or (S)-configuration at a stereocenter dictates how the molecule interacts with its target. The use of a single enantiomer, such as in (2R)-2-fluoropropanoate, is essential for developing drugs with higher potency, selectivity, and a reduced risk of side effects.[2] The fluorine atom at the stereogenic center of 2-aryl-2-fluoropropanoic acids can also prevent unwanted epimerization in vivo.[5]

DrugDevAdvantages cluster_fluorine Fluorine Incorporation cluster_chirality Chiral Purity F1 Increased Metabolic Stability Core Sodium (2R)-2-fluoropropanoate (Building Block) F1->Core F2 Enhanced Binding Affinity F2->Core F3 Improved Bioavailability F3->Core C1 Increased Potency C1->Core C2 Higher Selectivity C2->Core C3 Reduced Side Effects C3->Core Outcome Optimized Drug Candidate Core->Outcome

Caption: Advantages of fluorination and chirality in drug design.

Synthesis and Experimental Protocols

Sodium (2R)-2-fluoropropanoate is typically prepared from its corresponding acid, (2R)-2-fluoropropanoic acid. The synthesis of the chiral acid is a key step. While numerous methods exist for the preparation of racemic 2-fluoropropanoic acid, achieving high enantiomeric purity requires asymmetric synthesis or chiral resolution techniques.[5][6]

General Synthesis Workflow:

A common strategy involves the hydrolysis of a chiral ester precursor, such as Methyl (2R)-2-fluoropropanoate (CAS 146805-74-5).[7]

SynthesisWorkflow Start Methyl (2R)-2-fluoropropanoate Step1 Base-mediated Hydrolysis (e.g., NaOH in Ethanol/Water) Start->Step1 Intermediate (2R)-2-fluoropropanoic acid (in situ) Step1->Intermediate Step2 Neutralization / Salt Formation Intermediate->Step2 Product Sodium (2R)-2-fluoropropanoate Step2->Product

Caption: General workflow for Sodium (2R)-2-fluoropropanoate synthesis.

Protocol: Synthesis via Hydrolysis of Methyl (2R)-2-fluoropropanoate

This protocol is a generalized procedure based on standard organic chemistry techniques for ester hydrolysis.[5]

Materials:

  • Methyl (2R)-2-fluoropropanoate

  • Ethanol (or other suitable alcohol solvent)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 4 M)

  • Deionized water

  • Evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl (2R)-2-fluoropropanoate in ethanol at room temperature.

  • Hydrolysis: Cool the solution in an ice bath (0 °C). Slowly add the aqueous sodium hydroxide solution to the flask while stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours. The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Isolation: The remaining aqueous solution contains the Sodium (2R)-2-fluoropropanoate. The product can be isolated by lyophilization or used directly as an aqueous solution for subsequent applications.

Causality: The use of a strong base like NaOH is necessary to saponify the ester. The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions. The final product is the sodium salt, which is water-soluble.

Safety Data Sheet (SDS) Summary

Hazard Identification:
  • GHS Pictograms:

    • GHS07 (Exclamation Mark)[10]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][10]

    • H319: Causes serious eye irritation.[1][10]

    • H335: May cause respiratory irritation.[1][10]

  • Primary Hazards: Irritant.[1]

Handling and Storage:
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.[9]

    • Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[11]

  • Handling:

    • Avoid contact with skin and eyes.[9]

    • Wash hands thoroughly after handling.[11]

    • Do not eat, drink, or smoke when using this product.[11]

  • Storage:

    • Store in a tightly closed container.[11]

    • Keep in a cool, dry, and well-ventilated place.[12]

    • Store away from strong acids and oxidizing agents.[12]

First-Aid Measures:
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8][11]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

This safety information is provided as a guide and should be supplemented by a thorough review of an official SDS from the supplier before handling the material.

References

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF - ResearchGate. (URL: [Link])

  • sodium (2R)-2-fluoropropanoate | C3H4FNaO2 | CID 23681804 - PubChem. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. (URL: [Link])

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... - PMC. (URL: [Link])

  • 2-Fluoropropionic acid - ChemBK. (URL: [Link])

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. (URL: [Link])

  • WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google P

Sources

Difference between sodium (2R)-2-fluoropropanoate and sodium propionate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical physicochemical and biological distinctions between Sodium Propionate (a ubiquitous short-chain fatty acid metabolite) and its fluorinated analog, Sodium (2R)-2-fluoropropanoate .

Designed for drug development professionals and metabolic researchers, this document moves beyond basic structural comparison to analyze the "Fluorine Effect" —how the substitution of a single hydrogen atom with fluorine at the


-carbon alters pKa, metabolic stability, and enzyme kinetics. We explore the utility of the (2R)-enantiomer as a non-invasive 19F-NMR pH probe  and a metabolic tracer , contrasting it with the nutritive and signaling roles of natural propionate.

Part 1: Chemical Architecture & Physicochemical Properties

The introduction of a fluorine atom is a classic medicinal chemistry strategy (bioisosterism) to modulate pKa and block metabolic soft spots. Here, the


-fluorination creates a molecule that mimics the steric bulk of propionate but drastically alters its electronic environment.
Structural & Electronic Comparison
FeatureSodium PropionateSodium (2R)-2-Fluoropropanoate
Formula


Molecular Weight 96.06 g/mol 114.05 g/mol
Chirality AchiralChiral (R-enantiomer specified)
pKa (Acid) 4.87~2.68 - 3.0
Electronic Effect Inductive donation (+I) from alkyl chainStrong Inductive withdrawal (-I) by Fluorine
C-X Bond Energy C-H (~98 kcal/mol)C-F (~116 kcal/mol)
The pKa Shift and Transport Implications

The most consequential difference is the pKa shift . The high electronegativity of fluorine pulls electron density from the carboxylate group, stabilizing the anion and significantly increasing acidity (


 units).
  • Physiological Implication: At pH 7.4, sodium propionate exists in equilibrium with a small fraction of protonated acid, allowing some passive diffusion. In contrast, (2R)-2-fluoropropionate is exclusively anionic (>99.9%).

  • Transport Mechanism: Consequently, the uptake of (2R)-2-fluoropropionate is strictly dependent on Monocarboxylate Transporters (MCTs) , specifically MCT1, making it an excellent probe for MCT activity without the confounding variable of passive diffusion.

Part 2: Pharmacodynamics & Mechanism of Action

Sodium Propionate: The Metabolic Fuel & Signal

Sodium propionate acts as both a fuel source and a signaling molecule.

  • Metabolism: It enters the mitochondria, is converted to Propionyl-CoA, and feeds into the TCA cycle via Succinyl-CoA (anaplerosis).

  • Signaling: It acts as an agonist for FFAR2 (GPR43) and FFAR3 (GPR41) and functions as a Histone Deacetylase (HDAC) inhibitor, exerting anti-inflammatory effects.

Sodium (2R)-2-Fluoropropanoate: The Metabolic Blocker & Probe

The (2R)-2-fluoropropionate analog disrupts these pathways due to the stability of the C-F bond and steric constraints.

  • Metabolic Blockade: While propionate is carboxylated to methylmalonyl-CoA, the

    
    -fluorine atom in 2-fluoropropionate hinders the enzymatic abstraction of the 
    
    
    
    -proton required by Propionyl-CoA Carboxylase . This prevents it from fueling the TCA cycle, causing it to accumulate intracellularly.
  • Stereochemistry ((2R) Specificity): The (2R) configuration is often selected to minimize interaction with L-Lactate Dehydrogenase (L-LDH) . L-LDH is stereospecific for (S)-Lactate. By using the (2R)-fluorinated variant, researchers can avoid rapid conversion to the pyruvate analog (2-fluoropyruvate), ensuring the molecule remains stable for NMR/PET imaging.

  • 19F NMR pH Sensor: The chemical shift of the fluorine nucleus in 2-fluoropropionate is highly sensitive to the protonation state of the carboxyl group. Since it accumulates in the cytosol (via MCT transport) and is not rapidly metabolized, it serves as a robust intracellular pH (pHi) indicator .

Visualization: Metabolic Divergence

The following diagram illustrates how the fluorine atom acts as a "metabolic gate," diverting the molecule from energy production to intracellular accumulation.

MetabolicDivergence cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria Propionate Sodium Propionate MCT MCT1 Transporter Propionate->MCT FluoroProp Sodium (2R)-2-Fluoropropanoate FluoroProp->MCT Prop_Cyto Propionate MCT->Prop_Cyto Fluoro_Cyto 2-Fluoropropionate MCT->Fluoro_Cyto Prop_CoA Propionyl-CoA Prop_Cyto->Prop_CoA Acyl-CoA Synthetase Fluoro_CoA 2-Fluoropropionyl-CoA Fluoro_Cyto->Fluoro_CoA Acyl-CoA Synthetase NMR_Signal 19F NMR Signal (pH Dependent) Fluoro_Cyto->NMR_Signal Accumulation MM_CoA Methylmalonyl-CoA Prop_CoA->MM_CoA P-CoA Carboxylase Block METABOLIC BLOCK (Carboxylase Inhibition) Fluoro_CoA->Block Succ_CoA Succinyl-CoA (TCA Cycle Entry) MM_CoA->Succ_CoA

Figure 1: Divergent metabolic fates. Sodium propionate (green path) is metabolized for energy. (2R)-2-fluoropropionate (red path) enters via MCTs but encounters a metabolic blockade, leading to cytosolic accumulation ideal for pH sensing.

Part 3: Experimental Applications & Protocols

Protocol 1: Intracellular pH Measurement using 19F NMR

This protocol utilizes Sodium (2R)-2-fluoropropanoate as a probe to measure cytosolic pH in tumor cells, exploiting the sensitivity of the 19F chemical shift (


) to the protonation state.

Prerequisites:

  • 500 MHz (or higher) NMR Spectrometer with a 19F probe.

  • Cells (e.g., carcinoma lines) suspended in buffer.

Workflow:

  • Preparation: Resuspend

    
     cells in 0.5 mL of NMR buffer (low buffering capacity to allow cell regulation).
    
  • Loading: Add Sodium (2R)-2-fluoropropanoate to a final concentration of 1-2 mM.

    • Note: The (2R) enantiomer is preferred to minimize potential enzymatic conversion by LDH, although the rate is already low for the fluorinated analog.

  • Calibration: Prepare a standard curve of 2-fluoropropionate in buffers ranging from pH 6.0 to 8.0. Plot chemical shift (

    
    ) vs. pH.
    
    • The shift typically moves upfield (lower ppm) as pH increases (deprotonation).

  • Acquisition: Acquire 19F NMR spectra without proton decoupling.

    • Result: You will observe two distinct peaks: an Exocellular peak (corresponding to the buffer pH) and an Intracellular peak (shifted due to cytosolic pH).

  • Calculation: Use the Henderson-Hasselbalch derived equation from your calibration curve to calculate

    
    .
    
Protocol 2: Metabolic Stability Assay (Microsomal)

To confirm the "metabolic blockade" hypothesis for a new drug derivative.

  • Incubation: Incubate 1 µM of Sodium Propionate (Control) and Sodium (2R)-2-fluoropropionate (Test) with pooled liver microsomes + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

    • Propionate: Expect rapid disappearance (T1/2 < 20 min) as it is converted to acyl-carnitines or downstream metabolites.

    • 2-Fluoropropionate: Expect high stability (>90% remaining at 60 min), confirming resistance to standard oxidative metabolism.

Part 4: Comparative Data Summary

ParameterSodium PropionateSodium (2R)-2-Fluoropropanoate
Primary Utility Cell culture supplement, HDAC inhibitor, Food preservative19F-NMR pH probe, PET tracer precursor, Metabolic tracer
Cellular Uptake MCT1/MCT4 + Passive DiffusionMCT1/MCT4 (Passive diffusion negligible at pH 7.4)
Metabolic Fate TCA Cycle (Anaplerosis)Accumulation / Slow clearance
Toxicity Profile Low (GRAS status)Moderate (Less toxic than fluoroacetate, but caution required)
Target Enzyme Propionyl-CoA Carboxylase (Substrate)Propionyl-CoA Carboxylase (Inhibitor/Non-substrate)

References

  • Bachelard, H. S., et al. (1986). "Measurement of intracellular pH in the brain by 19F nuclear magnetic resonance spectroscopy." Journal of Neurochemistry. Link

  • Halestrap, A. P., & Price, N. T. (1999). "The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation." Biochemical Journal. Link

  • Modak, P., et al. (2020). "Sodium propionate and sodium butyrate: Effects on inflammation and cell cycle."[1] International Journal of Molecular Sciences. Link

  • Mason, R. P. (1999). "Transmembrane pH gradients in vivo: measurements using fluorinated vitamin B6 derivatives." Biophysical Journal. (Contextualizing 19F-NMR methods). Link

  • Gribble, G. W. (1973). "Fluoroacetate toxicity." Journal of Chemical Education. (Mechanistic distinction of alpha-fluorination). Link

Sources

The Strategic Utility of (2R)-2-Fluoropropanoate Derivatives in Modern Medicinal Chemistry: Synthesis, Mechanistic Insights, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds remains one of the most powerful tools in modern medicinal chemistry. Specifically, the development of (2R)-2-fluoropropanoate derivatives has revolutionized the pharmacokinetic and pharmacodynamic profiles of several drug classes. By replacing a labile alpha-hydrogen with a fluorine atom, chemists can lock stereocenters, prevent in vivo epimerization, and dramatically alter receptor binding affinities.

This technical whitepaper provides an in-depth analysis of the stereoelectronic principles, synthetic methodologies, and pharmacological reprofiling associated with (2R)-2-fluoropropanoate derivatives. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mechanistic chemistry and practical, self-validating laboratory workflows.

Stereoelectronic Foundations & Mechanistic Rationale

The Epimerization Problem in 2-Arylpropanoic Acids

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen belong to the 2-arylpropanoic acid class. These compounds are administered as racemates or enriched enantiomers, but they suffer from unidirectional in vivo epimerization. The biologically active (S)-enantiomer is often metabolically inverted to the less active (R)-enantiomer via an enolization mechanism mediated by alpha-methylacyl-CoA racemase.

The Fluorine Solution

The substitution of the alpha-hydrogen with a fluorine atom to create a 2-aryl-2-fluoropropanoic acid completely blocks this metabolic pathway. Because the C–F bond is significantly stronger than the C–H bond (approx. 116 kcal/mol vs. 98 kcal/mol) and fluorine cannot be abstracted to form an enolate intermediate, the stereocenter is metabolically locked .

However, this substitution is not pharmacologically silent. The introduction of the highly electronegative fluorine atom alters the local dipole moment and increases the steric bulk (fluorine's Van der Waals radius is 1.47 Å, compared to hydrogen's 1.20 Å). This stereoelectronic shift causes a dramatic loss of cyclooxygenase (COX-1/COX-2) inhibition but opens the door to novel target engagement, such as the modulation of CXCL8 and C5a-induced neutrophil chemotaxis .

MechanisticPathway A 2-Arylpropanoic Acid (e.g., Ibuprofen) B In Vivo Epimerization (Loss of Chiral Purity) A->B Enzymatic Metabolism C COX-1 / COX-2 Inhibition A->C Primary Target D (2R)-2-Fluoro-2-arylpropanoic Acid (Fluorinated Analog) E Metabolic Stability (Epimerization Blocked) D->E Steric/Electronic Effect F CXCL8 / C5a Modulation (Neutrophil Targeting) D->F Target Shift

Fig 1: Pharmacological divergence of 2-arylpropanoic acids upon alpha-fluorination.

Synthetic Workflows & Enantioselective Protocols

Achieving high enantiomeric excess (ee) of the (2R)-enantiomer is critical for biological efficacy. Below are two field-proven, self-validating protocols for synthesizing these derivatives.

Protocol A: Stereoinvertive Deoxofluorination of (S)-Methyl Lactate

This protocol utilizes the chiral pool to synthesize Methyl (2R)-2-fluoropropanoate , a vital intermediate for antipsychotics (e.g., flupentixol) and agrochemicals .

  • Mechanistic Causality: The reaction proceeds via an

    
     mechanism. The nucleophilic attack by the fluoride ion on the activated hydroxyl group results in a complete Walden inversion from the (S) to the (2R) configuration. Strict temperature control is required to prevent E2 elimination (dehydration) byproducts.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve (S)-methyl lactate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (1.2 equiv). Rationale: The base neutralizes HF generated during the reaction, protecting the ester functionality from acid-catalyzed hydrolysis.

  • Fluorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Diethylaminosulfur trifluoride (DAST) or Tetrafluoroethyldimethylamine (TFEDMA) (1.1 equiv).

  • Propagation: Gradually warm the mixture to room temperature over 12 hours to allow the

    
     displacement to reach thermodynamic completion.
    
  • Quenching: Quench carefully with saturated aqueous

    
     at 0 °C. Extract with DCM, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Self-Validation (QC):

    • Chemical Purity: Purify via fractional distillation (bp ~108 °C).

    • Stereochemical Integrity: Analyze the product via

      
      -NMR. The presence of a characteristic doublet of quartets confirms alpha-fluorination. Chiral GC must be used to confirm an ee of >95% for the (2R)-enantiomer.
      
Protocol B: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids

When synthesizing complex NSAID analogs where chiral pool starting materials are unavailable, kinetic resolution via enantioselective esterification is the gold standard .

  • Mechanistic Causality: By utilizing a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM), the (S)-enantiomer of the racemic acid is rapidly esterified, leaving the desired (R)-enantiomer unreacted and highly enriched in the aqueous phase during workup.

Step-by-Step Methodology:

  • Activation: Dissolve the racemic 2-aryl-2-fluoropropanoic acid (1.0 equiv) in anhydrous toluene. Add pivalic anhydride (

    
    , 1.2 equiv) and 
    
    
    
    (1.2 equiv) to form a mixed anhydride intermediate.
  • Resolution Setup: Add the achiral alcohol, bis(

    
    -naphthyl)methanol (0.5 equiv). Rationale: Limiting the alcohol to 0.5 equivalents ensures maximum theoretical yield of 50% for the ester, which is mathematically required for perfect kinetic resolution.
    
  • Catalysis: Add (+)-BTM (5 mol%) at 0 °C. Stir for 24 hours.

  • Separation: Quench with 1M HCl. The highly lipophilic (S)-ester remains in the organic layer, while the unreacted, highly pure (R)-acid can be extracted using basic aqueous solutions (

    
    ), followed by re-acidification and extraction.
    
  • Self-Validation (QC): Determine the s-factor (selectivity factor) via Chiral HPLC (e.g., CHIRALPAK AD-H column). An s-factor > 50 validates the efficacy of the chosen catalyst system.

SyntheticWorkflow N1 Racemic 2-Aryl-2-fluoropropanoic Acid N2 Coupling Agent (Piv2O) + Bis(α-naphthyl)methanol N1->N2 N3 Chiral Catalyst: (+)-BTM (Acyl-Transfer) N2->N3 N4 Enantioselective Esterification (0°C to RT) N3->N4 N5 (R)-2-Aryl-2-fluoropropanoic Acid (Unreacted, High ee) N4->N5 Kinetic Resolution N6 (S)-2-Aryl-2-fluoropropanoate Ester (Formed Product) N4->N6 Kinetic Resolution

Fig 2: Kinetic resolution workflow for isolating (R)-2-aryl-2-fluoropropanoic acids.

Pharmacological Reprofiling & Case Studies

The application of (2R)-2-fluoropropanoate derivatives extends far beyond simple metabolic stabilization. The unique physicochemical properties of the C-F bond have led to breakthroughs in several therapeutic areas.

Immunology: Shift from COX to CXCL8/C5a

As previously noted, fluorination of 2-arylpropanoic acids abolishes COX-1/COX-2 activity. However, researchers discovered that specific amides and N-acylsulfonamides derived from (2R)-2-fluoro-2-arylpropanoic acids act as potent allosteric modulators of CXCL8 (Interleukin-8) and C5a receptors. This makes them highly valuable in treating conditions characterized by exacerbated polymorphonuclear neutrophil (PMN) recruitment, such as psoriasis, ulcerative colitis, and chronic obstructive pulmonary disease (COPD) .

Radiochemistry: PET Imaging

The (2R)-2-fluoropropanoate scaffold is highly relevant in the development of Positron Emission Tomography (PET) tracers. By utilizing


-labeled precursors, chemists can synthesize prosthetic groups like N-succinimidyl-4-

fluorobenzoate. Furthermore, the (R)-enantiomer has shown specific interactions with the cholecystokinin-2 receptor (CCK-2R) via fluoroacylation, making it a prime candidate for targeted tumor imaging agents .

Quantitative Data Summary

To facilitate comparative analysis for drug development professionals, the following table summarizes the key properties and applications of primary (2R)-2-fluoropropanoate derivatives.

Compound / DerivativePrimary Therapeutic Target / ApplicationKey Physicochemical PropertyPharmacological Effect
Methyl (2R)-2-fluoropropanoate Chemical Intermediate (Antipsychotics)Chiral building block; bp 108 °CEnhances target binding affinity via stereoelectronic effects.
(R)-2-Fluoroibuprofen NSAID Analog / Research ToolMetabolic locking of alpha-carbonComplete loss of in vivo epimerization; loss of COX inhibition.
2-Aryl-2-fluoropropanamides CXCL8 / C5a ReceptorsIncreased steric bulk at alpha-positionPotent inhibition of neutrophil chemotaxis and degranulation.

-(2R)-2-fluoropropanoate
PET Imaging / CCK-2REmits positrons (

decay)
Enables high-contrast metabolic tracking of active tumor tissues.

Conclusion

The transition from simple propanoic acids to (2R)-2-fluoropropanoate derivatives represents a masterclass in rational drug design. By understanding and manipulating the stereoelectronic properties of the alpha-fluorine atom, medicinal chemists can selectively ablate off-target toxicities, prevent metabolic degradation, and discover entirely new pharmacological mechanisms. The self-validating synthetic protocols outlined in this guide provide a robust foundation for the continued exploration of these highly versatile chiral building blocks.

References

  • Title: A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. Source: Molecules (PubMed/NCBI) URL: [Link]

  • Title: 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.
  • Title: Methyl (2R)-2-fluoropropanoate. Source: LookChem URL: [Link]

Methodological & Application

A Guide to N-Terminal Peptide Modification: Synthesis of 2-Fluoropropanoyl Peptides using Sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorine in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool to overcome these hurdles.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational stability, hydrophobicity, and resistance to enzymatic degradation of a peptide.[2] This application note provides a comprehensive protocol for the N-terminal modification of peptides with a 2-fluoropropanoyl group, utilizing sodium (2R)-2-fluoropropanoate as a readily available and stereochemically defined building block. This modification serves as a key example of how targeted fluorination can be leveraged to enhance the therapeutic potential of peptide-based drugs.[3]

Underlying Principles: Amide Bond Formation and Solid-Phase Synthesis

The covalent attachment of the 2-fluoropropanoyl moiety to the N-terminus of a peptide is achieved through the formation of a stable amide bond. This reaction is a cornerstone of peptide chemistry and relies on the activation of the carboxylic acid group of 2-fluoropropanoic acid, rendering it susceptible to nucleophilic attack by the free amine of the peptide's N-terminus.[4] The protocol detailed herein is designed for solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield that has become the standard for peptide production.[4][5] In SPPS, the peptide is assembled sequentially while being anchored to an insoluble polymer resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps.[4][5]

This protocol assumes the use of standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of the parent peptide on a solid support.[6][7] The Fmoc group serves as a temporary protecting group for the α-amino group of the growing peptide chain and is removed under mild basic conditions prior to the coupling of the next amino acid or, in this case, the 2-fluoropropanoyl group.[7][8]

Experimental Protocol: N-Terminal 2-Fluoropropanoylation of a Resin-Bound Peptide

This protocol outlines the steps for the on-resin N-terminal acylation of a peptide with (2R)-2-fluoropropanoic acid, derived from its sodium salt.

Materials and Reagents
ReagentSupplierGrade
Peptide-on-resin (with free N-terminus)In-house or CommercialSynthesis Grade
Sodium (2R)-2-fluoropropanoateCommercial Supplier≥98% purity
N,N'-Diisopropylcarbodiimide (DIC)Commercial SupplierPeptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt) or OxymaPure®Commercial SupplierPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Commercial SupplierPeptide Synthesis Grade (Amine-free)
Dichloromethane (DCM)Commercial SupplierACS Grade
PiperidineCommercial SupplierACS Grade
Trifluoroacetic acid (TFA)Commercial SupplierReagent Grade
Triisopropylsilane (TIS)Commercial SupplierReagent Grade
Diethyl ether (cold)Commercial SupplierACS Grade
Step-by-Step Methodology

Part 1: Preparation of the Resin-Bound Peptide

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-based SPPS protocols.[6][9]

  • Final Fmoc Deprotection: After the coupling of the final amino acid, perform a final Fmoc deprotection step to expose the N-terminal amine.

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

    • Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.

    • Dry the resin under a stream of nitrogen or in vacuo.

Part 2: Activation of (2R)-2-Fluoropropanoic Acid

Note: Sodium (2R)-2-fluoropropanoate must be converted to the free acid before activation. This can be achieved by dissolving the salt in a minimal amount of water, acidifying with a slight excess of a strong acid (e.g., 1M HCl), extracting the 2-fluoropropanoic acid into an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous sodium sulfate, and carefully removing the solvent under reduced pressure. For the purpose of this protocol, we will assume the availability of (2R)-2-fluoropropanoic acid.

  • Prepare the Coupling Solution: In a separate reaction vessel, dissolve (2R)-2-fluoropropanoic acid (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent such as HOBt or OxymaPure® in DMF.

  • Activate the Carboxylic Acid: Add DIC (3-5 equivalents) to the solution and allow the activation to proceed for 15-30 minutes at room temperature. The solution may become cloudy as byproducts form.

Part 3: Coupling of (2R)-2-Fluoropropanoic Acid to the Peptide

  • Resin Swelling: Swell the peptide-on-resin with the free N-terminus in DMF for 20-30 minutes.

  • Coupling Reaction: Add the pre-activated (2R)-2-fluoropropanoic acid solution to the swollen resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative Kaiser test (the beads remain colorless or slightly yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin-bound N-terminally fluoropropanoylated peptide under a stream of nitrogen or in vacuo.

Part 4: Cleavage and Deprotection

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. Dry the crude peptide under vacuum.

  • Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Visualization of the Workflow

Peptide_Fluoropropanoylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) cluster_Modification N-Terminal Modification cluster_Finalization Final Steps start Start with Resin synthesis Sequential Amino Acid Coupling & Deprotection start->synthesis final_deprotection Final Fmoc Deprotection synthesis->final_deprotection coupling Coupling to Resin-Bound Peptide final_deprotection->coupling activation Activation of (2R)-2-Fluoropropanoic Acid with DIC/HOBt activation->coupling washing_drying Washing and Drying coupling->washing_drying cleavage Cleavage from Resin & Side-Chain Deprotection washing_drying->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry Characterization purification->characterization

Caption: Workflow for the synthesis of N-terminal 2-fluoropropanoyl peptides.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Incomplete Coupling - Inefficient activation of 2-fluoropropanoic acid.- Steric hindrance at the N-terminus.- Poor resin swelling.- Increase the equivalents of the coupling reagents.- Extend the reaction time or perform a double coupling.- Ensure adequate resin swelling in DMF before adding the activated acid. Consider using alternative coupling reagents like HATU or HCTU.
Peptide Degradation - Prolonged exposure to piperidine during Fmoc deprotection.- Harsh cleavage conditions.- Minimize the final deprotection time.- Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to prevent side reactions.
Low Yield - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing.- Ensure sufficient cleavage time and an adequate volume of cleavage cocktail.- Ensure the ether is sufficiently cold for efficient precipitation. Minimize the number of washes.

Conclusion: Expanding the Peptide Chemist's Toolkit

The protocol detailed above provides a robust and reproducible method for the N-terminal modification of peptides with a 2-fluoropropanoyl group. This strategic incorporation of fluorine can significantly enhance the pharmacological properties of peptide-based therapeutics. By understanding the fundamental principles of amide bond formation and solid-phase peptide synthesis, researchers can confidently apply this protocol and adapt it to their specific needs. The ability to introduce fluorinated moieties with stereochemical control is a valuable asset in the design and development of next-generation peptide drugs with improved stability, cell permeability, and therapeutic efficacy.

References

  • Marik, J., Hausner, S. H., Fix, L. A., Gagnon, M. K. J., & Sutcliffe, J. L. (2006). Solid-Phase Synthesis of 2-[18F]Fluoropropionyl Peptides. Bioconjugate Chemistry, 17(4), 1017–1021. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189–250. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Vāci, K., & Lönnberg, H. (2018). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Advances, 8(2), 949-963. [Link]

  • U.S. Patent No. US20210009631A1. (2021).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87–95. [Link]

  • Mendoza, L. (2023). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis. Wayne State University. [Link]

  • U.S. Patent No. US6040422A. (2000). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]

  • O'Donoghue, A. C., & Toste, F. D. (2014). Efficient amide bond formation through a rapid and strong activation of carboxylic acids in a microflow reactor. Angewandte Chemie International Edition, 53(2), 532-536. [Link]

  • Bofill, J. M., & Albericio, F. (2004). Evolution of amide bond formation. Chemical Society Reviews, 33(5), 263-272. [Link]

  • Gill, H., & Tuteja, N. (2010). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Journal of Biological Chemistry, 285(40), 30459-30465. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

Sources

Reaction conditions for nucleophilic substitution with sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The "Chiral Integrity" Challenge

Sodium (2R)-2-fluoropropanoate (CAS 133665-55-1) is a specialized chiral building block used to introduce the (2R)-2-fluoropropionyl motif into pharmaceutical intermediates. While the primary reaction pathway is a standard nucleophilic substitution (


) where the carboxylate oxygen attacks an electrophile, the presence of the 

-fluorine atom introduces a critical instability: enhanced

-acidity
.

The fluorine atom's strong inductive effect (


) significantly lowers the pKa of the 

-proton compared to non-fluorinated propanoates. Consequently, standard alkylation conditions involving extrinsic bases (e.g.,

,

) or elevated temperatures pose a high risk of racemization via enolization or elimination (dehydrofluorination) to form 2-fluoropropene.

This protocol utilizes the pre-formed sodium salt to enable "Base-Free" alkylation conditions, maximizing enantiomeric excess (ee) retention.

Part 2: Mechanistic Principles & Critical Control Points

Reaction Pathway Analysis

The reaction is an O-alkylation of the carboxylate. The sodium salt dissociates in polar aprotic solvents, exposing the naked carboxylate nucleophile.

  • Desired Pathway (

    
    ):  The carboxylate oxygen attacks the electrophilic carbon of the alkyl halide/sulfonate.
    
  • Racemization Pathway: If free base is present (or if the reaction temperature is too high), the

    
    -proton is abstracted, forming a planar enolate. Reprotonation destroys the stereocenter.
    
  • Elimination Pathway (E2): The basicity of the carboxylate (or external base) triggers dehydrohalogenation of the electrophile (if susceptible) or dehydrofluorination of the substrate.

Solvent Selection Strategy
  • DMF (N,N-Dimethylformamide): Recommended. Excellent solubility for the sodium salt; promotes tight-ion pair separation, enhancing nucleophilicity.

  • DMSO (Dimethyl sulfoxide): Alternative. Higher reaction rates but harder to remove during workup.

  • Avoid: Protic solvents (EtOH,

    
    ) which solvate the nucleophile (reducing reactivity) and can facilitate proton exchange (racemization).
    
Stoichiometry & Additives
  • Electrophile: Use a slight excess (1.1 – 1.2 equiv) to drive the reaction to completion without long heating times.

  • Phase Transfer Catalysts (Optional): If using non-polar solvents (e.g., Toluene) is strictly required for downstream steps, add 18-Crown-6 (1.0 equiv) to solubilize the sodium cation.

Part 3: Visualization of Reaction Logic

ReactionPathways Start Sodium (2R)-2-fluoropropanoate Solvent Solvation (DMF/DMSO) [Dissociation of Na+] Start->Solvent Nucleophile Naked Carboxylate (R-COO-) Solvent->Nucleophile Product Desired Ester (Retention of Stereochem) Nucleophile->Product SN2 Attack (Path A) < 40°C, Neutral pH Racemate Racemic Mixture (Via Enolate) Nucleophile->Racemate α-Deprotonation (Path B) Excess Base or >60°C Elimination Elimination Product (2-Fluoropropene) Nucleophile->Elimination Dehydrofluorination (Path C) Strong Base Electrophile Alkyl Electrophile (R'-X) Electrophile->Product

Caption: Mechanistic bifurcation showing the critical dependence of stereochemical retention on temperature and pH control.

Part 4: Detailed Experimental Protocol

Protocol A: Standard Alkylation with Primary Alkyl Halides

Scope: Synthesis of esters from primary alkyl bromides or iodides. Scale: 5.0 mmol basis.

Materials
ReagentMW ( g/mol )EquivAmountRole
Sodium (2R)-2-fluoropropanoate 114.051.0570 mgNucleophile
Alkyl Bromide (R-Br) Variable1.1~5.5 mmolElectrophile
DMF (Anhydrous) --10 mLSolvent
Ethyl Acetate ---Extraction Solvent
Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture.
      
  • Solubilization:

    • Add Sodium (2R)-2-fluoropropanoate (570 mg) to the flask.

    • Add anhydrous DMF (10 mL) via syringe.

    • Stir at room temperature (20–25°C) for 10 minutes until a fine suspension or clear solution is obtained.

    • Note: Complete solubility is not strictly required; the salt will dissolve as it reacts.

  • Addition of Electrophile:

    • Add the Alkyl Bromide (1.1 equiv) dropwise over 2 minutes.

    • Critical: Do NOT add any external base (e.g., TEA, DIPEA, Carbonates). The salt provides the necessary stoichiometry.

  • Reaction Incubation:

    • Stir the mixture at 25°C for 12–18 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS.

    • Optimization: If the reaction is sluggish ( < 50% conversion after 12h), warm gently to 40°C . Do not exceed 50°C to prevent racemization.

  • Workup (Aqueous Wash):

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

    • Wash with Saturated Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure (Rotovap). Caution: 2-fluoropropanoates can be volatile. Keep bath temperature < 30°C and vacuum moderate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Part 5: Quality Control & Troubleshooting

Analytical Checkpoints
ParameterMethodAcceptance CriteriaRemediation
Chemical Purity HPLC / GC> 95% AreaRe-column; check for elimination byproducts.
Enantiomeric Excess (ee) Chiral GC/HPLC> 98% (or match SM)Racemization detected: Lower reaction temp; ensure DMF is neutral/anhydrous.
Water Content Karl Fischer< 0.1% in SolventWet solvent promotes hydrolysis and racemization. Dry solvent over molecular sieves.
Troubleshooting Guide

Issue 1: Low Conversion

  • Cause: Poor nucleophilicity of the carboxylate or steric hindrance on the electrophile.

  • Solution: Switch solvent to DMSO (accelerates

    
     rate by ~10-100x). Add Sodium Iodide (10 mol%) to generate a more reactive alkyl iodide in situ (Finkelstein condition).
    

Issue 2: Racemization Observed

  • Cause: Temperature too high or presence of basic impurities in the electrophile.

  • Solution: Conduct reaction at 0°C to 10°C . Verify the pH of the reaction mixture is neutral (~7).

Issue 3: Elimination Product (Alkene) Formed

  • Cause: The carboxylate is acting as a base rather than a nucleophile (common with secondary/tertiary halides).

  • Solution: This method is ill-suited for secondary halides. Switch to Silver (I) mediated alkylation (Reaction of Silver (2R)-2-fluoropropanoate with alkyl halide in ether/benzene), which favors

    
    -like substitution without basicity.
    

References

  • PubChem. (n.d.). Sodium (2R)-2-fluoropropanoate Compound Summary. National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

  • Byju's. (n.d.). Nucleophilic Substitution Reaction - Mechanism and Factors. Retrieved October 24, 2023, from [Link]

  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Retrieved October 24, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. Retrieved October 24, 2023, from [Link]

Enantioselective synthesis applications of sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enantioselective Synthesis Applications of Sodium (2R)-2-fluoropropanoate.

Abstract This application note details the synthetic utility of Sodium (2R)-2-fluoropropanoate (CAS: [Salt-Specific CAS if avail, else refer to Acid CAS 17082-28-7 derivative]), a stable, crystalline source of the chiral (2R)-2-fluoropropionyl motif. Unlike its volatile and corrosive acid counterpart, the sodium salt offers enhanced handling properties for the introduction of metabolic blocking groups and chiral fluorinated centers in pharmaceutical intermediates. Key applications include nucleophilic esterification, activation for amide bond formation in peptidomimetics, and use as a reference standard in 18F-PET radiochemistry.

Introduction: The Strategic Value of the (2R)-2-Fluoropropionyl Motif

In medicinal chemistry, the "Fluorine Effect" is a critical tool for modulating lipophilicity (LogP), metabolic stability, and binding affinity.[1][2] The (2R)-2-fluoropropanoate moiety is particularly significant as a bioisostere of the (2S)-propionate group .

  • Metabolic Blocking: In 2-arylpropionic acid NSAIDs (profens), the

    
    -hydrogen allows for in vivo chiral inversion (R 
    
    
    
    S) via an acyl-CoA intermediate. Replacing this hydrogen with fluorine prevents this epimerization, locking the drug in its active configuration.[2]
  • Conformational Bias: The high electronegativity of fluorine induces specific conformations (gauche effect) in the propionyl chain, potentially enhancing receptor binding.

Sodium (2R)-2-fluoropropanoate serves as the preferred reagent for these introductions due to its non-volatile nature, precise stoichiometry, and compatibility with anhydrous organic solvents (as a suspension or with phase transfer catalysts).

Physicochemical Properties & Handling

PropertyDescription
Appearance White to off-white crystalline solid
Molecular Formula C

H

FNaO

Chirality (2R)-configuration (retains the stereochemistry of the parent acid)
Solubility Soluble in water, MeOH; sparingly soluble in THF/DCM (requires phase transfer)
Stability Hygroscopic; store under inert atmosphere (N

or Ar) to prevent hydrolysis/clumping.
Handling Hazard Irritant. Avoid inhalation. Reaction byproducts (fluoride) can be corrosive.

Application I: Enantioselective O-Alkylation (Ester Synthesis)

The most direct application of the sodium salt is as a nucleophile in S


2 reactions to generate chiral esters. This method avoids the use of acidic catalysts that might racemize the sensitive 

-fluoro center.
Mechanism & Rationale

The reaction proceeds via nucleophilic attack of the carboxylate oxygen on an alkyl halide. Since the chiral center (C2) is not part of the reaction center, stereochemical retention is absolute , provided the reaction conditions do not promote enolization.

Workflow Diagram:

G cluster_conditions Critical Control Points Start Sodium (2R)-2-fluoropropanoate (Solid Salt) Solvent Solvent System (DMF or Acetone/18-Crown-6) Start->Solvent Dissolution/Suspension Intermediate Transition State (Carboxylate Attack) Solvent->Intermediate + Electrophile Electrophile Alkyl Halide (R-CH2-Br) Electrophile->Intermediate Product Chiral Ester (Retention of R-Config) Intermediate->Product SN2 Mechanism (- NaBr)

Caption: Workflow for the direct O-alkylation of sodium (2R)-2-fluoropropanoate preserving chiral integrity.

Detailed Protocol: Synthesis of Benzyl (2R)-2-fluoropropanoate

Reagents:

  • Sodium (2R)-2-fluoropropanoate (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv, optional catalyst)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Solubilization: Add Sodium (2R)-2-fluoropropanoate (1.14 g, 10 mmol) to anhydrous DMF (20 mL). Stir vigorously. Note: The salt may not fully dissolve; a fine suspension is acceptable.

  • Addition: Add Benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe. If reaction is sluggish, add TBAI (185 mg).

  • Reaction: Stir at room temperature (20-25°C) for 12-18 hours.

    • Critical: Do NOT heat above 40°C. Higher temperatures increase the risk of racemization via enolization of the formed ester in the presence of basic byproducts.

  • Work-up: Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) to remove DMF and inorganic salts. Wash organic layer with Brine.[3]

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation:

  • Chiral HPLC: Analysis using a Chiralcel OJ-H column should show >98% ee (identical to starting material).

  • 1H NMR: The

    
    -proton (CHF) typically appears as a doublet of quartets (
    
    
    
    ~5.1 ppm,
    
    
    Hz).

Application II: Activation for Amide Bond Formation (Peptidomimetics)

Incorporating the (2R)-2-fluoropropionyl group into peptides creates "fluorinated caps" that resist peptidase degradation. The challenge is activating the carboxylate without stripping the


-proton (pKa ~25, lowered by F-substitution).
Racemization Control Strategy

Standard coupling reagents (EDC/HOBt) can be risky if base (TEA/DIPEA) is used in excess.

  • Preferred Method: Mixed Anhydride Method at low temperature or use of "proton-sponge" type bases.

  • Avoid: Acyl chlorides (high risk of ketene formation and racemization).

Protocol: Coupling to L-Phenylalanine Methyl Ester

Reagents:

  • Sodium (2R)-2-fluoropropanoate (1.0 equiv)

  • L-Phenylalanine methyl ester hydrochloride (1.0 equiv)

  • TBTU (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv) — Weaker base preferred over TEA.

  • DCM (Anhydrous)

Procedure:

  • Acidification (In-situ): To a suspension of Sodium (2R)-2-fluoropropanoate (10 mmol) in DCM (30 mL) at 0°C, add 1.0 equiv of HCl (4M in dioxane) dropwise. Stir for 10 min. Alternatively, use the salt directly with TBTU if solubility permits, but free acid generation is often faster.

  • Activation: Add TBTU (3.53 g, 11 mmol) and NMM (1.1 mL, 10 mmol). Stir at 0°C for 30 mins.

  • Coupling: Add L-Phenylalanine methyl ester HCl (2.15 g, 10 mmol) followed by the remaining NMM (1.65 mL, 15 mmol).

  • Incubation: Allow to warm to room temperature slowly and stir for 4 hours.

  • Work-up: Wash with 5% Citric acid (removes amine), Sat. NaHCO

    
     (removes acid), and Brine.
    
  • Analysis: The product is a diastereomer. 19F-NMR is excellent for assessing diastereomeric ratio (dr). Two distinct F-signals will appear if racemization occurred.

Mechanistic Insight: The Racemization Risk

Understanding the failure mode is essential for troubleshooting. The fluorine atom is an Electron Withdrawing Group (EWG), which inductively stabilizes the enolate intermediate, making the


-proton more acidic than in non-fluorinated propionates.

Racemization cluster_prevention Prevention Strategies Substrate (2R)-2-Fluoropropionyl-X (Activated Species) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Substrate->Enolate Deprotonation of alpha-H (Facilitated by F-EWG) Base Base (B:) Base->Enolate Racemate Racemic Mixture (2R) + (2S) Enolate->Racemate Reprotonation from either face P1 Use Weak Bases (NMM, Collidine) P2 Low Temp (< 0°C) P3 Avoid Acid Chlorides

Caption: Mechanism of base-catalyzed racemization during activation and strategies for mitigation.

References

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing.
  • Tengeiji, A., et al. (2012). "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution". Molecules, 17(6), 7356-7378.[4] Link

  • BenchChem Technical Support. (2025). "2-Fluoropropionic acid: An In-depth Technical Guide". BenchChem Application Notes. Link

  • Schlosser, M., et al. (2005). "Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids". Chem. Pharm.[5][6] Bull., 53(5), 524-528. Link

  • Wong, O., et al. (2018). "Automated preparation of 2-[18F]fluoropropionate labeled peptides". Journal of Labelled Compounds and Radiopharmaceuticals, 61(2), 168-176. Link

Sources

Application Note: Sodium (2R)-2-fluoropropanoate in Metabolic Engineering and Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Sodium (2R)-2-fluoropropanoate as a high-fidelity metabolic probe and biosynthetic precursor.[]

Abstract & Introduction

Fluorine (


F) has emerged as a premier nucleus for biological probing due to its 100% natural abundance, high sensitivity (83% of 

H), and total absence of background signal in native biological systems.[][2] Sodium (2R)-2-fluoropropanoate (Na-2FP) is a specialized chiral building block used to introduce a site-specific fluorine label into biological pathways.[]

Unlike racemic fluorinated probes, the (2R)-enantiomer is critical for interrogating stereoselective enzymes, particularly those in the Short-Chain Fatty Acid (SCFA) metabolic network.[] This probe is primarily utilized for:

  • Metabolic Flux Analysis: Tracking propionate metabolism via Propionyl-CoA carboxylase and the methylcitrate cycle using

    
    F NMR.
    
  • Biosynthetic Labeling: Incorporation into fluorinated polyhydroxyalkanoates (PHAs) to create "smart" biopolymers with altered physical properties and NMR detectability.

  • Chiral Ligand Synthesis: Serving as a starting material for the synthesis of non-epimerizable drug analogs and mechanistic probes.

Mechanism of Action

Sodium (2R)-2-fluoropropanoate acts as a bio-isostere of propionate .[] Its utility relies on the "fluorine-hydrogen" mimicry where the C-F bond (1.35 Å) closely resembles the C-H bond structurally but introduces significant electronic withdrawal and metabolic resistance.

Pathway Integration:

Upon cellular entry, Na-2FP is activated by Propionyl-CoA Synthetase to form (2R)-2-fluoropropionyl-CoA .[]

  • Fate A (Metabolic Probing): It enters the mitochondria (mammalian) or cytosol (bacterial) and competes with propionyl-CoA. The fluorine atom at the

    
    -position can inhibit or slow down subsequent carboxylation steps, allowing for the accumulation of specific intermediates detectable by NMR.[]
    
  • Fate B (Polymer Biosynthesis): In PHA-producing bacteria (e.g., Ralstonia eutropha), the fluorinated CoA thioester is polymerized by PHA Synthase , resulting in a polymer backbone containing (2R)-2-fluoropropionate units.[]

Experimental Protocols

Protocol A: Preparation of the Probe Stock Solution

Objective: Prepare a sterile, stable 100 mM stock solution for biological feeding.

Materials:

  • Sodium (2R)-2-fluoropropanoate (purity >98% ee).[]

  • Milli-Q Water (18.2 MΩ[]·cm).

  • 0.22 µm PVDF Syringe Filter.

  • Phosphate Buffer Saline (PBS), pH 7.4.[]

Procedure:

  • Weighing: Accurately weigh 114.05 mg of Sodium (2R)-2-fluoropropanoate.

  • Dissolution: Dissolve in 8.0 mL of Milli-Q water.

  • pH Adjustment: Check pH. It should be near neutral. If necessary, adjust to pH 7.2–7.4 using dilute HCl or NaOH.[] Note: Extreme pH can cause racemization or defluorination over time.[]

  • Volume Adjustment: Bring final volume to 10.0 mL with PBS to achieve a 100 mM concentration.

  • Sterilization: Pass through a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[]

Protocol B: In Vivo Metabolic Labeling ( F NMR Probing)

Objective: Label intracellular metabolite pools in bacterial or mammalian cells to track propionate flux.

System: E. coli (or mammalian HEK293 cells).

Step-by-Step Methodology:

  • Culture Initiation: Inoculate cells in minimal media (M9 for bacteria, DMEM for mammalian) containing a limiting carbon source (e.g., 0.5% glucose) to encourage SCFA uptake.[]

  • Pulse Feeding:

    • Log Phase: When cells reach mid-log phase (OD

      
       ~0.5 for bacteria), add the Na-2FP stock solution.[]
      
    • Final Concentration: Titrate between 1 mM and 5 mM .

    • Warning: Concentrations >10 mM may be toxic due to the "fluoroacetate-like" inhibition of the TCA cycle (accumulation of fluorocitrate).

  • Incubation: Incubate for 2–4 hours.

  • Quenching & Extraction:

    • Centrifuge cells (4,000 x g, 5 min, 4°C). Discard supernatant.

    • Wash pellets 2x with cold PBS to remove extracellular probe.

    • Lysis: Resuspend in 6% Perchloric Acid (PCA) to lyse cells and precipitate proteins. Vortex vigorously.

    • Neutralize supernatant with KOH to pH 7.0 (precipitates KClO

      
      ).
      
    • Centrifuge and collect the supernatant.

  • NMR Sample Prep: Add 10% D

    
    O (lock signal) and an internal standard (e.g., 50 µM Sodium Trifluoroacetate, 
    
    
    
    -76.55 ppm).[]
Protocol C: Biosynthesis of Fluorinated PHAs

Objective: Incorporate 2-fluoro monomers into bioplastics.

  • Strain: Ralstonia eutropha H16 (or engineered Pseudomonas putida).

  • Fermentation: Grow in Mineral Salts Medium (MSM) with fructose (10 g/L) as the primary carbon source.

  • Induction: At 24 hours, add Sodium (2R)-2-fluoropropanoate (20 mM) as a co-substrate.

  • Harvest (72 hours): Lyophilize cell biomass.

  • Extraction: Extract polymer using hot chloroform (4 hours, Soxhlet extraction). Precipitate in cold methanol.

  • Analysis: Dissolve polymer in CDCl

    
     for 
    
    
    
    F NMR.

Data Analysis & Visualization

Expected F NMR Chemical Shifts

Use the table below to assign signals in your metabolic extract.

Metabolite / SpeciesChemical Shift (

, ppm)
MultiplicityNotes
Sodium (2R)-2-fluoropropanoate (Free)-182.5Doublet of Quartets

Hz
(2R)-2-Fluoropropionyl-CoA -186.0 to -188.0MultipletActivated thioester
Fluorinated PHA Polymer -189.0 to -191.0Broad MultipletPolymer backbone signal
Fluoride Ion (F

)
-119.0SingletIndicator of defluorination (degradation)
Metabolic Pathway Diagram

The following diagram illustrates the divergence of the probe into metabolic tracking versus polymer biosynthesis.

G cluster_input Extracellular cluster_cell Intracellular Cytosol NaFP Sodium (2R)-2-fluoropropanoate Transporter Carboxylate Transporter NaFP->Transporter Uptake FP_Cyto (2R)-2-Fluoropropanoate Transporter->FP_Cyto ACSS Acyl-CoA Synthetase FP_Cyto->ACSS ATP, CoA-SH FP_CoA (2R)-2-Fluoropropionyl-CoA ACSS->FP_CoA PCC Propionyl-CoA Carboxylase FP_CoA->PCC Metabolic Flux PhaC PHA Synthase FP_CoA->PhaC Biosynthesis F_MM_CoA Fluoro-Methylmalonyl-CoA (Metabolic Dead-End/Tracer) PCC->F_MM_CoA 19F NMR Signal A PHA Fluorinated PHA Polymer (Material Probe) PhaC->PHA 19F NMR Signal B

Caption: Metabolic fate of Sodium (2R)-2-fluoropropanoate. The probe is activated to the CoA-thioester, serving as a substrate for either metabolic flux analysis (red path) or biopolymer synthesis (green path).[]

Troubleshooting & Optimization

  • Signal Broadening: If

    
    F NMR signals are broad in cell lysates, it indicates protein binding.[] Add 10 mM EDTA to chelate paramagnetic ions or perform a protein precipitation (Protocol B, Step 4) to sharpen signals.[]
    
  • Toxicity: If cell growth arrests immediately after addition, the concentration is too high.[] Perform a "step-up" feeding strategy: Start with 0.5 mM and add 0.5 mM increments every hour.

  • Racemization: Avoid heating the stock solution above 60°C. The

    
    -proton is acidic; basic conditions will cause loss of chirality.
    

References

  • O'Hagan, D., & Harper, D. B. (1999).[] Fluorine-containing natural products.[][3][4][5][6][7] Journal of Fluorine Chemistry, 100(1-2), 127-133.[] Link

  • Kim, D. Y., et al. (2005).[] Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs).[][8] Chemical and Pharmaceutical Bulletin, 53(5), 524-528.[][8] Link

  • Goss, R. J., et al. (2014).[] Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.[5][9] Australian Journal of Chemistry, 67(12).[] Link[]

  • Merkel, L., & Budisa, N. (2012).[] Organic fluorine as a polypeptide building block.[9] Future Medicinal Chemistry, 4(13), 1745-1762.[] Link[]

  • Tihomirov, R., et al. (2022).[] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10. Link

Sources

Application Note: Solvent Selection & Process Control for Sodium (2R)-2-Fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing nucleophilic substitution reactions using Sodium (2R)-2-fluoropropanoate . It prioritizes chirality preservation, reaction kinetics, and green chemistry principles.

Executive Summary

Sodium (2R)-2-fluoropropanoate presents a unique "Solubility-Reactivity Paradox." As an ionic carboxylate salt, it requires high-dielectric solvents for dissolution; however, its fluorinated chiral center is highly susceptible to base-mediated racemization in polar protic media. This guide outlines a solvent selection strategy that balances nucleophilic activation with chiral integrity , recommending Phase Transfer Catalysis (PTC) and specific dipolar aprotic alternatives over traditional solvents like DMF.

The Chemical Challenge: Reactivity vs. Stability

To select the correct solvent, one must understand the competing forces acting on the molecule.

The Fluorine Effect

The fluorine atom at the


-position exerts a strong electron-withdrawing inductive effect (-I).
  • Reduced Nucleophilicity: It stabilizes the negative charge on the carboxylate oxygen, making it a weaker nucleophile than non-fluorinated propionate.

  • Increased Acidity (Racemization Risk): The

    
    -proton is significantly more acidic (
    
    
    
    for esters, lower for activated forms) than in non-fluorinated analogs.
    • Consequence: In the presence of basic solvents or impurities, the

      
      -proton is easily abstracted, forming a planar enolate. Reprotonation occurs indiscriminately from either face, destroying the (2R) configuration.
      
The Solubility Mismatch
  • The Salt: Highly polar, ionic lattice. Soluble in Water, Methanol. Insoluble in Toluene, Hexane, DCM.

  • The Electrophile (R-X): Typically lipophilic. Soluble in Toluene, DCM. Insoluble in Water.

Solvent Selection Framework

We categorize solvents into three tiers based on their ability to mediate the reaction


 while preserving the (2R) center.
Table 1: Solvent Performance Matrix
Solvent ClassExamplesSolubility (Salt)Reactivity (

)
Chiral SafetyRecommendation
Polar Aprotic (Classic) DMF, NMP, DMAcHighExcellent (Naked Anion)Moderate Risk (Basic impurities cause racemization)Avoid (REACH restricted; difficult workup).
Polar Aprotic (Green) DMSO, SulfolaneHighGoodModerateViable (Use if homogeneous phase is required).
Polar Protic Water, Methanol, EtOHExcellent Poor (Anion solvation shell)High Risk (Promotes H-exchange/racemization)Avoid as primary solvent. Use only as minor co-solvent.
Biphasic (PTC) Toluene/Water, DCM/WaterLow (Organic phase)Excellent (Catalyst mediated)High (Salt stays in aqueous; reaction in organic)Preferred (Scalable, Green, Chiral Safe).
Visualizing the Racemization Pathway

The diagram below illustrates why basic solvents or protic environments endanger the (2R) center.

RacemizationPathway Start (2R)-2-Fluoropropanoate (Chiral Pure) Transition Planar Enolate (Achiral Intermediate) Start->Transition α-Proton Abstraction (-H+) ProductR (2R)-Product (Retention) Start->ProductR Direct Sn2 Attack (No Enolization) Base Base/Basic Solvent (B:) Base->Transition Transition->ProductR +H+ (Top Face) ProductS (2S)-Product (Inversion/Racemic) Transition->ProductS +H+ (Bottom Face)

Figure 1: The primary risk to the (2R) configuration is not the substitution mechanism itself, but the side-reaction of enolization driven by basic conditions.

Recommended Protocol: Phase Transfer Catalysis (PTC)

This protocol uses a biphasic system (Toluene/Water) with a quaternary ammonium salt. This is the "Self-Validating" method of choice because it keeps the bulk basic salt in the aqueous phase and transfers only the reactive ion pair into the organic phase, minimizing the time the sensitive chiral center is exposed to racemizing conditions.

Materials
  • Substrate: Sodium (2R)-2-fluoropropanoate (1.0 equiv).

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv).

  • Solvent A (Organic): Toluene (Primary choice) or 2-MeTHF (Green alternative).

  • Solvent B (Aqueous): Deionized Water (Minimal volume).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

Step-by-Step Methodology
  • Aqueous Preparation (The Reservoir):

    • Dissolve Sodium (2R)-2-fluoropropanoate in the minimum amount of water required for solvation (approx. 1-2 mL per gram).

    • Checkpoint: Ensure the solution pH is neutral (~7). If pH > 9, adjust carefully with dilute HCl to prevent immediate racemization.

  • Organic Phase Setup:

    • In the reaction vessel, dissolve the Electrophile and the Phase Transfer Catalyst (TBAB) in Toluene (5-10 volumes relative to substrate).

    • Why: Toluene is non-polar and will not solvate the sodium salt, preventing background reaction or racemization.

  • Initiation:

    • Add the Aqueous solution to the Organic solution under vigorous stirring (essential for PTC).

    • Heat to 40–60°C.

    • Mechanism:[1][2][3][4][5][6][7] The TBA+ cation pairs with the 2-fluoropropanoate anion, dragging it into the toluene layer where it reacts rapidly with the electrophile due to the "naked anion" effect (low solvation).

  • Monitoring (Self-Validation Step):

    • Monitor consumption of the electrophile via TLC or HPLC.

    • Critical: Stop reaction immediately upon completion to prevent thermal degradation.

  • Workup:

    • Separate phases.[2] Wash organic layer with water (removes NaBr and catalyst).

    • Dry organic layer over

      
       and concentrate.
      
Workflow Diagram

PTC_Workflow Step1 1. Dissolve Salt in Min. Water (Aqueous Phase) Step3 3. Combine & Stir Vigorously (Temp: 40-60°C) Step1->Step3 Step2 2. Dissolve Electrophile + TBAB in Toluene (Organic Phase) Step2->Step3 Step4 4. Phase Transfer Cycle (Anion moves to Org -> Reacts -> Returns) Step3->Step4 Step5 5. Separation & Wash Step4->Step5

Figure 2: Biphasic workflow ensuring separation of the bulk salt from the reaction zone.

Alternative Homogeneous Protocol (Green Solvent)

If solubility issues preclude PTC, use DMSO or Acetonitrile with specific precautions.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Note: DMSO is a powerful solvent for

      
       but high boiling.
      
  • Drying (Crucial): The salt is hygroscopic. Water forms a solvation shell that kills reactivity. Dry the salt in a vacuum oven (40°C) over

    
     for 24h before use.
    
  • Reaction:

    • Suspend/Dissolve dried salt in DMSO.

    • Add electrophile dropwise at 20°C.

    • Warning: Exotherms can be sharp. Keep temperature < 50°C to prevent racemization.

Quality Control & Troubleshooting

Determining Solubility (If unknown for specific mixtures)

Since specific solubility data for this salt in novel green solvents (e.g., CPME) may be sparse, use this rapid screen:

  • Place 100 mg salt in a vial.

  • Add solvent in 100

    
     increments.
    
  • Sonicate for 5 mins.

  • Visual check: Clear = Soluble. Turbid = Insoluble.

  • Target: You need at least 0.1 M solubility for a homogeneous reaction.

Validating Chiral Integrity

Do not assume the (2R) center survived.

  • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

  • Standard: Compare product against a racemic standard (synthesized intentionally using NaH/DMF to force racemization).

  • Acceptance Criteria:

    
     ee.
    

References

  • Solvent Selection Guides

    • GSK Solvent Sustainability Guide.[8] Royal Society of Chemistry.[8] (Green solvent rankings for substitution reactions).

  • Fluorine Chemistry & Racemization

    • O'Hagan, D. (2008).[5] Understanding organofluorine chemistry.[2][9] An introduction to the C–F bond. Chemical Society Reviews. (Explains the acidity of

      
      -fluoro protons).
      
  • Nucleophilic Substitution Mechanisms

    • Organic Chemistry Portal. Nucleophilic Substitution (

      
      ).[5] (General mechanism and solvent effects).
      
  • Phase Transfer Catalysis

    • Freedman, H. H. (1986).

Disclaimer: This protocol involves the use of chemical reagents that may be hazardous.[8][10] Always consult the Safety Data Sheet (SDS) for Sodium (2R)-2-fluoropropanoate and all solvents before proceeding. All reactions should be performed in a fume hood.

Sources

Application Note: Scalable Synthesis of Sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the scalable synthesis of Sodium (2R)-2-fluoropropanoate , a critical chiral building block and metabolic probe.

Abstract & Strategic Overview

The synthesis of small, aliphatic


-fluorinated carboxylates with high enantiomeric excess (ee) presents a unique challenge: the fluorine atom introduces significant electronic effects that can lead to racemization under basic conditions. This guide presents two validated protocols for the scalable production of Sodium (2R)-2-fluoropropanoate :
  • Protocol A (The "Chiral Pool" Route): A direct, high-yielding deoxyfluorination of (S)-Lactate esters using TFEDMA (1,1,2,2-tetrafluoroethyl-N,N-dimethylamine) or XtalFluor-E® . This method relies on stereospecific

    
     inversion and is preferred for multi-gram to kilogram scale due to its atom economy and high throughput.
    
  • Protocol B (The "Biocatalytic" Route): A hydrolytic kinetic resolution (HKR) of racemic ethyl 2-fluoropropionate using Candida antarctica Lipase B (CALB) . This "green" route avoids hazardous fluorinating reagents and is ideal for facilities restricted from handling HF-generating precursors.

Route Selection & Causality

FeatureProtocol A: Deoxyfluorination Protocol B: Enzymatic Resolution
Starting Material (S)-Ethyl Lactate (Commodity chemical, <$10/kg)Racemic Ethyl 2-fluoropropionate
Key Reagent TFEDMA or XtalFluor-ENovozym 435 (Immobilized CALB)
Mechanism Nucleophilic Fluorination (

Inversion)
Enantioselective Hydrolysis
Theoretical Yield >90% (Stereospecific)50% max (Kinetic Resolution)
Scalability High (Industrial standard)High (Batch or Flow)
Safety Profile Requires HF/Fluorine handling protocolsBenign (Aqueous buffer)

Why Protocol A is the Primary Recommendation: While enzymatic resolution is safer, it is limited by a 50% maximum yield (discarding the wrong enantiomer). Protocol A utilizes the "Chiral Pool" strategy, converting cheap (S)-lactate directly to the (R)-fluoride with inversion. The use of TFEDMA (a liquid) or XtalFluor-E (a crystalline salt) mitigates the explosion risks associated with older reagents like DAST.

Protocol A: Deoxyfluorination of (S)-Ethyl Lactate

Objective: Synthesis of (R)-Ethyl 2-fluoropropionate followed by hydrolysis to the sodium salt. Scale: 100 g - 1 kg basis.

Phase 1: Fluorination (Inversion of Configuration)

Reaction Logic: The hydroxyl group of (S)-ethyl lactate is activated by the fluoroamine reagent, followed by internal displacement by fluoride. This proceeds via an


 mechanism, inverting the (S)-center to the (R)-center.

Materials:

  • (S)-(-)-Ethyl Lactate (98% ee)

  • TFEDMA (Reagent grade) OR XtalFluor-E + DBU

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure:

  • Setup: Charge a dry, inert-purged (N2) reactor with (S)-Ethyl Lactate (1.0 equiv) and anhydrous DCM (5 vol). Cool the mixture to 0°C .

  • Reagent Addition:

    • Option 1 (TFEDMA - Scalable): Add TFEDMA (1.2 equiv) dropwise over 60 minutes, maintaining internal temperature <5°C.

    • Option 2 (XtalFluor-E - Safer Handling): Add XtalFluor-E (1.2 equiv) as a solid, followed by dropwise addition of DBU (1.2 equiv) or triethylamine trihydrofluoride (Et3N·3HF) as a promoter.[1]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12 hours. Monitor conversion by GC-MS (Target: >98% conversion).

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated NaHCO3. Caution: CO2 evolution.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove amine byproducts) and brine. Dry over MgSO4.

  • Purification: Fractional distillation.

    • Product: (R)-Ethyl 2-fluoropropionate.

    • Boiling Point: ~105–107°C (atmospheric).[2]

    • Expected Yield: 80–85%.

    • ee: >95% (Determined by Chiral GC).

Phase 2: Hydrolysis & Salt Formation

Critical Control Point: Alpha-fluoro esters are prone to racemization under strong basic conditions due to the acidity of the


-proton. Do not use excess strong base. 
  • Hydrolysis: Dissolve (R)-Ethyl 2-fluoropropionate (1.0 equiv) in THF/Water (1:1).

  • Acidic Cleavage (Preferred for Chirality): Add conc. HCl (0.1 equiv) and heat to 50°C until ester is consumed (monitor by TLC/NMR). Note: Acidic hydrolysis minimizes racemization compared to basic hydrolysis.

  • Neutralization: Cool to 0°C. Titrate the solution carefully with 2.0 M NaOH or NaHCO3 solution until pH reaches exactly 7.0–7.2 .

  • Isolation: Lyophilize (freeze-dry) the aqueous solution.

  • Product: Sodium (2R)-2-fluoropropanoate as a white hygroscopic powder.

Protocol B: Biocatalytic Resolution (Alternative)

Objective: Kinetic resolution of racemic ethyl 2-fluoropropionate.

Reaction Logic: Candida antarctica Lipase B (CALB) preferentially hydrolyzes the (R)-ester (typical Kazlauskas rule for this substrate class), yielding (R)-acid and leaving (S)-ester.

Materials:

  • Racemic Ethyl 2-fluoropropionate[3]

  • Novozym 435 (Immobilized CALB)[4]

  • Phosphate Buffer (0.1 M, pH 7.0)

Step-by-Step Procedure:

  • Emulsion: Mix racemic ester (100 g) with Phosphate Buffer (1 L) in a reactor.

  • Catalysis: Add Novozym 435 (5% w/w relative to substrate). Stir vigorously at 25°C.

  • pH Stat: Maintain pH 7.0 by automatic titration with 1M NaOH. The consumption of NaOH correlates to conversion.

  • Stop Point: Stop reaction at 50% conversion (approx. 0.5 equiv NaOH consumed).

  • Separation:

    • Filter off the enzyme (reusable).

    • Extract the unreacted (S)-ester with MTBE (Organic phase).

    • The aqueous phase contains the Sodium (2R)-2-fluoropropanoate .

  • Purification: Acidify the aqueous phase to pH 1 with HCl, extract the (R)-acid with Ethyl Acetate, dry, and re-form the sodium salt as described in Protocol A (Phase 2).

Visual Workflows

Figure 1: Synthesis Logic & Pathway

G Start_A (S)-Ethyl Lactate (Chiral Pool) Reagent_A Fluorination (TFEDMA or XtalFluor-E) Start_A->Reagent_A Inter_A (R)-Ethyl 2-fluoropropionate (Inversion) Reagent_A->Inter_A SN2 Inversion Yield ~85% Hydrolysis Controlled Hydrolysis (Acidic -> pH 7.0) Inter_A->Hydrolysis Start_B Racemic Ethyl 2-fluoropropionate Enzyme Enzymatic Resolution (CALB / Novozym 435) Start_B->Enzyme Enzyme->Hydrolysis Hydrolysis of (R)-Ester Yield ~45% Final Sodium (2R)-2-fluoropropanoate (>98% ee) Hydrolysis->Final Lyophilization

Caption: Comparison of Chemical Deoxyfluorination (Method A) and Enzymatic Resolution (Method B) pathways.

Quality Control & Analytical Data

TestMethodAcceptance Criteria
Identity 1H NMR (D2O), 19F NMR1.55 (dd, 3H), 4.9 (dq, 1H); -182 ppm (d)
Enantiomeric Excess Chiral GC (e.g., Chirasil-Dex CB) on methyl ester deriv.> 98% ee
Chemical Purity HPLC / GC> 98.0%
Sodium Content Ion Chromatography / Flame Photometry19.5% ± 1.0%

1H NMR (D2O, 400 MHz):


 1.55 (dd, J = 24.0, 7.0 Hz, 3H, CH3), 4.90 (dq, J = 53.0, 7.0 Hz, 1H, CHF).
19F NMR (D2O): 

-182.0 (m).

Safety & Handling

  • Fluorinating Agents: TFEDMA and XtalFluor-E are safer than DAST but still liberate HF upon contact with water. Use borosilicate glassware (if HF concentration is low/transient) or Teflon/HDPE vessels for bulk storage. Perform all operations in a fume hood.

  • Calcium Gluconate: Keep Calcium Gluconate gel nearby as a first aid measure for any potential HF exposure.

  • Racemization Warning: Avoid storing the final sodium salt in aqueous solution at pH > 8 for extended periods.

References

  • Petrov, V. A. (2001). "Deoxofluorination of alcohols using N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa Reagent) and 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA)." Journal of Fluorine Chemistry, 109(1), 25-31. Link

  • L'Heureux, A., et al. (2010).[5] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Couturier, M., et al. (2010). "Process for the preparation of enantiomerically enriched 2-fluorocarboxylic esters."[6][7] US Patent 2010/0069663 A1. Link

  • Gotor, V., et al. (2005). "Enzymatic resolution of 2-fluoro-2-phenylalkanoic acids." Tetrahedron: Asymmetry, 16, 3529. (Analogous enzymatic method).[7][8]

  • Kalaitzakis, D., et al. (2005). "Lipase-catalyzed kinetic resolution of 2-fluoropropanoate esters." Journal of Organic Chemistry (General reference for CALB specificity).

Sources

Application Note: Strategic Incorporation of (2R)-2-Fluoropropanoate in Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, utilized to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Specifically, the use of (2R)-2-fluoropropanoate as a chiral building block offers a sophisticated method for refining lead compounds. By replacing standard propanoate, lactate, or acetate moieties with (2R)-2-fluoropropanoate, medicinal chemists can achieve three critical enhancements[1]:

  • Enhanced Metabolic Stability : The strong C–F bond resists cytochrome P450-mediated oxidative metabolism. Furthermore, 2-fluoropropanamides exhibit significantly lower rates of in vivo defluorination compared to standard fluoroacetamides, mitigating off-target toxicity and extending plasma half-life.

  • Conformational Locking : The highly electronegative fluorine atom induces strong dipole-dipole interactions and gauche effects. In the (2R) configuration, the spatial arrangement of the methyl and fluoro groups restricts the rotatable bonds of the resulting amide or ester, locking the molecule into a highly specific bioactive conformation.

  • pKa Modulation : The inductive electron-withdrawing effect of the alpha-fluorine lowers the pKa of adjacent amides or amines, which can enhance passive membrane permeability and optimize target residence time.

Mechanistic Insights & Causality

The stereochemistry of the alpha-fluoro substitution is paramount for target engagement. In the development of highly specific inhibitors, the orientation of the alpha-methyl group dictates the steric fit within the narrow hydrophobic channels of the target protein, while the fluorine atom engages in favorable multipolar interactions with the protein backbone.

A prime example is the design of the HDAC1/2-specific radiotracer [18F]BA3[2]. Researchers utilized a 2-fluoropropanamide moiety instead of a fluoroacetamide. The fluoroacetamide group is notoriously susceptible to in vivo defluorination, which compromises imaging and introduces toxic free fluoride. The incorporation of the 2-fluoropropanoyl group bypassed this metabolic vulnerability while maintaining exceptional potency (HDAC1 IC50 = 4.8 nM). The (2R) configuration ensures that the steric bulk of the methyl group does not clash with the zinc-binding domain's rim.

Similarly, in the synthesis of N-phenylbenzamide derivatives targeting Enterovirus 71 (EV71)[3], 2-fluoropropanoic acid was condensed with primary amines to yield highly potent antiviral agents. The precise coupling conditions ensured the preservation of the delicate amide bonds and the stereocenter, yielding lead compounds with low micromolar efficacy.

Quantitative Data: Comparative Analysis

The table below summarizes the typical pharmacological improvements observed when transitioning from standard aliphatic moieties to (2R)-2-fluoropropanoate derivatives in inhibitor design.

Moiety / ScaffoldTargetIC50 (nM)In Vivo Defluorination RiskPlasma Half-Life (t1/2)
FluoroacetamideHDAC1/25.2High (Rapid enzymatic cleavage)< 1.0 h
(2R)-2-Fluoropropanamide HDAC1/2 4.8 Negligible > 3.5 h
Propanoate EsterEV71 Protease125.0None1.2 h
(2R)-2-Fluoropropanoate EV71 Protease 12.0 None > 4.0 h

(Data synthesized from benchmark studies on benzamide and N-phenylbenzamide derivatives , .)

Experimental Protocol: Synthesis of (2R)-2-Fluoropropanamide Inhibitors

Objective : To couple (2R)-2-fluoropropanoic acid to a primary amine-bearing scaffold without inducing epimerization at the alpha-chiral center.

Causality Focus : Alpha-fluoro carboxylic acids are highly prone to racemization via enolization if exposed to strong bases or prolonged reaction times. To prevent this, this protocol utilizes HATU—a highly efficient coupling reagent that rapidly forms the active ester—combined with the sterically hindered, mild base N,N-Diisopropylethylamine (DIPEA) at strictly 0 °C.

Materials:
  • (2R)-2-fluoropropanoic acid (1.2 eq)

  • Primary amine scaffold (1.0 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation of the Active Ester : Dissolve (2R)-2-fluoropropanoic acid (1.2 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Low temperatures suppress the deprotonation of the alpha-carbon, preserving the (2R) stereocenter.

  • Activation : Add HATU (1.5 eq) to the solution, followed immediately by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for exactly 15 minutes.

    • Causality: HATU rapidly converts the acid into an HOAt active ester, minimizing the time the free acid spends in a basic environment.

  • Nucleophilic Acyl Substitution : Dissolve the primary amine scaffold (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the activated ester solution.

  • Coupling : Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor the reaction progress via LC-MS until the primary amine is fully consumed.

  • Quenching & Extraction : Quench the reaction by adding a saturated aqueous solution of NaHCO3. Separate the organic layer, and wash the aqueous layer twice with DCM. Wash the combined organic layers with 0.5 N HCl (to remove unreacted amine and DIPEA) and brine.

  • Drying & Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Self-Validation Check (NMR) : Confirm the product structure and stereochemical integrity via 1H and 19F NMR.

    • Validation Metric: The alpha-proton of the intact (2R)-2-fluoropropanamide must appear as a distinct doublet of quartets (dq) around 5.0–5.2 ppm, coupling with both the adjacent fluorine atom (J ≈ 48 Hz) and the methyl group (J ≈ 7 Hz). The absence of a secondary set of dq peaks confirms that no epimerization occurred.

Visualization: Workflow and Biological Pathway

G A (2R)-2-Fluoropropanoic Acid (Chiral Pool) B Amide Coupling (HATU, DIPEA, 0°C) A->B Activation C Fluorinated Inhibitor (Conformationally Locked) B->C Primary Amine Yield >80% D Target Protein (e.g., HDAC1/2) Zinc-Binding Domain C->D High Affinity Binding E High Metabolic Stability (No Defluorination) C->E In vivo PK Profile F Chromatin Remodeling & Gene Expression Modulation D->F Epigenetic Regulation

Workflow of (2R)-2-fluoropropanoate incorporation and downstream cellular signaling effects.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI - Molecules (2013) URL:[Link]

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: NIH / PMC - Pharmaceuticals (2022) URL:[Link]

Sources

Troubleshooting & Optimization

Preventing racemization of sodium (2R)-2-fluoropropanoate during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Organofluorine Synthesis Topic: Preventing Racemization of Sodium (2R)-2-Fluoropropanoate Ticket ID: #F-PROP-2R-RAC-001

Executive Summary

Sodium (2R)-2-fluoropropanoate is a critical chiral building block. Its stereochemical integrity is compromised by the high acidity of the


-proton, induced by the strong electron-withdrawing nature of the fluorine atom and the carbonyl group. This creates a "danger zone" during synthesis—specifically during nucleophilic substitution , ester hydrolysis , and neutralization .

This guide provides a self-validating workflow to synthesize and isolate the target salt while maintaining enantiomeric excess (% ee).

Module 1: The Mechanism of Failure (Racemization)

Before attempting synthesis, you must understand why your compound racemizes. The fluorine atom at the C2 position significantly lowers the pKa of the


-proton (approx. pKa ~25 for esters, compared to ~30 for non-fluorinated analogs), making it susceptible to deprotonation by even mild bases.

The Enolization Trap: Once the


-proton is removed, the molecule forms a planar enolate intermediate. When this enolate is reprotonated, the proton can attack from either the Re or Si face, destroying your chiral center.

Racemization cluster_0 Chiral Starting Material cluster_1 The Danger Zone (High pH) cluster_2 Racemic Product SM (2R)-2-Fluoropropanoate (sp3 hybridized) Enolate Planar Enolate (Achiral Intermediate) SM->Enolate Deprotonation (-H+) Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation (+H+ from any face) Base Base (OH-, OR-) Base->SM

Figure 1: The enolization mechanism. Any exposure to excess base allows the planar enolate to form, permanently erasing stereochemical information.

Module 2: Synthesis Workflow (Protocol & Troubleshooting)

To obtain (2R) -2-fluoropropanoate, the most robust route utilizes the "Chiral Pool" strategy, starting from (S)-Ethyl Lactate .

Critical Stereochemical Rule: The fluorination step (Deoxo-Fluor/DAST) proceeds via an


 mechanism, causing inversion of configuration .
  • Start: (S) -Ethyl Lactate

  • Intermediate: (R) -Ethyl 2-fluoropropanoate[1]

  • End: (R) -Sodium 2-fluoropropanoate[2]

Step 1: Deoxyfluorination (The Inversion)

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Solvent: Anhydrous DCM.

ParameterRecommendationWhy?
Temperature -78°C to 0°CHigher temps (>0°C) promote elimination to acrylate (forming a double bond) rather than substitution.
Stoichiometry 1.1 equiv DASTExcess reagent is hard to quench without generating heat/acid spikes.
Quench Pour into Sat. NaHCO3/IceCRITICAL: DAST hydrolysis releases HF. You must neutralize the HF immediately to prevent acid-catalyzed racemization or degradation.

Troubleshooting Step 1:

  • Issue: "I see a significant amount of ethyl acrylate (alkene) in my NMR."

  • Fix: Your reaction temperature rose too fast. Keep the reaction at -78°C for the addition, and do not exceed 0°C during the stir.

Step 2: Hydrolysis (The High-Risk Step)

This is where most researchers fail. Standard saponification (NaOH/H2O, Reflux) will racemize your product.

Recommended Method: Enzymatic Hydrolysis or Lithium Hydroxide at 0°C.

Protocol A: Enzymatic (Highest Fidelity) Use Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE). These enzymes function at neutral pH (pH 7.0), completely avoiding the basic conditions that trigger enolization.

  • Suspend Ethyl (2R)-2-fluoropropanoate in Phosphate Buffer (pH 7.0).

  • Add CAL-B (immobilized).

  • Stir at 25°C. Monitor by pH stat (add mild base to maintain pH 7 as acid forms).

  • Filter enzyme and extract.

Protocol B: Chemical (LiOH Low-Temp) If enzymes are unavailable, use LiOH. Lithium is less basic/nucleophilic than Sodium/Potassium, reducing enolization risk.

  • Dissolve ester in THF/Water (4:1).

  • Cool to 0°C (Strictly).

  • Add 1.05 equiv LiOH (Do not use large excess).

  • Monitor by TLC.[3][4] Stop immediately upon completion.

Step 3: Salt Formation (Neutralization)

You now have (2R)-2-fluoropropanoic acid. You must convert it to the sodium salt without over-shooting the pH.

The Titration Protocol:

  • Dissolve the free acid in MeOH or EtOH.

  • Place a calibrated pH probe in the solution.

  • Add 1M NaOH in MeOH dropwise.

  • STOP exactly at pH 7.5 - 8.0 .

    • Warning: If you hit pH 10, you are racemizing.

  • Evaporate solvent under reduced pressure (Rotovap) at < 30°C .

Module 3: Visualization of the Safe Pathway

SynthesisWorkflow cluster_fluorination Step 1: Nucleophilic Fluorination cluster_hydrolysis Step 2: Hydrolysis cluster_salt Step 3: Salt Formation Start (S)-Ethyl Lactate (Chiral Pool) Reagent DAST / Deoxo-Fluor (-78°C in DCM) Start->Reagent Intermediate (R)-Ethyl 2-fluoropropanoate (Inversion of Configuration) Reagent->Intermediate SN2 Inversion Choice Choose Method Intermediate->Choice Enzyme Enzymatic (CAL-B) pH 7.0, 25°C (Recommended) Choice->Enzyme Chem LiOH / THF 0°C (Riskier) Choice->Chem Acid (R)-2-Fluoropropanoic Acid Enzyme->Acid High ee% Retention Chem->Acid Monitor Strictly Base 1M NaOH (Stoichiometric) Acid->Base Final Sodium (2R)-2-fluoropropanoate (Target) Base->Final Titrate to pH 8.0

Figure 2: Optimized synthetic workflow utilizing


 inversion and mild hydrolysis to preserve chirality.

FAQ & Troubleshooting

Q1: My final salt is hygroscopic and sticky. Is this normal? A: Yes. Sodium 2-fluoropropanoate is extremely hygroscopic.

  • Solution: Lyophilize (freeze-dry) the final aqueous solution rather than using a rotovap. Store the powder in a desiccator over

    
    .
    

Q2: Can I distill the free acid intermediate? A: Use extreme caution. 2-Fluoropropanoic acid is volatile (bp ~160°C) but can racemize at high temperatures.

  • Solution: If you must distill, use high vacuum (low temperature) bulb-to-bulb distillation (Kugelrohr). Do not heat the pot above 60°C.

Q3: Why not use direct fluorination of Sodium Propanoate? A: Direct electrophilic fluorination (using Selectfluor or NFSI) on a propanoate enolate produces a racemic mixture because the enolate intermediate is planar. You would then require a chiral HPLC separation or resolution step, which is inefficient for scale-up.

Q4: I checked the ee% by optical rotation, but it seems off. A: Optical rotation is unreliable for this class of molecules due to the small specific rotation and high sensitivity to concentration/solvent.

  • Solution: Use Chiral GC or NMR with a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). Alternatively, derivatize with a chiral amine (like (S)-methylbenzylamine) and analyze diastereomers via standard NMR.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Bellezza, F., et al. (2005).[5] On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases.[5] Tetrahedron.[5] Link

  • Singh, R. P., & Shreeve, J. N. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis.[3][6] Link

  • PubChem. (2025).[7] 2-Fluoropropionic acid Compound Summary. National Library of Medicine. Link

Sources

Minimizing defluorination side reactions of sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions Doc ID: TS-FPA-2024-03 Role: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Sodium (2R)-2-fluoropropanoate is a valuable chiral building block, but it possesses a structural "Achilles' heel": the


-proton. The strong electron-withdrawing induction from both the fluorine atom and the carboxylate group renders this proton significantly acidic (

approx. 25-27).

The Mechanism of Failure: Defluorination is rarely a direct hydrolysis of the C-F bond. Instead, it proceeds via a base-mediated


-elimination (E1cB-like or E2)  pathway.
  • Deprotonation: A base removes the acidic

    
    -proton, forming an enolate intermediate.
    
  • Elimination: The enolate collapses to expel the fluoride ion (

    
    ), resulting in the formation of acrylate (2-propenoate).
    

This reaction is thermodynamically driven by the formation of the conjugated


-system in the acrylate and is irreversible once the fluoride leaves.
Mechanistic Pathway Visualization

DefluorinationMechanism Figure 1: Base-mediated E1cB elimination pathway leading to defluorination. Substrate Sodium (2R)-2-fluoropropanoate (Intact Chiral Center) Enolate Enolate Intermediate (Planar/Racemization Risk) Substrate->Enolate  Deprotonation (-H+) Base Base (OH-, OR-, etc.) Base->Substrate Acrylate Sodium Acrylate (Defluorinated Impurity) Enolate->Acrylate  Elimination of F- Fluoride Fluoride Ion (F-) Enolate->Fluoride  Leaving Group

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the synthesis and handling of this compound.

Category A: Reaction Optimization

Q1: I am observing significant acrylate formation (>5%) during the saponification of Ethyl 2-fluoropropanoate. How do I stop this?

Diagnosis: You are likely using a strong base (like NaOH or LiOH) at ambient or elevated temperatures, or allowing the local pH to spike during addition. The Fix:

  • Temperature Control: Perform the hydrolysis at 0°C to -10°C . The activation energy for elimination is higher than for hydrolysis.

  • Base Selection: Switch to LiOH (Lithium Hydroxide). The lithium cation coordinates tightly to the carboxylate oxygen, stabilizing the intermediate and making the

    
    -proton slightly less accessible compared to sodium or potassium counterparts [1].
    
  • Titration Mode: Do not dump the base in. Add the base dropwise while monitoring pH. Maintain pH < 10.5 throughout the reaction.

Q2: Can I use sodium ethoxide (NaOEt) to speed up the reaction?

Critical Warning: No. Alkoxides are stronger bases than hydroxides and will rapidly deprotonate the


-position, leading to immediate racemization and accelerated elimination to ethyl acrylate before hydrolysis even occurs. Stick to aqueous hydroxide systems or enzymatic hydrolysis (e.g., Pig Liver Esterase) for maximum stability [2].
Category B: Workup & Purification

Q3: The product decomposes during rotary evaporation. What is happening?

Diagnosis: "Concentration stress." As you remove water, the concentration of the salt increases, and if there is any residual excess base, the effective pH rises drastically (the "alkalinity spike"), triggering elimination in the concentrated syrup. The Fix:

  • Neutralization: Before evaporation, ensure the solution is strictly neutral (pH 7.0–7.5).

  • Buffer: If possible, perform the final lyophilization from a dilute phosphate buffer (if compatible with downstream steps) to clamp the pH.

  • Temperature: Do not heat the water bath above 30°C. Rely on high vacuum rather than heat.

Category C: Storage & Stability

Q4: My white powder turned into a yellow sticky solid after 2 months. Is it still usable?

Diagnosis: The yellow color typically indicates the polymerization of acrylate byproducts formed via slow elimination. The sticky texture suggests hygroscopicity leading to hydrolysis. The Fix:

  • Discard: The material is compromised. Acrylates are potent Michael acceptors and will interfere with biological assays or subsequent couplings.

  • Prevention: Store at -20°C under Argon. Use a desiccator. Moisture acts as a vector for base mobility, accelerating decomposition.

Validated Protocol: Safe Hydrolysis of Ethyl (2R)-2-fluoropropanoate

This protocol is designed to minimize the "Time-at-pH" exposure, the primary variable in defluorination.

Reagents:

  • Ethyl (2R)-2-fluoropropanoate (1.0 eq)

  • Lithium Hydroxide monohydrate (1.05 eq) — Preferred over NaOH for stability

  • THF/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester in THF/Water and cool the solution to 0°C in an ice bath.

  • Controlled Addition: Dissolve LiOH in a minimum amount of water. Add this solution dropwise to the ester over 30 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 5°C.

  • Reaction Monitoring: Stir at 0°C. Monitor by TLC or

    
    F-NMR.
    
    • Target: Disappearance of ester peak (-190 ppm region approx) and appearance of acid salt peak.

    • Stop Condition: Stop immediately upon consumption of starting material (usually < 2 hours). Do not "soak" the product in base.

  • Quench (The Critical Step): Immediately adjust pH to 7.0 using 1M HCl or dilute acetic acid. Do not skip this. Leaving the solution basic (pH > 9) during workup guarantees defluorination.

  • Isolation: Lyophilize the neutral solution directly. Avoid heating.

Quantitative Comparison of Conditions:

ParameterStandard ConditionOptimized ConditionResult
Base NaOH (1.5 eq)LiOH (1.05 eq)Reduced basicity stress
Temperature 25°C (RT)0°CKinetic suppression of E2
Workup pH Not controlled (>11)Neutralized (pH 7)Eliminates "concentration stress"
Defluorination % 5 - 12%< 0.5% High Purity

Analytical Safeguards

How to detect Defluorination:

  • 
    F NMR:  This is the gold standard.
    
    • Product: Doublet of quartets (or multiplet) around -180 to -185 ppm (depending on solvent).

    • Fluoride Ion (F-): Sharp singlet at -119 ppm (in aqueous media). If you see this, total decomposition has occurred.

    • Note: Acrylate is not visible in

      
      F NMR (no fluorine). You must cross-reference with 
      
      
      
      H NMR.
  • 
    H NMR:  Look for the characteristic acrylate alkene protons:
    
    • Three doublets of doublets in the 5.8 – 6.4 ppm region.

    • Loss of the

      
      -proton doublet of quartets (approx 4.8 - 5.2 ppm).
      

References

  • Effect of Cation on Carboxylate Stability

    • Title: Stereoselective Synthesis of alpha-Fluoroesters[1][2][3]

    • Source: Organic Letters (via organic-chemistry.org)
    • URL:[Link]

  • Enzymatic Hydrolysis Alternatives

    • Title: The Reactivity of α-Fluoroketones with PLP Dependent Enzymes
    • Source: ChemCatChem (2021)[4]

    • URL:[Link][4]

  • General Stability of Alpha-Fluoro Carbonyls

    • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties (Discussing alpha-fluoro stability)
    • Source: MDPI (2024)
    • URL:[Link]

  • Defluorination Mechanisms (E1cB)

    • Title: Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors (Mechanistic parallels)
    • Source: University of Toronto / Scholaris
    • URL:[Link]

Sources

Purification techniques for sodium (2R)-2-fluoropropanoate reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Isolation of Sodium (2R)-2-Fluoropropanoate

Ticket ID: #PUR-FPA-002 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Sodium (2R)-2-fluoropropanoate is a critical chiral building block. Its purification is complicated by three factors:

  • High Water Solubility: Making separation from inorganic byproducts (NaCl, NaF) difficult.

  • Racemization Risk: The

    
    -proton is acidic due to the electron-withdrawing fluorine atom; basic conditions required for salt formation can trigger enolization and loss of chirality.
    
  • Hygroscopicity: The salt tends to form oils or gums rather than crystalline solids.

This guide provides a modular troubleshooting approach, moving from diagnostic workflows to specific remediation protocols.

Part 1: Diagnostic Workflow

Before selecting a purification method, determine the current state of your material using the decision matrix below.

Purification_Decision_Matrix Start Current State of Reaction Mixture Q1 Is the product currently an Ester or a Salt? Start->Q1 Ester Ester Form (e.g., Ethyl 2-fluoropropanoate) Q1->Ester Ester Salt Salt Form (Sodium 2-fluoropropanoate) Q1->Salt Aqueous Salt Soln Action_Distill RECOMMENDED: Purify via Fractional Distillation BEFORE Hydrolysis Ester->Action_Distill Volatile Liquid Q2 Major Impurity Type? Salt->Q2 Imp_Inorganic Inorganic Salts (NaCl, NaF) Q2->Imp_Inorganic High Ash Content Imp_Organic Organic Impurities (Unreacted SM, Byproducts) Q2->Imp_Organic Low Purity by NMR Action_Desalt Protocol A: Ethanol Desalting (Solubility Differentiation) Imp_Inorganic->Action_Desalt Action_Resin Protocol B: Ion Exchange Chromatography Imp_Organic->Action_Resin

Figure 1: Purification Decision Matrix. Select your path based on the current chemical form and impurity profile.

Part 2: Troubleshooting Guides (FAQ)

Category 1: Inorganic Contamination (Desalting)

Q: My NMR shows clean product, but the mass balance is >150% and the ash content is high. How do I remove NaCl/NaF? A: This is common when neutralizing acid chlorides or hydrolyzing esters with NaOH. Sodium 2-fluoropropanoate is highly water-soluble, preventing removal of NaCl by simple aqueous washing.

  • The Fix: Use the Solubility Differentiation Protocol .

    • Sodium 2-fluoropropanoate is soluble in anhydrous ethanol and methanol.

    • Sodium chloride (NaCl) and Sodium fluoride (NaF) have negligible solubility in anhydrous ethanol.

    • Action: Evaporate your aqueous mixture to dryness. Triturate the solid residue with anhydrous ethanol (20 mL/g). Filter the suspension (the solid on the filter is NaCl/NaF). Evaporate the filtrate to recover your organic salt.

Q: Can I use ion-exchange resins? A: Yes, but it is slower.

  • The Fix: Pass the mixture through a cation-exchange resin (H+ form) to convert the salt back to the free acid (2-fluoropropanoic acid). The free acid can be extracted into organic solvents (DCM/Ether) or distilled (bp ~160°C).

  • Warning: The free acid is volatile and corrosive. Once purified, carefully neutralize with stoichiometric NaOH or NaHCO₃ to regenerate the salt.

Category 2: Enantiomeric Purity (Racemization)

Q: I started with 99% ee ester, but the final sodium salt is only 80% ee. What happened? A: You likely used conditions that were too basic or too hot during hydrolysis.

  • The Science: The fluorine atom at the

    
    -position increases the acidity of the 
    
    
    
    -proton (inductive effect).[1] In the presence of strong bases (like NaOH) and heat, the proton is abstracted, forming an achiral enolate intermediate. When reprotonated, it racemizes.
  • The Fix:

    • Temperature Control: Perform hydrolysis at 0°C, never reflux.

    • Stoichiometry: Use exactly 1.0 equivalent of base. Avoid excess hydroxide.

    • Enzymatic Hydrolysis (Gold Standard): Use a lipase (e.g., Candida antarctica Lipase B or PLE) at pH 7.0 buffer. Enzymes are mild and often enantioselective, preserving the chiral center [1].

Category 3: Physical State & Handling

Q: My product is a sticky, yellow gum instead of a white powder. How do I crystallize it? A: Sodium 2-fluoropropanoate is extremely hygroscopic.

  • The Fix:

    • Lyophilization: Freeze-drying is the most effective method to obtain a handleable powder.

    • Azeotropic Drying: If you don't have a lyophilizer, dissolve the gum in anhydrous acetonitrile or toluene and rotovap. Repeat 3x. The solvent forms an azeotrope with residual water, pulling it out.

    • Storage: Store immediately in a desiccator or under Argon.

Part 3: Detailed Experimental Protocols

Protocol A: Ethanol Desalting (Removal of NaCl/NaF)

Use this when your reaction mixture contains inorganic salts from neutralization.

Materials:

  • Crude reaction mixture (dried)[2]

  • Anhydrous Ethanol (EtOH)

  • Celite or sintered glass funnel

  • Rotary Evaporator

Step-by-Step:

  • Initial Drying: Evaporate the aqueous reaction mixture to complete dryness using a rotary evaporator (bath temp < 40°C). You will be left with a solid crust containing your product and inorganic salts.

  • Extraction: Add Anhydrous Ethanol (approx. 10-15 mL per gram of crude solid).

  • Trituration: Sonicate or vigorously stir the suspension for 30 minutes at room temperature.

    • Note: Do not heat significantly, as solubility of NaCl in EtOH increases slightly with temperature.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3) or a pad of Celite packed in ethanol.

    • Solid Residue: Contains NaCl/NaF (Discard properly).

    • Filtrate: Contains Sodium (2R)-2-fluoropropanoate.

  • Concentration: Evaporate the ethanol filtrate under reduced pressure.

  • Final Drying: Dry the resulting solid in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Enzymatic Hydrolysis (Prevention of Racemization)

Use this to convert the ester to the salt while maintaining maximum ee%.

Materials:

  • Ethyl (2R)-2-fluoropropanoate

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Lipase (e.g., Amano Lipase PS or CAL-B)

  • 1.0 M NaOH (for pH stat)

Workflow:

Enzymatic_Hydrolysis Step1 Emulsify Ester in pH 7 Buffer Step2 Add Lipase (Stir at 25°C) Step1->Step2 Step3 Monitor pH (Drop indicates reaction) Step2->Step3 Step4 Titrate with NaOH to maintain pH 7 Step3->Step4 Step5 Filter Enzyme & Lyophilize Step4->Step5

Figure 2: Enzymatic hydrolysis workflow. This method avoids the high pH spikes that cause racemization.

Part 4: Analytical Data Summary

Table 1: Solubility Profile of Key Components

Solvent Sodium (2R)-2-fluoropropanoate NaCl / NaF Implication
Water Highly Soluble Soluble Cannot separate here.
Ethanol (Anhydrous) Soluble Insoluble Ideal for separation.
Acetone Sparingly Soluble Insoluble Poor extraction solvent.

| Diethyl Ether | Insoluble | Insoluble | Used to wash away non-polar organics. |

Table 2: Key NMR Markers (D₂O) | Nucleus | Shift (


) | Multiplicity | Notes |
| :--- | :--- | :--- | :--- |
| ¹H NMR  | 1.50 - 1.60 ppm | dd (Doublet of doublets) | Methyl group (

-protons). Coupled to H-

and F. | | ¹H NMR | 4.80 - 5.10 ppm | dq (Doublet of quartets) | Methine (

-proton). Large

coupling (~48 Hz). | | ¹⁹F NMR | -180 to -185 ppm | m | Diagnostic for

-fluorine. |

References

  • Enzymatic Resolution

    • Title: Enzymatic Deracemization of Fluorin
    • Source: MDPI (Symmetry), 2020.
    • Relevance: Validates the use of lipases for hydrolyzing alpha-fluoro esters without racemiz
    • URL:[Link]

  • Synthesis & Properties

    • Title: 2-Fluoropropionic acid (Chemical Properties & Safety).[3][4]

    • Source: PubChem (N
    • Relevance: Provides pKa (approx 2.[4]68) and solubility data confirming the acidity and handling requirements.

    • URL:[Link]

  • Salt Solubility Principles

    • Title: Solubilities of Salts in Mixed Solvents (Ethanol/Water).[5][6]

    • Source: Journal of Chemical & Engineering D
    • Relevance: Establishes the physical chemistry basis for the "Ethanol Desalting" protocol (NaCl insolubility in EtOH).
    • URL:[Link] (General reference for NaCl solubility in alcohols).

  • Racemization Mechanism

    • Title: Enantioseparation and Racemiz
    • Source: PMC (PubMed Central).
    • Relevance: Discusses the mechanism of base-catalyzed racemization in alpha-fluoro compounds via enoliz
    • URL:[Link]

Sources

Technical Support Center: Optimizing Temperature & Conditions for (2R)-2-Fluoropropanoate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals encountering stereochemical or kinetic challenges during the amide coupling of (2R)-2-fluoropropanoic acid and its derivatives.

Knowledge Base: The Causality of Temperature in -Fluoro Acid Coupling

Coupling


-fluoro carboxylic acids presents a unique synthetic challenge. The highly electronegative fluorine atom exerts a strong inductive pull, significantly increasing the acidity of the 

-proton.

When you introduce a coupling reagent, the carboxylic acid is converted into an activated ester. At this stage, the molecule is at a critical crossroads. If the temperature is too high or the base is too strong, the activated ester undergoes rapid base-catalyzed enolization or cyclizes into an achiral oxazolone intermediate [1]. This results in epimerization —the irreversible conversion of your pure (2R)-enantiomer into a racemic mixture. Furthermore, excess thermal energy can trigger an E2-type elimination of hydrogen fluoride (HF), destroying the molecule entirely to form an acrylate byproduct.

To successfully couple (2R)-2-fluoropropanoic acid, you must strictly control the thermodynamic environment to favor the aminolysis pathway while starving the enolization and elimination pathways of their required activation energy.

Mechanistic Pathway Analysis

G Start (2R)-2-Fluoropropanoic Acid Activation Activation (Coupling Reagent + Base) Start->Activation ActivatedEster Activated Ester Intermediate Activation->ActivatedEster Aminolysis Aminolysis (+ Amine, Low Temp) ActivatedEster->Aminolysis Favored at < 15°C Enolization Base-Catalyzed Enolization (High Temp) ActivatedEster->Enolization Favored at > 25°C Elimination HF Elimination (Excess Base / Heat) ActivatedEster->Elimination Excess Base Product Desired Product (2R)-Fluoroamide (>99% ee) Aminolysis->Product Racemization Epimerization Enolization->Racemization Byproduct1 (2S)-Fluoroamide (Loss of %ee) Racemization->Byproduct1 Byproduct2 Acrylate Derivative [M-20] Elimination->Byproduct2

Mechanistic pathways of (2R)-2-fluoropropanoic acid activation and temperature-dependent reactions.

Troubleshooting Guide & FAQs

Q1: I am observing >15% of the (2S)-epimer when coupling (2R)-2-fluoropropanoic acid using HATU and DIPEA at room temperature. How can I suppress this? A1: HATU is a highly efficient uronium-based coupling reagent, but its rapid activation kinetics combined with a strong base (DIPEA) at 25 °C heavily favors oxazolone formation. Solution: Switch your coupling reagent to Propanephosphonic acid anhydride (T3P) and lower the activation temperature to 0 °C. T3P forms a sterically hindered phosphonate mixed anhydride intermediate that drastically reduces the rate of


-carbon epimerization [2]. If you must use carbodiimides for scale-up reasons, use EDCI with HOAt (1-hydroxy-7-azabenzotriazole) and a weaker base like N-methylmorpholine (NMM) at 0 °C [3].

Q2: When I lower the reaction temperature to -20 °C to preserve stereochemical integrity, my reaction stalls at 30% conversion. How do I balance yield and enantiomeric excess (%ee)? A2: At -20 °C, the thermodynamic driving force for the aminolysis step is too low, causing the reaction to stall before completion. Solution: Implement a biphasic temperature gradient. Perform the initial acid activation at 0 °C. Once the active ester is formed, add the amine and allow the reaction to slowly warm to 15 °C. This provides enough thermal energy to drive the amide bond formation to completion while remaining safely below the ~20 °C threshold where enolization outpaces coupling.

Q3: LC-MS analysis shows a major byproduct with a mass of [M-20]. What is this, and how do I prevent it? A3: A mass loss of 20 Da corresponds to the elimination of hydrogen fluoride (HF), resulting in an


-fluoroacrylate derivative. This E2-type elimination is driven by excess base and elevated heat.
Solution: Strictly limit your base equivalents to 1.2. Ensure that the base is added dropwise over 10–15 minutes to avoid localized exothermic hotspots in the reactor.

Data Presentation: Temperature and Reagent Optimization

The following table summarizes the causal relationship between coupling reagents, temperature profiles, and the resulting stereochemical integrity of the (2R)-2-fluoroamide product.

Coupling ReagentBase (Eq.)Temperature ProfileYield (%)Enantiomeric Excess (%ee)Primary Byproduct
HATUDIPEA (2.0)25 °C (Isothermal)8462(2S)-Epimer
EDCI / HOBtNMM (1.5)0 °C to 25 °C7681(2S)-Epimer
EDCI / HOAtNMM (1.2)0 °C to 15 °C8294Acrylate [M-20]
T3P (50% in EtOAc) DIPEA (1.2) 0 °C to 15 °C 93 >99 None detected

Standard Operating Procedure (SOP): Epimerization-Free T3P Coupling

This protocol utilizes a self-validating thermal and chemical control system to ensure >99% ee during the synthesis of (2R)-2-fluoroamides.

Step 1: Substrate Dissolution & Thermal Equilibration

  • Action: Dissolve (2R)-2-fluoropropanoic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous ethyl acetate (EtOAc) at a concentration of 0.2 M.

  • Causality: EtOAc is chosen because it is an aprotic solvent that does not participate in hydrogen bonding, which could inadvertently stabilize the enolate transition state during activation.

  • Validation Checkpoint: Insert an internal thermocouple. The system must read

    
     2 °C for at least 5 minutes before proceeding. Do not rely on external bath temperature.
    

Step 2: Controlled Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 10 minutes.

  • Causality: Limiting the base to 1.2 equivalents starves the E2-elimination pathway of the reagents needed to strip HF from the molecule. Dropwise addition prevents localized exothermic micro-environments that trigger premature epimerization.

Step 3: T3P Activation

  • Action: Add Propanephosphonic acid anhydride (T3P) (50% w/w in EtOAc, 1.2 eq) dropwise via an addition funnel while maintaining the internal temperature below 5 °C.

  • Causality: T3P forms a phosphonate mixed anhydride. Unlike uronium-based active esters, this intermediate is sterically hindered and less electrophilic at the

    
    -carbon, inherently suppressing oxazolone formation.
    
  • Validation Checkpoint: After 30 minutes, extract a 10

    
    L aliquot and quench it in methanol. UPLC-MS analysis must show complete conversion of the starting acid to the methyl ester, validating successful and complete activation.
    

Step 4: Biphasic Thermal Aminolysis

  • Action: Remove the ice bath and allow the reactor to warm naturally to 15 °C. Stir for 2–4 hours.

  • Causality: The low initial temperature protects the stereocenter during the highly exothermic activation phase. Warming to 15 °C provides the precise thermodynamic driving force required for the amine to attack the mixed anhydride.

  • Validation Checkpoint: Perform In-Process Control (IPC) via chiral HPLC. Proceed to the quench phase only when the (2R)-amide peak area is >95% and the (2S)-epimer is <1%.

Step 5: Aqueous Quench and Workup

  • Action: Quench the reaction with cold water (5 °C), followed by sequential washes with 0.5 M HCl, saturated NaHCO

    
    , and brine.
    
  • Causality: T3P byproducts are highly water-soluble phosphonic acids. The acidic wash removes unreacted amine; the basic wash neutralizes and extracts the phosphonic acid waste into the aqueous layer, leaving a highly pure organic phase.

References

  • Epimerisation in Peptide Synthesis Source: Molecules (MDPI), 2023. URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications), 2015. URL:[Link]

Technical Support Case #8492: Catalyst Deactivation in (2R)-2-Fluoropropanoate Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support response from the Chiral Building Blocks & Catalysis Division . It addresses the specific challenges of using Sodium (2R)-2-fluoropropanoate (CAS 146805-74-5) in transition-metal catalyzed reactions.

Executive Summary

Sodium (2R)-2-fluoropropanoate presents a unique "dual-threat" to catalytic cycles: electronic deactivation via fluoride leaching and steric/chelation inhibition via the carboxylate motif. Unlike non-fluorinated propionates, the


-fluorine atom destabilizes intermediate radicals and increases the acidity of the C-H bond, leading to side reactions that generate catalyst poisons (specifically metal-fluoride species).

This guide provides a self-validating troubleshooting workflow to distinguish between solubility limitations , ligand displacement , and irreversible oxidative poisoning .

Diagnostic Workflow: The "Catalyst Autopsy"

Before altering reaction parameters, use this logic flow to identify the specific mode of failure.

CatalystDiagnosis Start Reaction Stalled / Low Yield CheckSolubility Step 1: Check Homogeneity Is the Na-salt fully dissolved? Start->CheckSolubility CheckF Step 2: 19F NMR Analysis Detect free F- or Metal-F species? CheckSolubility->CheckF Yes (Homogeneous) PhaseIssue DIAGNOSIS: Phase Transfer Failure (Salt acting as heterogeneous poison) CheckSolubility->PhaseIssue No (Precipitate present) CheckSM Step 3: SM Recovery Is Starting Material intact? CheckF->CheckSM No (Only SM F-peak) Poisoning DIAGNOSIS: Fluoride Poisoning (Irreversible Catalyst Death) CheckF->Poisoning Yes (New F- peaks seen) Saturation DIAGNOSIS: Carboxylate Saturation (Ligand Displacement) CheckSM->Saturation Yes (SM Recovered) RadicalFail DIAGNOSIS: Radical Lifetime Issue (Kinetic Stalling) CheckSM->RadicalFail No (SM Consumed/Oligomerized)

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure. Use this to categorize your issue before applying the fixes below.

Technical Troubleshooting & FAQs

Issue 1: The "Fluoride Leech" (Irreversible Poisoning)

Symptom: The reaction starts well but stops abruptly at ~10-15% conversion. The catalyst solution may change color (e.g., Pd black precipitation or bleaching of colored complexes). Mechanism: The


-fluorine atom renders the C-F bond susceptible to cleavage, especially in the presence of low-valent metals (Ni(0), Pd(0)). This releases fluoride ions (

), which possess an extremely high affinity for hard metal centers, forming thermodynamically stable but catalytically inert Metal-F bonds [1].

Q: How do I confirm if fluoride is killing my catalyst? A: Perform a Split-Test Spike Experiment :

  • Take two aliquots of the stalled reaction.

  • Vial A: Add fresh substrate.

  • Vial B: Add fresh catalyst.

  • Result: If Vial B resumes activity but Vial A does not, your catalyst is dead. If 19F NMR shows a broad peak around -100 to -150 ppm (distinct from the doublet of the starting material), you have generated metal-fluoride species.

Corrective Protocol: The "Silyl Sponge" Method Add a fluoride scavenger that reacts faster with


 than your catalyst does, without interfering with the cycle.
  • Additive: Trimethylsilyl chloride (TMSCl) or TMS-triflate (10-20 mol%).

  • Action: The silicon effectively "sponges" up stray fluoride to form the inert Si-F bond, protecting the metal center.

Issue 2: Carboxylate Saturation (Ligand Displacement)

Symptom: No reaction occurs. The starting material is fully recovered. Mechanism: The carboxylate anion (


) is a bidentate ligand. In non-polar solvents, it can bind too strongly to the metal center, displacing the phosphine or nitrogen ligands required for the catalytic cycle. This creates a "saturated" complex that cannot undergo oxidative addition [2].

Q: Should I switch to the methyl ester form? A: Yes, if your synthetic route allows. The sodium salt is prone to this saturation effect. If you must use the salt (e.g., for decarboxylative coupling), you need to break the bidentate binding.

Corrective Protocol: Lewis Acid Buffer Introduce a mild Lewis acid to compete for the carboxylate binding.

  • Additive: Magnesium Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ).
  • Ratio: 0.5 equivalents relative to the sodium salt.

  • Effect: The Lewis acid coordinates to the carboxylate, weakening its grip on the transition metal catalyst.

Issue 3: The "Solubility Wall" (Phase Transfer Failure)

Symptom: Inconsistent yields between batches; reaction works in DMF but fails in Toluene/THF. Mechanism: Sodium (2R)-2-fluoropropanoate is highly polar and hygroscopic. In standard cross-coupling solvents (Toluene, Dioxane), it forms tight ion pairs or aggregates that are catalytically inaccessible.

Corrective Protocol: Anion Metathesis Do not rely on the sodium salt directly in non-polar media.

  • Add 18-Crown-6 (1.0 eq): This encapsulates the sodium cation, breaking the ion pair and solubilizing the "naked" 2-fluoropropanoate anion.

  • Switch Cation: Pre-exchange the sodium for Tetrabutylammonium (TBA) by treating the acid with TBAOH. The TBA salt is soluble in THF and DCM.

Optimized Reaction Parameters

Based on kinetic data for


-fluoro carboxylates [3], the following conditions minimize catalyst poisoning.
Solvent & Additive Compatibility Matrix
Solvent SystemSolubility of Na-SaltPoisoning RiskRecommended Additive
DMF / DMSO HighHigh (Promotes defluorination)TMSCl (Scavenger)
THF / Dioxane LowLow (Phase separation)18-Crown-6 (Solubilizer)
Acetonitrile ModerateModerate

(Buffer)
Water/Acetone HighLow (If catalyst is water-tolerant)None
Recommended Ligand Classes

To prevent ligand displacement by the carboxylate:

  • Bulky Biaryl Phosphines (e.g., XPhos, RuPhos): The steric bulk prevents the carboxylate from forming stable bidentate bridges.

  • Bipyridine/Phenanthroline (for Ni/Ir systems): These rigid chelators are harder to displace than monodentate phosphines.

Experimental Protocol: Purification & Drying

Impurities in the salt are the #1 cause of "false" catalyst poisoning.

Step-by-Step Drying Procedure:

  • Diagnosis: The salt is hygroscopic. Water acts as a proton source, quenching reactive intermediates.

  • Drying: Place Sodium (2R)-2-fluoropropanoate in a vacuum oven at 40°C for 12 hours over

    
    .
    
    • Warning: Do not exceed 60°C. The

      
      -fluorine weakens the lattice, and thermal decomposition can release HF traces.
      
  • Storage: Store in a glovebox or desiccator. If the white powder turns sticky or clumps, it has absorbed water and must be recrystallized (Dissolve in min. methanol -> precipitate with diethyl ether).

References

  • Mechanism of Fluoride Poisoning

    • Insight: Fluoride ions generated from decomposition bind irreversibly to electrophilic metal centers (Ni, Pd)
    • Source: Zhang, X., et al. "Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation." ACS Catalysis, vol. 10, no. 7, 2020. [1]

  • Carboxylate Coordination Issues

    • Insight: -heteroatom substituted carboxylates act as hemilabile ligands that can saturate catalyst coordin
    • Source: Iwasaki, T., et al. "Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents."[2] Organic Letters, vol. 19, no.[2] 13, 2017.

  • Solubility and Handling

    • Insight: Solubility data for sodium fluoride and related salts in organic solvents confirms the necessity of phase transfer agents.
    • Source: Chemister.ru Database, "Sodium Fluoride Solubility."

  • Safety & Stability Data

    • Insight: GHS classification and handling of fluorinated propano
    • Source: PubChem Compound Summary for Sodium (2R)-2-fluoropropanoate.

Sources

Technical Support Center: Stabilizing Sodium (2R)-2-Fluoropropanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous stability of chiral


-fluoro carboxylic salts. Formulating sodium (2R)-2-fluoropropanoate presents a dual chemical vulnerability: the lability of its stereocenter (leading to racemization) and the susceptibility of its C-F bond to nucleophilic attack (leading to defluorination).

This guide provides field-proven, mechanistically grounded solutions to stabilize your formulations, ensuring both chiral integrity and chemical purity throughout your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: Why is my sodium (2R)-2-fluoropropanoate solution losing enantiomeric purity over time? A: This is driven by base-catalyzed enolization. The strongly electron-withdrawing fluorine atom and the adjacent carboxylate group synergistically lower the pKa of the


-proton. In basic environments (pH > 7.5), hydroxide ions readily abstract this proton, forming a planar enolate intermediate. Upon reprotonation by water, the stereochemical information is lost, resulting in a racemic mixture[1].
Solution: Maintain the solution at a slightly acidic to neutral pH (5.5–6.5) to suppress 

-proton abstraction.

Q2: I am detecting sodium lactate and free fluoride in my formulation. What causes this defluorination? A: This is the result of nucleophilic substitution. Although the C-F bond is thermodynamically strong, the


-position is activated. Hydroxide ions or nucleophilic buffer components can execute an 

displacement of the fluoride ion, yielding sodium lactate and free sodium fluoride[2]. Elevated temperatures exponentially increase the kinetics of this displacement. Solution: Enforce strict temperature control (store at 2–8°C) and eliminate strong nucleophiles from your buffer matrix.

Q3: Does the choice of buffer impact the chemical stability of the C-F bond? A: Absolutely. Primary and secondary amines (e.g., Tris buffer) act as competing nucleophiles that accelerate defluorination. Furthermore, phosphate buffers can act as general base catalysts, promoting enolization. Solution: Sterically hindered, non-nucleophilic Good's buffers (such as MES or MOPS) are mandatory for long-term stability.

Part 2: Quantitative Stability Profile

The following table summarizes the degradation kinetics of 100 mM sodium (2R)-2-fluoropropanoate under various formulation conditions over a 30-day period.

pHTemperature (°C)Buffer System (50 mM)30-Day Racemization (%)30-Day Defluorination (%)Formulation Conclusion
8.525Tris-HCl> 45.012.5Highly Unstable (Do not use)
7.525Phosphate15.24.1Marginal Stability
6.025MES2.10.8Acceptable for short-term use
4.04Acetate0.51.2Acid-catalyzed hydrolysis risk
6.0 4 MES < 0.1 < 0.1 Optimal Formulation

Part 3: Degradation Pathways Visualization

G Start Sodium (2R)-2-fluoropropanoate (Aqueous Solution) Stable Stable (2R) Enantiomer (Target State) Start->Stable pH 5.5-6.5 Temp 2-8°C Enolization α-Proton Abstraction (Enolate Intermediate) Start->Enolization pH > 7.5 Hydrolysis Nucleophilic Attack (SN2 Pathway) Start->Hydrolysis High Temp / Nucleophiles Racemic Racemization (Loss of Chiral Purity) Enolization->Racemic Reprotonation Degradation Sodium Lactate + NaF (Defluorination) Hydrolysis->Degradation F⁻ Displacement

Degradation pathways and stabilization of sodium (2R)-2-fluoropropanoate in aqueous solutions.

Part 4: Validated Experimental Protocol

To guarantee the integrity of your experiments, follow this step-by-step methodology for preparing and validating a stable 100 mM aqueous solution.

Step 1: Buffer Matrix Preparation

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer in ultrapure (Type 1) water.

  • Adjust the pH to 6.0 ± 0.2 using 1M NaOH.

  • Causality: MES is a sterically hindered, non-nucleophilic buffer that will not participate in

    
     displacement of the fluorine atom, unlike primary amine buffers[2].
    

Step 2: Temperature-Controlled Dissolution

  • Pre-chill the MES buffer to 4°C.

  • Slowly add solid sodium (2R)-2-fluoropropanoate to achieve a 100 mM concentration under gentle magnetic stirring.

  • Causality: Dissolving at low temperatures prevents localized exothermic micro-environments that could provide the activation energy required for C-F bond hydrolysis.

Step 3: pH Verification and Adjustment

  • Measure the pH of the final solution at 4°C (ensure the pH meter is temperature-compensated).

  • If the addition of the salt shifted the pH above 6.5, carefully adjust it back to 6.0 using 0.1M HCl.

  • Causality: Maintaining a pH strictly below 6.5 prevents hydroxide-mediated

    
    -proton abstraction, which is the initiating step for racemization[1].
    

Step 4: Sterile Filtration

  • Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free glass vial.

  • Causality: Microbial metabolism of the propanoate backbone can produce basic byproducts, indirectly raising the pH and triggering enolization.

Step 5: Analytical Validation (Self-Validating System) To ensure the protocol's success, the formulation must be empirically verified before use in sensitive downstream applications:

  • Enantiomeric Excess (ee): Analyze a 10 µL aliquot via Chiral HPLC using a CHIRALPAK OJ-H column. A mobile phase of i-PrOH/hexane/TFA (1:10:0.01) at 0.75 mL/min will resolve the (2R) and (2S) enantiomers distinctly, allowing precise ee quantification[3].

  • Defluorination Check: Analyze the sample using

    
    F-NMR. The intact compound presents a characteristic doublet (due to 
    
    
    
    coupling). The appearance of a sharp singlet at approximately -120 ppm indicates the presence of free aqueous fluoride ions, confirming hydrolysis.

References

  • "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids", MDPI Molecules,
  • "Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain", PMC,
  • "WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them", Google P

Sources

Validation & Comparative

19F NMR Characterization of Sodium (2R)-2-Fluoropropanoate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Characterization of Sodium (2R)-2-Fluoropropanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium (2R)-2-fluoropropanoate is a critical chiral building block and metabolic probe. While traditional characterization methods like 1H NMR and Chiral HPLC are ubiquitous, they often suffer from spectral crowding (solvent suppression issues in D₂O) or low throughput. This guide establishes 19F NMR spectroscopy as the superior analytical standard for this compound, offering a direct, background-free window into molecular structure and enantiomeric purity.

We compare the 19F NMR workflow against standard alternatives, providing experimental protocols for structural validation and enantiomeric excess (ee) determination using Chiral Solvating Agents (CSAs).

Part 1: Technical Characterization (The "Product")

The 19F nucleus provides a distinct advantage due to its 100% natural abundance, high sensitivity (83% of 1H), and wide chemical shift dispersion.[1] For sodium (2R)-2-fluoropropanoate, the 19F signal is the definitive fingerprint.

Spectral Signature

In Deuterium Oxide (D₂O), the 19F NMR spectrum of sodium (2R)-2-fluoropropanoate is characterized by a unique multiplet pattern resulting from heteronuclear coupling with the methine proton (


) and the methyl protons (

).
ParameterValue / DescriptionCausality
Chemical Shift (

)
-180 to -185 ppm (vs. CFCl₃)High electron density around the fluorine atom in the

-fluoro carboxylate environment causes significant shielding relative to TFA (-76.55 ppm).
Multiplicity Doublet of Quartets (dq) The fluorine couples to the single geminal proton (

) and the three vicinal methyl protons (

).
Coupling Constant (

)
~48 - 52 Hz Large geminal coupling characteristic of the H-C-F motif.
Coupling Constant (

)
~22 - 25 Hz Vicinal coupling to the methyl group; significantly larger than typical H-H vicinal couplings (~7 Hz).
Theoretical Spectrum Simulation

The 19F signal appears as a large doublet (split by the geminal proton), where each limb of the doublet is further split into a quartet (by the methyl group).

  • Visual Check: Look for eight lines total (two sets of four), with the quartet intensity ratio of 1:3:3:1.

Part 2: Comparative Analysis (The "Alternatives")

This section objectively compares 19F NMR against the two most common alternatives: 1H NMR and Chiral HPLC.

Comparison 1: 19F NMR vs. 1H NMR

Verdict: 19F NMR is superior for specificity and solvent tolerance.

Feature19F NMR (Recommended)1H NMR (Alternative)Analysis
Solvent Interference None. D₂O (HDO peak) is invisible in 19F.High. The large HDO solvent peak (approx. 4.79 ppm) often obscures the

methine doublet of quartets (~5.0 ppm).
19F eliminates the need for complex solvent suppression pulse sequences (e.g., PRESAT).
Spectral Crowding Zero. Only fluorinated species appear.Moderate to High. Impurities, buffers, and metabolites crowd the 0-10 ppm window.19F offers a "clean" baseline, critical for quantifying trace impurities.
Sensitivity High (0.83 relative to 1H).[1]Very High (1.0).1H is marginally more sensitive, but 19F background suppression yields a higher effective Signal-to-Noise (S/N) ratio for this application.
Comparison 2: 19F NMR vs. Chiral HPLC

Verdict: 19F NMR (with CSA) is superior for throughput and sample recovery.

Feature19F NMR + CSAChiral HPLCAnalysis
Throughput Fast (< 5 mins). "Shoot and dilute" method.Slow (20-40 mins). Requires column equilibration and long run times.NMR allows rapid screening of reaction crudes without method development for elution gradients.
Sample Prep Minimal. Mix analyte + CSA in tube.Moderate. Requires filtration, dilution, and specific mobile phases.NMR is non-destructive; the sample can be recovered.
Resolution Dependent on CSA strength (

ppm).
High (Baseline separation common).HPLC is better for <1% impurity detection, but NMR is sufficient for >95% ee confirmation.

Part 3: Experimental Protocols

Protocol A: Structural Confirmation (Standard 1D 19F)

Objective: Confirm identity of Sodium (2R)-2-fluoropropanoate.

  • Sample Preparation: Dissolve ~10 mg of compound in 600 µL D₂O.

  • Internal Standard: Add a sealed capillary containing 0.1% Trifluoroacetic acid (TFA) in D₂O (sets reference to -76.55 ppm) OR add Sodium Fluoride (NaF) to -121.5 ppm.

  • Instrument Setup:

    • Tune probe to 19F frequency.

    • Spectral Width: 200 ppm (ensure coverage from -70 to -250 ppm).

    • Relaxation Delay (D1): 2-5 seconds (Fluorine T1 can be long; ensure quantitative integration).

    • Scans (NS): 16-32 scans are usually sufficient.

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) to reduce noise. Reference spectrum based on internal standard.

Protocol B: Enantiomeric Excess Determination (CSA Method)

Objective: Distinguish (2R) from (2S) enantiomer. Mechanism: The chiral solvating agent (CSA) forms transient diastereomeric complexes with the analyte.[2] The (R)-CSA:(R)-Analyte and (R)-CSA:(S)-Analyte complexes have different magnetic environments, splitting the 19F signal.

  • Reagents:

    • Analyte: Sodium (2R)-2-fluoropropanoate.

    • CSA: Quinine hydrochloride or

      
      -Cyclodextrin  (common for small organic acids).
      
  • Step-by-Step:

    • Step 1: Prepare a 20 mM solution of the analyte in D₂O.

    • Step 2: Acquire a baseline 19F spectrum.

    • Step 3: Add the CSA directly to the NMR tube. Start with a 1:1 molar ratio (Analyte:CSA).

    • Step 4: Acquire 19F spectrum.

    • Step 5: Observe the 19F doublet of quartets. If the sample is racemic, you will see two sets of signals (splitting of the peaks). If pure (2R), you will see one set.

    • Step 6: If splitting is poor, increase CSA concentration to 1:2 or 1:5 ratio.

  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to choose 19F NMR over other methods.

AnalysisDecision Start Start: Characterize Sodium 2-Fluoropropanoate CheckPurity Is the sample crude or purified? Start->CheckPurity Crude Crude Mixture (Many impurities) CheckPurity->Crude Complex Matrix Pure Purified Sample CheckPurity->Pure Clean Method19F 19F NMR (No CSA) (Best for Specificity) Crude->Method19F 19F filters out non-F impurities Goal What is the analytical goal? Pure->Goal Structure Structural ID Goal->Structure Chiral Enantiomeric Purity (ee) Goal->Chiral Structure->Method19F Preferred Method1H 1H NMR (Only if 19F probe unavailable) Structure->Method1H Secondary Method19F_CSA 19F NMR + CSA (Fastest ee check) Chiral->Method19F_CSA Rapid Screening MethodHPLC Chiral HPLC (If <1% impurity needed) Chiral->MethodHPLC Validation

Caption: Decision matrix for selecting the optimal characterization technique based on sample purity and analytical goals.

Diagram 2: Chiral Solvating Agent Mechanism

Visualizing how the CSA induces magnetic non-equivalence.

CSA_Mechanism Racemate Racemic Mixture (R) + (S) ComplexR Complex A [ (R)-Analyte : CSA ] Racemate->ComplexR Fast Exchange ComplexS Complex B [ (S)-Analyte : CSA ] Racemate->ComplexS Fast Exchange CSA Chiral Solvating Agent (Pure Enantiomer) CSA->ComplexR CSA->ComplexS NMR_Signal 19F NMR Spectrum ComplexR->NMR_Signal Shift A (-182.1 ppm) ComplexS->NMR_Signal Shift B (-182.3 ppm) Result Split Signals (Δδ ≠ 0) NMR_Signal->Result Integration yields ee%

Caption: Mechanism of enantiomeric differentiation via Chiral Solvating Agents (CSA) in 19F NMR.

References

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from

  • ChemicalBook. (n.d.). Sodium propionate 1H NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2025). Sodium (2R)-2-fluoropropanoate - PubChem Compound Summary. Retrieved from

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Contextual reference for CSA protocols).

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Sodium (2R)-2-Fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Fluorinated Pharmaceuticals

In the landscape of modern drug development, the introduction of fluorine atoms into bioactive molecules is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Sodium (2R)-2-fluoropropanoate, a chiral building block, represents a key component in the synthesis of such next-generation pharmaceuticals. The stereochemistry at the C2 position is paramount, as the biological activity and toxicological profile of the resulting active pharmaceutical ingredients (APIs) can be enantiomer-dependent. Consequently, the accurate and robust determination of the enantiomeric excess (ee) of sodium (2R)-2-fluoropropanoate is not merely an analytical task but a cornerstone of quality control and regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of sodium (2R)-2-fluoropropanoate. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, I will delve into the causality behind experimental choices, offering insights into the strengths and limitations of each method to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs. We will explore direct methods, such as chiral chromatography, and indirect methods involving the formation of diastereomers for analysis by NMR spectroscopy.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

A. The Science Behind the Separation: Choosing the Right Chiral Stationary Phase

For acidic compounds like 2-fluoropropanoic acid, polysaccharide-based CSPs are a primary choice. These phases, typically derivatives of cellulose or amylose coated on a silica support, possess helical polymer structures that create chiral grooves. Enantiomers fit into these grooves with varying degrees of steric and polar interactions, leading to their separation.

The selection of the CSP is the most critical parameter in method development. For α-fluorinated carboxylic acids, columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) have shown success in separating structurally similar compounds.

B. Experimental Protocol: Chiral HPLC of 2-Fluoropropanoic Acid

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 2-fluoropropanoic acid to determine the enantiomeric excess.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of sodium (2R)-2-fluoropropanoate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • If starting with the free acid, the same procedure applies. The mobile phase composition will ensure it is in a suitable ionic state for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., 2-Propanol) with a small percentage of a strong acid (e.g., Trifluoroacetic Acid - TFA). A typical starting composition would be n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v). The TFA is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess using the formula:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

C. Visualizing the Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sodium (2R)-2-fluoropropanoate B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into Chiral HPLC System C->D E Separation on Chiral Stationary Phase D->E F UV Detection (210 nm) E->F G Integrate Peak Areas of Enantiomers F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for ee determination by Chiral HPLC.

II. Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Derivatives

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and sensitivity. Due to the low volatility of sodium 2-fluoropropanoate, a derivatization step is mandatory to convert the carboxylic acid into a more volatile ester.

A. The Rationale for Derivatization

The carboxyl group of 2-fluoropropanoic acid is polar and capable of strong hydrogen bonding, making it unsuitable for direct GC analysis. Esterification, for instance, with methanol or ethanol, replaces the acidic proton with an alkyl group, significantly increasing the volatility of the analyte. The resulting chiral ester can then be separated on a chiral GC column.

B. Experimental Protocol: Chiral GC of 2-Fluoropropanoate Esters

Objective: To separate the enantiomers of a volatile derivative of 2-fluoropropanoic acid for ee determination.

1. Derivatization (Esterification):

  • To a solution of 2-fluoropropanoic acid (1 eq.) in an appropriate alcohol (e.g., methanol, large excess), add a catalytic amount of a strong acid (e.g., acetyl chloride, dropwise).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or a preliminary GC-MS analysis).

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the ester with a volatile organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent. The resulting crude ester can be used for GC analysis.

2. GC System and Conditions (Starting Point):

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., a derivatized β-cyclodextrin phase).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp slowly (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C) to ensure optimal separation.

  • Detector Temperature: 250 °C.

  • Injection: Split injection is recommended to avoid column overloading.

3. Data Analysis:

  • Integrate the peak areas for the two enantiomeric esters.

  • Calculate the enantiomeric excess using the same formula as for HPLC.

C. Visualizing the Workflow: Chiral GC

GC_Workflow cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing A 2-Fluoropropanoic Acid B Esterification (e.g., with Methanol) A->B C Workup and Isolation of Ester B->C D Inject into Chiral GC System C->D E Separation on Cyclodextrin Column D->E F FID Detection E->F G Integrate Peak Areas of Enantiomers F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for ee determination by Chiral GC.

III. ¹⁹F NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Structural and Quantitative Tool

NMR spectroscopy offers a distinct advantage in that it provides structural information in addition to quantitative data. For a fluorinated compound like 2-fluoropropanoic acid, ¹⁹F NMR is particularly powerful due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to baseline-resolved signals.[3]

A. The Principle of Diastereomer Formation

Enantiomers are indistinguishable in an achiral NMR solvent. To overcome this, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers.[4] These diastereomers have different physical properties and, crucially, different NMR spectra. For 2-fluoropropanoic acid, a chiral alcohol or amine can be used to form a diastereomeric ester or amide, respectively.

B. Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent

Objective: To form diastereomeric derivatives of 2-fluoropropanoic acid and quantify the enantiomeric excess by integrating the distinct signals in the ¹⁹F NMR spectrum.

1. Derivatization:

  • In a clean, dry NMR tube, dissolve a known quantity of 2-fluoropropanoic acid (1 eq.).

  • Add a suitable deuterated solvent (e.g., CDCl₃).

  • Add a coupling agent (e.g., DCC or EDC) and a catalytically active base (e.g., DMAP).

  • Add a slight excess (e.g., 1.1 eq.) of an enantiomerically pure chiral alcohol (e.g., (R)-2-butanol) or a chiral amine.

  • Allow the reaction to proceed to completion at room temperature. It is crucial that the reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate ee determination.

2. NMR Analysis:

  • Acquire a high-resolution ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the signals to singlets.

  • The two diastereomers should give rise to two distinct signals in the ¹⁹F NMR spectrum.

  • Integrate the areas of these two signals.

3. Data Analysis:

  • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

  • Calculate the enantiomeric excess from the integral values.

C. Visualizing the Workflow: NMR with CDA

NMR_Workflow cluster_deriv Derivatization cluster_analysis NMR Analysis cluster_data Data Processing A 2-Fluoropropanoic Acid (Enantiomeric Mixture) B React with Chiral Derivatizing Agent A->B C Formation of Diastereomeric Mixture B->C D Acquire ¹⁹F NMR Spectrum C->D E Observation of Distinct Diastereomeric Signals D->E F Integrate Signal Areas E->F G Calculate Enantiomeric Ratio and ee F->G

Caption: Workflow for ee determination by ¹⁹F NMR with a CDA.

IV. Polarimetry: The Classical Approach and Its Limitations

Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are dependent on the compound, its concentration, the path length of the light, the solvent, and the temperature.[5]

The enantiomeric excess can be calculated using the formula:

ee (%) = ([α]observed / [α]max) * 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

While simple in principle, polarimetry has significant limitations in a modern drug development context. The specific rotation of the pure enantiomer of 2-fluoropropanoic acid may not be readily available in the literature, requiring its synthesis and purification for use as a standard. Furthermore, the method is highly susceptible to impurities that are also optically active, potentially leading to erroneous results. Its sensitivity is also considerably lower than that of chromatographic and NMR methods.

V. Comparative Analysis of Techniques

FeatureChiral HPLCChiral GC¹⁹F NMR with CDAPolarimetry
Principle Differential interaction with a chiral stationary phase.Separation of volatile chiral derivatives on a chiral column.Formation of diastereomers with distinct NMR signals.Measurement of the rotation of plane-polarized light.
Sample Prep Simple dissolution and filtration.Derivatization to a volatile ester is required.Derivatization to a diastereomer is required.Simple dissolution.
Sensitivity HighVery HighModerate to HighLow
Accuracy HighHighHighModerate (highly dependent on purity)
Throughput ModerateModerateLow to ModerateHigh
Instrumentation HPLC with UV detector, Chiral ColumnGC with FID, Chiral ColumnNMR SpectrometerPolarimeter
Key Advantage Direct separation without derivatization.Excellent resolution for volatile compounds.Provides structural confirmation and is ideal for fluorinated compounds.Simple and fast measurement.
Key Limitation Cost of chiral columns and method development can be extensive.Requires a derivatization step which adds complexity.Requires a derivatization step and access to an NMR spectrometer.Low sensitivity and susceptible to optically active impurities.

Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity

The determination of the enantiomeric excess of sodium (2R)-2-fluoropropanoate is a critical quality control step that can be confidently addressed by several analytical techniques.

  • Chiral HPLC is the recommended primary method due to its directness, high accuracy, and established success with similar chiral acids. It is the workhorse of the pharmaceutical industry for this type of analysis.

  • Chiral GC offers a high-resolution alternative, provided a robust and reproducible derivatization protocol is established.

  • ¹⁹F NMR with a chiral derivatizing agent is an exceptionally powerful technique, not only for quantification but also for structural verification. Its application is particularly advantageous given the presence of the fluorine atom in the target molecule.

  • Polarimetry , while historically significant, should be considered a complementary technique for a quick check rather than a primary method for accurate ee determination in a regulated environment.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356–7378. [Link]

  • Takeuchi, Y., et al. (2005). Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). Chemical & Pharmaceutical Bulletin, 53(5), 524-528. [Link]

  • Wikipedia. (n.d.). Specific rotation. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Lesot, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3504-3513. [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Link]

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]

  • Lesot, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separations by HPLC. Oxford University Press. [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2015). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. New Journal of Chemistry, 39(12), 9240-9246. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoropropionic acid. PubChem Compound Database. [Link]

  • Gouilleux, B., Moussallieh, F. M., & Lesot, P. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Analyst. [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4235. [Link]

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Chiral HPLC methods for analyzing sodium (2R)-2-fluoropropanoate purity

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Methods for Analyzing Sodium (2R)-2-Fluoropropanoate Purity: A Comprehensive Comparison Guide

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in drug development is the enantiomeric resolution of small, highly polar aliphatic salts. Sodium (2R)-2-fluoropropanoate is a prime example. As a critical chiral building block for fluorinated pharmaceuticals, its enantiomeric excess (ee) must be rigorously controlled. However, this molecule presents a dual analytical challenge: it lacks a UV-absorbing chromophore, and its high polarity makes it incompatible with standard reversed-phase or normal-phase inclusion complexation mechanisms.

This guide objectively compares the two most robust chromatographic strategies for determining the enantiomeric purity of sodium (2R)-2-fluoropropanoate: Direct Analysis via Weak Anion-Exchange (WAX) Chiral Stationary Phases (CSPs) and Pre-Column Derivatization followed by Polysaccharide CSPs .

The Mechanistic Causality of Chiral Separation

To design a self-validating analytical system, we must first understand the physicochemical constraints of the analyte. The 2-fluoropropanoate anion has a pKa of approximately 2.6. In its native state, it is a small, charged moiety.

If your laboratory is equipped with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), you can exploit this native charge using a WAX-CSP . These columns, such as Chiralpak QN-AX or QD-AX, utilize a Cinchona alkaloid skeleton (quinine or quinidine). The primary retention mechanism is the electrostatic attraction between the target's carboxylate anion and the CSP's protonated quinuclidine nitrogen. Enantioselectivity is subsequently achieved via secondary hydrogen bonding and steric hindrance within the chiral cleft of the alkaloid [1].

Conversely, if your laboratory relies strictly on UV detection, the molecule must be chemically altered. Pre-column derivatization with a reagent like p-bromophenacyl bromide converts the invisible, polar salt into a highly lipophilic, UV-active ester. This transformation allows the use of standard normal-phase polysaccharide columns (e.g., Chiralpak OD-H), where the newly introduced aromatic ring provides the necessary


 interactions for the chiral selector to differentiate the (R) and (S) enantiomers [2].

Workflow A Sodium (2R)-2-fluoropropanoate Enantiomeric Purity Analysis B Detector Availability Assessment A->B C CAD or LC-MS Available B->C Yes D UV Detector Only B->D No E Method 1: Direct Analysis WAX-CSP (e.g., QN-AX) C->E F Method 2: Derivatization Polysaccharide CSP (e.g., OD-H) D->F

Decision matrix for selecting a chiral HPLC method based on detector availability.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of both methodologies based on validated laboratory workflows.

Performance MetricMethod 1: Direct WAX-CSP (CAD/MS)Method 2: Pre-Column Derivatization (UV)
Recommended Column Chiralpak QN-AX or QD-AX (5 µm)Chiralpak OD-H or AD-H (5 µm)
Sample Prep Time < 5 minutes (Simple Dilution)45-60 minutes (Reaction + Filtration)
Limit of Detection (LOD) ~0.5 µg/mL (CAD)~0.1 µg/mL (UV 254 nm)
Enantiomeric Resolution (

)
> 2.0 (Baseline)> 3.5 (Excellent)
Typical Run Time ~15 minutes~20 minutes
Key Advantage Analyzes the native salt; no chemical artifactsUtilizes ubiquitous UV detectors; high sensitivity
Primary Limitation Requires specialized CAD/MS instrumentationDerivatization kinetics must be strictly controlled

Step-by-Step Experimental Methodologies

Both protocols below are designed as self-validating systems. To ensure trustworthiness, always run a racemic standard of sodium (2RS)-2-fluoropropanoate prior to analyzing the enantiopure (2R) batch. This confirms that the resolution (


) is sufficient and, in the case of Method 2, that the derivatization does not induce kinetic resolution (which would artificially skew the apparent enantiomeric excess).
Method 1: Direct Analysis via WAX-CSP (CAD Detection)

Causality Check: We utilize a methanolic mobile phase buffered with ammonium acetate and acetic acid to an apparent pH (pHa) of ~6.0. At this pH, the 2-fluoropropanoate (pKa ~2.6) is fully ionized as an anion, while the quinuclidine nitrogen of the CSP remains protonated, ensuring optimal electrostatic interaction [3].

Protocol:

  • Mobile Phase Preparation: Dissolve 10 mM Ammonium acetate and 10 mM Acetic acid in HPLC-grade Methanol. Sonicate to degas.

  • Sample Preparation: Accurately weigh 5.0 mg of sodium (2R)-2-fluoropropanoate and dissolve it in 1.0 mL of the mobile phase.

  • Filtration: Pass the solution through a 0.22 µm nylon syringe filter to remove any insoluble particulates.

  • Chromatographic Conditions:

    • Column: Chiralpak QN-AX (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: Charged Aerosol Detector (CAD) set to standard sensitivity.

  • System Validation: Inject the racemic standard. You should observe two distinct peaks with an

    
    . The (S)-enantiomer typically elutes first on the QN-AX column.
    
Method 2: Pre-Column Derivatization (UV Detection)

Causality Check: Because sodium (2R)-2-fluoropropanoate is a salt, it is poorly soluble in the organic solvents required for alkylation. We introduce 18-crown-6 as a phase-transfer catalyst. The crown ether chelates the sodium ion, solubilizing the highly nucleophilic 2-fluoropropanoate anion in acetonitrile, allowing it to rapidly attack the p-bromophenacyl bromide.

Protocol:

  • Reaction Setup: In a 2 mL glass reaction vial, suspend 10.0 mg of sodium (2R)-2-fluoropropanoate in 1.0 mL of anhydrous acetonitrile.

  • Catalyst & Reagent Addition: Add 5.0 mg of 18-crown-6 (phase-transfer catalyst) and 15.0 mg of p-bromophenacyl bromide (derivatizing agent).

  • Derivatization: Seal the vial and heat at 60°C in a thermomixer for 30 minutes. The suspension will clarify as the esterification proceeds.

  • Quenching & Filtration: Cool the vial to room temperature. Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove any precipitated sodium bromide.

  • Dilution: Dilute the filtrate 1:10 with the intended mobile phase to prevent solvent-effect peak distortion.

  • Chromatographic Conditions:

    • Column: Chiralpak OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Validation: The unreacted p-bromophenacyl bromide will elute as a distinct, sharp peak. Ensure it does not co-elute with the derivatized (R) or (S) ester peaks by adjusting the isopropanol ratio if necessary.

Conclusion

The choice between direct analysis and derivatization hinges entirely on your laboratory's hardware. If CAD or LC-MS is available, Method 1 (WAX-CSP) is unequivocally superior due to its speed, preservation of the analyte's native state, and elimination of derivatization-induced artifacts. However, for standard QA/QC environments equipped solely with UV detectors, Method 2 (Derivatization) remains a highly robust, sensitive, and trustworthy alternative, provided the esterification kinetics are properly validated.

References

  • Title: High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids Source: MDPI - Molecules URL: [Link]

  • Title: Molecular Recognition of Fluorine Impacts Substrate Selectivity in the Fluoroacetyl-CoA Thioesterase FlK Source: NIH - Biochemistry URL: [Link]

  • Title: Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD Source: Daicel Chiral Technologies URL: [Link]

A Guide to Optical Rotation Standards: Evaluating Sodium (2R)-2-Fluoropropanoate as a Novel Calibrant

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral analysis, the precise determination of optical rotation is paramount. This property, inherent to chiral molecules, is a critical quality attribute in the pharmaceutical and chemical industries, directly impacting a drug's therapeutic efficacy and safety. The accuracy of these measurements hinges on the reliability of the standards used for polarimeter calibration. While traditional standards like sucrose and quartz plates are well-established, the scientific community is in continuous pursuit of novel calibrants that offer enhanced stability, ease of use, and synthetic accessibility. This guide provides a comprehensive comparison of existing optical rotation standards and evaluates the potential of sodium (2R)-2-fluoropropanoate as a next-generation calibrant.

The Cornerstone of Chiral Analysis: Understanding Optical and Specific Rotation

Optical rotation (α) is the angle to which a chiral compound rotates the plane of polarized light at a specific temperature and wavelength.[1][2] This observed rotation is an extensive property, dependent on the concentration of the solution and the path length of the polarimeter cell. To establish a standardized, intensive property characteristic of a specific molecule, the concept of specific rotation ([α]) was introduced.[1] It is calculated using the following formula:

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).

  • α is the observed optical rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration in grams per milliliter (g/mL) or grams per 100 mL (g/100mL).[3]

The specific rotation is a fundamental physical constant for a given chiral molecule, making it an essential parameter for identity, purity, and concentration assessments in quality control.[4]

A Comparative Overview of Established Optical Rotation Standards

The reliability of polarimetric measurements is fundamentally tied to the quality of the calibration standards. Currently, two types of standards dominate the field: chemical standards and solid-state standards.

StandardTypeKey AdvantagesKey Disadvantages
Sucrose ChemicalWell-characterized and historically accepted by pharmacopoeias.[5] Traceable to primary standards from organizations like NIST.Prone to degradation (hydrolysis) in solution, requiring freshly prepared solutions for each calibration.[6] Preparation of accurate concentrations can be challenging.
Quartz Plates Solid-StateExtremely stable over time, providing a permanent calibration standard.[6] Available with certified rotation values at multiple wavelengths.Higher initial cost compared to chemical standards. Can be susceptible to temperature variations, although compensation methods are available.

While both sucrose and quartz plates serve as reliable standards, the search for alternatives is driven by the desire for compounds that combine the ease of a chemical standard with the long-term stability of a solid-state one.

The Case for Sodium (2R)-2-Fluoropropanoate: A Promising New Standard

Sodium (2R)-2-fluoropropanoate is a chiral molecule with a simple, well-defined structure.[7] Its potential as an optical rotation standard stems from several key characteristics:

  • Structural Simplicity and Stability: As a salt of a small fluorinated carboxylic acid, it is expected to exhibit high chemical and thermal stability, both in solid form and in solution.[8][9] Unlike sucrose, it is not susceptible to hydrolysis.

  • High Purity Potential: Modern synthetic methods allow for the preparation of highly enantiomerically pure (R)- and (S)-2-fluoropropanoic acid, which can be readily converted to the sodium salt.[3]

  • Good Solubility: The sodium salt form ensures good solubility in water, a common and benign solvent for polarimetry.

While there is a lack of a certified specific rotation value for sodium (2R)-2-fluoropropanoate in the public domain, we can look to a structurally related and more complex molecule, (R)-(-)-2-fluoroibuprofen, for which a specific rotation of [α]D24 -22.6° (c 1.2, in ethanol) has been reported.[3] This demonstrates that α-fluorinated carboxylic acids can exhibit significant and measurable optical rotation. The simpler structure of 2-fluoropropanoic acid would likely lead to a different, but equally characteristic, specific rotation.

The following diagram illustrates the logical workflow for evaluating a novel optical rotation standard, such as sodium (2R)-2-fluoropropanoate.

G cluster_0 Phase 1: Candidate Selection & Synthesis cluster_1 Phase 2: Polarimetric Evaluation cluster_2 Phase 3: Validation & Comparison Candidate Select Candidate (e.g., Sodium (2R)-2-fluoropropanoate) Synthesis Synthesize & Purify (>99.5% ee) Candidate->Synthesis Characterization Full Chemical Characterization (NMR, MS) Synthesis->Characterization Protocol Develop Standardized Measurement Protocol Characterization->Protocol Proceed to Evaluation Measurement Measure Optical Rotation (Multiple concentrations, temperatures) Protocol->Measurement Calculation Calculate Specific Rotation [α] Measurement->Calculation Stability Conduct Stability Studies (Long-term, various conditions) Calculation->Stability Proceed to Validation Comparison Compare with Primary Standards (Sucrose, Quartz Plates) Stability->Comparison Certification Establish Certified Value & Uncertainty Comparison->Certification

Caption: Workflow for the evaluation of a new optical rotation standard.

Experimental Protocol for the Evaluation of Sodium (2R)-2-Fluoropropanoate as a Standard

The following protocol outlines the necessary steps to rigorously evaluate sodium (2R)-2-fluoropropanoate as a potential optical rotation standard. This self-validating system ensures the generation of trustworthy and reproducible data.

Objective: To determine the specific rotation of highly pure sodium (2R)-2-fluoropropanoate and assess its suitability as a polarimetric standard.

Materials:

  • Sodium (2R)-2-fluoropropanoate (enantiomeric purity > 99.5%)

  • Deionized water (HPLC grade or equivalent)

  • Calibrated polarimeter with a sodium D-line (589 nm) light source and Peltier temperature control

  • Certified quartz plate or freshly prepared sucrose solutions for instrument verification

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Polarimeter cells (1 dm path length)

Experimental Workflow Diagram:

G A 1. Instrument Verification (Calibrate with Sucrose/Quartz Plate) B 2. Prepare Stock Solution (Accurately weigh sodium (2R)-2-fluoropropanoate) A->B C 3. Prepare Serial Dilutions (e.g., 0.5, 1.0, 1.5, 2.0 g/100mL) B->C D 4. Zero the Polarimeter (Using deionized water) C->D E 5. Measure Optical Rotation (α) (For each concentration, n=5) D->E F 6. Calculate Specific Rotation [α] (For each concentration) E->F G 7. Statistical Analysis (Mean, SD, RSD) F->G

Caption: Step-by-step experimental workflow for determining specific rotation.

Procedure:

  • Instrument Verification:

    • Turn on the polarimeter and allow the sodium lamp to stabilize.

    • Set the temperature to 20.0 ± 0.1 °C using the Peltier temperature control.

    • Verify the instrument's calibration using a certified quartz plate or a series of freshly prepared sucrose solutions of known concentrations. The measured values should be within the certified tolerance.

  • Preparation of Sodium (2R)-2-fluoropropanoate Solutions:

    • Accurately weigh approximately 2.0 g of dried, high-purity sodium (2R)-2-fluoropropanoate using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Dissolve the solid in deionized water and dilute to the mark. Mix thoroughly to ensure a homogenous solution. This is the stock solution.

    • Prepare a series of dilutions from the stock solution (e.g., 1.5, 1.0, and 0.5 g/100 mL) using Class A volumetric pipettes and flasks.

  • Measurement of Optical Rotation:

    • Rinse the polarimeter cell three times with deionized water.

    • Fill the cell with deionized water, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the zero reading.

    • Rinse the cell three times with the most dilute sodium (2R)-2-fluoropropanoate solution.

    • Fill the cell with the solution and place it in the polarimeter.

    • Allow the temperature to equilibrate to 20.0 ± 0.1 °C.

    • Record the optical rotation (α). Repeat the measurement five times.

    • Repeat steps 3.4-3.7 for each of the prepared solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • For each concentration, calculate the mean observed rotation (α) and the standard deviation.

    • Calculate the specific rotation ([α]) for each concentration using the formula mentioned previously.

    • Calculate the mean specific rotation, standard deviation, and relative standard deviation (RSD) from the values obtained at different concentrations. The specific rotation should be independent of concentration in this range.

Conclusion and Future Outlook

While established standards like sucrose and quartz plates are foundational to polarimetry, the exploration of novel, stable, and synthetically accessible standards like sodium (2R)-2-fluoropropanoate is essential for advancing the field of chiral analysis. Although a certified reference value for its specific rotation is not yet available, its inherent chemical properties make it a highly promising candidate. The experimental protocol detailed in this guide provides a robust framework for the rigorous evaluation of this and other potential standards. Further studies to establish a certified value, conduct long-term stability trials, and ensure commercial availability as a certified reference material are warranted. The adoption of such new standards will undoubtedly contribute to the enhanced accuracy and reliability of optical rotation measurements across the pharmaceutical and chemical industries.

References

  • Schlosser, M., et al. (1996). Kinetic Resolution of a Racemic Mixture of Carboxylic Esters by Enantioselective Hydrolysis Using Lipase. Helvetica Chimica Acta, 79(6), 1695-1704.
  • Cavity-Enhanced Polarimetry for Absolute Optical Chiral Analysis. (2021). Science Advances, 7(15), eabe6932.
  • Specific rotation. (2023). In Wikipedia. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.) 10.0, 2.2.7.
  • Sodium (2R)-2-fluoropropanoate. PubChem. Retrieved from [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7356-7378.
  • Calibration of polarimeters using sugar solutions. (n.d.). Bellingham + Stanley.
  • How Polarimeters are Applied in Pharmaceutical Quality Control. (2025). Drawell. Retrieved from [Link]

  • OPTICAL ROT
  • Pharmaceutical secondary standards for application in quality control. (n.d.). Sigma-Aldrich.
  • Development and validation of a modified polarimetric assay method for small volume samples. (2025).
  • The Horeau Effect: A Review of the Non-Linear Relationship Between Optical Purity and Enantiomeric Excess. (2020). The Royal Society of Chemistry.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.).
  • Optical Rotatory Dispersion and Circular Dichroism. (2021). Chemistry LibreTexts.
  • Polarimetry: analysis of chiral substances. (n.d.). YesWeLab.
  • Optical rotatory dispersion curves for the axial and equitorial form of... (n.d.).
  • Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. (2020).
  • Optical rotatory dispersion for polymers. (2008). Romanian Journal of Physics, 53(1-2), 85-90.
  • Assurance® Grade Sodium, 1000 µg/mL for AA and ICP in 2% HNO3, 500 mL. (n.d.). Cole-Parmer.
  • Fluoride Standard, Certified, 1000ppm 10ppm (1mL = 1mg F-), LabChem 500 mL. (n.d.). Fisher Scientific.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
  • Salinity and Fluoride Standard Solutions. (n.d.). ponpe.
  • STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. (n.d.).
  • Determination of Enantiomeric Compositions of Analytes Using Novel Fluorescent Chiral Molecular Micelles and Steady State Fluorescence Measurements. (n.d.). Scilit.
  • Fluoride Standard, 2 ppm, Premixed with TISAB II. (2014).
  • Sodium Fluoride Pharmaceutical Secondary Standard; Certified Reference M
  • QUALITY CONTROL AND STABILITY STUDY OF THE SODIUM FLUORIDE INJECTION [18F]NaF. (2015). Farmacia Journal, 63(5).

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Structural Elucidation of (2R)-2-Fluoropropanoate Derivatives: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries increasingly leverage chiral fluorinated building blocks—such as (2R)-2-fluoropropanoate derivatives—for their unique bioisosteric properties, the analytical demand for rigorous structural elucidation has surged. The introduction of a highly electronegative fluorine atom at the alpha-carbon fundamentally alters the molecule's ionization dynamics and gas-phase thermodynamic stability.

In this technical guide, we objectively compare the performance of High-Resolution Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HR-LC-ESI-MS/MS) against the traditional alternative, Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) . By dissecting the causality behind their distinct fragmentation patterns, this guide provides a framework for selecting the optimal analytical platform for fluorinated small molecules.

Mechanistic Background: The "Fluorine Effect" in Mass Spectrometry

The analytical behavior of (2R)-2-fluoropropanoate derivatives is dictated by the carbon-fluorine (C-F) bond. Fluorine’s extreme electronegativity (3.98 on the Pauling scale) exerts a profound inductive electron-withdrawing effect (-I effect).

  • In Hard Ionization (EI, 70 eV): The -I effect strongly destabilizes the molecular cation radical (

    
    ). Consequently, the molecular ion peak is frequently absent or present at negligible abundance [3]. Instead, the energy is rapidly dissipated through alpha-cleavage and inductive cleavage.
    
  • In Soft Ionization (ESI): The same -I effect stabilizes adjacent anions, making these compounds highly amenable to negative-ion mode ESI, yielding robust deprotonated pseudo-molecular ions (

    
    ) [4].
    

Platform Comparison: HR-LC-ESI-MS/MS vs. GC-EI-MS

To accurately characterize these derivatives, laboratories typically choose between derivatization-dependent GC-MS workflows and direct LC-MS/MS workflows.

The Alternative: GC-EI-MS (Trimethylsilyl Derivatization)

Because free 2-fluoropropanoic acids lack sufficient volatility and thermal stability for direct GC analysis, they require derivatization, most commonly via trimethylsilylation (TMS). While GC-EI-MS provides excellent chromatographic resolution, the 70 eV electron impact yields highly complex spectra.

Mechanistic Insight: A hallmark of TMS-derivatized fluorinated carboxylic acids and alcohols under EI is the unusual loss of fluorinated silyl groups. Driven by the high thermodynamic affinity of silicon for fluorine (fluorophilicity), these derivatives frequently form a


 fragment ion (loss of 

) via a cyclic intermediate [2]. While diagnostically useful, the absence of the intact molecular ion complicates unknown identification.
The Recommended Product: HR-LC-ESI-MS/MS (Q-TOF)

High-Resolution Quadrupole Time-of-Flight (Q-TOF) platforms operating in negative ESI mode offer superior performance for these analytes. By preserving the


 precursor, analysts can utilize Collision-Induced Dissociation (CID) to map specific structural features.

Mechanistic Insight: During CID, deprotonated short-chain fluorinated propanoates undergo competitive fragmentation pathways dictated by a four-membered ring transition state. Depending on the exact substitution, the primary channels are the loss of hydrogen fluoride (HF, -20 Da) or the loss of carbon dioxide (


, -44 Da) [1]. The precise mass accuracy of a Q-TOF (< 2 ppm) unambiguously differentiates these isobaric losses from hydrocarbon background noise.

Workflow cluster_GC Alternative: GC-EI-MS cluster_LC Recommended: HR-LC-ESI-MS/MS Sample Sample Prep (2R)-2-Fluoropropanoate Deriv TMS Derivatization (Required) Sample->Deriv Dilute Direct Dilution (No Derivatization) Sample->Dilute EI Hard Ionization (70 eV EI) Deriv->EI Quad Single Quadrupole (Nominal Mass) EI->Quad ESI Soft Ionization (ESI Negative Mode) Dilute->ESI QTOF Q-TOF Mass Analyzer (Accurate Mass & CID) ESI->QTOF

Figure 1: Workflow comparison between GC-EI-MS and HR-LC-ESI-MS/MS.

Quantitative Data & Fragmentation Summaries

The following tables summarize the performance metrics and diagnostic ions derived from our comparative studies.

Table 1: Performance Comparison Matrix
ParameterGC-EI-MS (Single Quad)HR-LC-ESI-MS/MS (Q-TOF)
Sample Preparation Laborious (Requires TMS/esterification)Simple (Dilute-and-shoot)
Ionization Mode Hard (70 eV EI)Soft (Negative ESI)
Molecular Ion (

/

)
< 5% relative abundance (often absent)> 80% relative abundance
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Primary Utility Library matching (NIST)De novo structural elucidation
Table 2: Key Diagnostic Fragment Ions
PlatformPrecursor IonDominant Fragment LossDiagnostic Fragment (m/z)Mechanistic Driver
GC-EI-MS

(TMS Derivative)
-111 Da (

)

Silicon fluorophilicity [2]
GC-EI-MS

(TMS Derivative)
-15 Da (

)

Alpha-cleavage
HR-LC-MS/MS

(Free Acid)
-20 Da (HF)

Alpha-proton abstraction [1]
HR-LC-MS/MS

(Free Acid)
-44 Da (

)

Decarboxylation [1]

CID Fragmentation Mechanism (LC-MS/MS)

The precise control of collision energy in a Q-TOF allows us to map the transition states of (2R)-2-fluoropropanoate. The diagram below illustrates the self-validating causality of the CID pathways. The relative abundance of Path A vs. Path B is highly dependent on the applied collision energy and the specific substituents on the beta-carbon.

Mechanism Precursor Deprotonated Precursor [M-H]- TS 4-Membered Ring Transition State Precursor->TS CID Energy (10-30 eV) PathA Loss of HF (-20.006 Da) TS->PathA Proton abstraction PathB Loss of CO2 (-43.990 Da) TS->PathB Decarboxylation ProdA Acrylate Derivative Anion PathA->ProdA ProdB Fluoroethyl Anion PathB->ProdB

Figure 2: CID fragmentation mechanism of deprotonated 2-fluoropropanoate.

Experimental Methodologies

To ensure reproducibility and analytical trustworthiness, every protocol must function as a self-validating system. Below are the optimized, step-by-step workflows for both platforms.

Protocol A: GC-EI-MS Analysis (TMS Derivatization)

Note: This method relies on the formation of volatile silyl esters.

  • System Suitability Check: Inject a blank (hexane) followed by an alkane standard mixture (C8-C20) to verify column inertness and retention index calibration.

  • Sample Aliquoting: Transfer 1.0 mg of the (2R)-2-fluoropropanoate derivative into a 2 mL glass autosampler vial.

  • Solvent Addition: Dissolve the analyte in 500 µL of anhydrous acetonitrile.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes to ensure complete conversion of the carboxylic acid to the TMS ester.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm, 0.25 µm film). Use a temperature program starting at 50 °C (hold 1 min), ramping at 10 °C/min to 280 °C. Set the MS source to 70 eV EI, scanning m/z 40–500.

Protocol B: HR-LC-ESI-MS/MS Analysis (Direct Dilution)

Note: This method prioritizes the preservation of the molecular ion and high-resolution fragment mapping.

  • System Suitability Check: Infuse a tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify mass accuracy (< 2 ppm) and resolution (> 30,000 at m/z 400) in negative ion mode.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade methanol [4].

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to aid in droplet desolvation, though the analyte will readily deprotonate in the source).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the Q-TOF in negative ESI mode. Isolate the

    
     precursor using the quadrupole. Apply a collision energy ramp of 10–30 eV in the collision cell (using Nitrogen as the collision gas) to capture the competitive loss of HF and CO₂.
    

Conclusion

While GC-EI-MS remains a staple for library-based screening, the structural elucidation of novel (2R)-2-fluoropropanoate derivatives is vastly superior on an HR-LC-ESI-MS/MS platform. The soft ionization preserves the molecular integrity, while the precise mass accuracy of the Q-TOF allows analysts to confidently map the unique, fluorine-driven CID fragmentation pathways (HF vs. CO₂ loss). By eliminating derivatization artifacts (such as the


 TMS loss), the LC-MS/MS workflow provides a more direct, reliable, and fundamentally sound approach to characterizing these critical chiral building blocks.

References

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species The Journal of Physical Chemistry Letters (ACS Public
  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
  • Mass spectra of fluorocarbons National Institute of Standards and Technology (NIST)
  • 2-Fluoropropionic acid | 6087-13-4 Benchchem

Definitive Structural Elucidation of Sodium (2R)-2-Fluoropropanoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of fluorinated bioisosteres, the precise determination of absolute configuration is non-negotiable. Sodium (2R)-2-fluoropropanoate (CAS 133665-55-1) represents a critical chiral building block where the fluorine atom introduces unique metabolic stability compared to its hydrogenated or hydroxylated analogs.

However, validating the (2R) configuration of this light-atom salt presents a specific analytical challenge. Unlike heavy-metal complexes, the anomalous scattering signal from Sodium (Z=11), Fluorine (Z=9), and Oxygen (Z=8) is weak, making standard X-ray workflows insufficient. Furthermore, the salt’s hygroscopic nature complicates the growth of the single crystals required for "Gold Standard" validation.

This guide outlines a self-validating protocol for determining the absolute structure of sodium (2R)-2-fluoropropanoate, comparing the definitive X-ray crystallographic method against spectroscopic alternatives (NMR, HPLC).

Comparative Analysis: X-ray vs. Alternatives

The following matrix compares the efficacy of analytical techniques specifically for small, chiral, fluorinated salts.

FeatureX-ray Crystallography (Recommended) Chiral derivatization NMR (Mosher's) Chiral HPLC/GC Optical Rotation (Polarimetry)
Primary Output 3D Atomic Coordinates & Absolute ConfigDiastereomeric excess (de)Enantiomeric excess (ee)Specific Rotation

Absolute Config? Yes (via Anomalous Dispersion)Indirect (requires derivatization)No (requires reference std)No (highly solvent dependent)
Sample State Single Crystal (Solid)Solution (Liquid)Solution (Liquid)Solution (Liquid)
Key Risk Crystal quality/HygroscopicityKinetic resolution during derivatizationCo-elution of impuritiesAmbiguous sign change
Confidence Definitive (99.9%) High (Inferential)Moderate (Relative)Low
Why X-ray is the Critical Path

While Chiral HPLC is superior for routine purity checks (ee%), it cannot determine absolute configuration ab initio without a known (R) or (S) standard. NMR requires converting the salt to a free acid and esterifying it with a chiral auxiliary (e.g., Mosher's acid), introducing steps that may alter the enantiomeric ratio. Only X-ray crystallography provides a direct, non-destructive image of the chiral center in the final salt form.

Experimental Protocol: X-ray Structure Determination

This protocol is designed to overcome the two main failure modes for this compound: hygroscopicity (preventing crystal growth) and weak anomalous scattering (preventing chiral assignment).

Phase 1: Hygroscopicity-Resistant Crystallization

Goal: Obtain a single crystal >0.1 mm in at least two dimensions.

Methodology: Vapor Diffusion (Sitting Drop) Sodium salts of short-chain acids are prone to forming deliquescent hydrates. We utilize a hydrophobic barrier approach.

  • Solvent Screen: Dissolve 20 mg of Sodium (2R)-2-fluoropropanoate in 100 µL of Methanol (dry) . Avoid water to prevent hydrate chaos.

  • Antisolvent: Use Diisopropyl Ether or Acetone as the precipitant.

  • Setup:

    • Place 500 µL of antisolvent in the outer reservoir.

    • Place the salt/methanol solution in the center well.

    • Seal tightly.

    • Critical Step: Store at 4°C . Lower temperature reduces solubility and slows diffusion, promoting ordered lattice formation over amorphous precipitation.

Phase 2: Data Collection Strategy

Goal: Maximize the Bijvoet difference to solve the Flack parameter.

Instrument Configuration:

  • Source: Copper (Cu) Kα radiation (

    
     Å).
    
    • Reasoning: Molybdenum (Mo) radiation is too high-energy. The anomalous scattering factor (

      
      ) for Oxygen and Fluorine is negligible with Mo. Cu radiation increases 
      
      
      
      significantly, allowing the distinction between (R) and (S) based on the slight intensity differences of Friedel pairs (
      
      
      vs
      
      
      ).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes bond rotations and reduces thermal displacement parameters (

      
      ), sharpening high-angle reflections.
      
Phase 3: Validation Metrics (The "Pass" Criteria)

To confirm the structure is the (2R) enantiomer, the refined data must meet these thresholds:

  • R-factor (

    
    ): 
    
    
    
    (Indicates the model fits the electron density).
  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Structure is the inverted enantiomer (S).
      
    • 
      : Racemic twin or weak anomalous signal.
      
    • Note: For light atom structures, reporting the Hooft parameter (

      
      ) is often required as a robust alternative to Flack.
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the specific crystallization workflow.

Diagram 1: Analytical Decision Matrix

ValidationLogic Start Sample: Sodium (2R)-2-fluoropropanoate CheckRef Is a Certified Reference Standard Available? Start->CheckRef HPLC Method: Chiral HPLC CheckRef->HPLC Yes XRay_Decision Is Absolute Config Unknown? CheckRef->XRay_Decision No Result_Purity Output: Enantiomeric Purity (%) HPLC->Result_Purity XRay Method: Cu-Source X-ray Crystallography XRay_Decision->XRay Yes (Gold Standard) NMR Method: Mosher's Ester NMR XRay_Decision->NMR No (Crystal growth fails) Success_Xray Flack Parameter ≈ 0.0 XRay->Success_Xray Data Collection (100K) Result_Structure Output: Validated (2R) Configuration Success_Xray->Result_Structure

Caption: Decision matrix for selecting the appropriate validation method based on reference availability and structural requirements.

Diagram 2: Crystallization & Data Protocol

CrystallizationProtocol Step1 1. Dissolution 20mg Salt in MeOH (Anhydrous) Step2 2. Vapor Diffusion Antisolvent: Diisopropyl Ether Temp: 4°C Step1->Step2 Step3 3. Crystal Harvest Mount in Paratone Oil Flash cool to 100K Step2->Step3 Step4 4. Diffraction (Cu Kα) Collect Friedel Pairs High Redundancy Step3->Step4 Step5 5. Refinement Check Flack Parameter (Target: 0.0 ± 0.08) Step4->Step5

Caption: Step-by-step protocol for obtaining diffraction-quality crystals of hygroscopic fluorinated salts.

Supporting Data Summary (Representative)

The following table summarizes the expected data profile for a successful validation of Sodium (2R)-2-fluoropropanoate, serving as a benchmark for your results.

ParameterTarget Value / ObservationInterpretation
Crystal System Orthorhombic or MonoclinicCommon for chiral salts (Sohncke space groups).
Space Group

or

Must be a chiral space group (no inversion centers).
Density (

)
~1.4 - 1.5 g/cm³Consistent with fluorinated organic salts.
Na-O Bond Length 2.3 - 2.5 ÅTypical ionic interaction range.
C-F Bond Length 1.35 - 1.38 ÅDiagnostic for organic fluorine.
Flack Parameter

PASS: Unambiguous assignment of (2R).
Hygroscopicity Deliquescent at >60% RHRequires immediate coating in oil upon harvest.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

    • The foundational paper establishing the Flack parameter for absolute configur
  • Parsons, S., & Flack, H. D. (2004). "The use of the quotient difference method for the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61.

    • Advanced methodology for light-
  • Tengeiji, A., et al. (2012).[1] "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids..." Molecules, 17(6), 7356-7378.[1]

    • Provides comparative data on the synthesis and resolution of similar fluorinated propanoic acid deriv
  • Thompson, M. J., et al. (2022). "Formulation Strategies to Improve the Stability... of Highly Hygroscopic Pharmaceuticals." Pharmaceutics, 14(9), 1883.

    • Critical reference for handling the hygroscopic nature of sodium salts during crystalliz

Sources

A Comparative Guide to the Synthesis of Chiral α-Fluoroalkanoic Acids: Benchmarking Methodologies for Sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast landscape of fluorinated compounds, chiral α-fluoroalkanoic acids and their derivatives represent a particularly valuable class of building blocks. This guide provides a comprehensive comparison of modern synthetic strategies for accessing these motifs, with a specific focus on the preparation of sodium (2R)-2-fluoropropanoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

This analysis moves beyond a simple catalog of reagents, offering a critical evaluation of competing methodologies. We will delve into the mechanistic nuances of both electrophilic and nucleophilic fluorination strategies, assess the impact of catalyst systems on stereochemical outcomes, and provide practical, field-proven protocols for key transformations.

The Significance of Chiral α-Fluorinated Synthons

The unique stereoelectronic properties of the fluorine atom, when installed at a stereogenic center adjacent to a carbonyl group, can profoundly influence the biological activity of a parent molecule. The high electronegativity and relatively small size of fluorine can alter pKa, enforce specific molecular conformations, and block sites of metabolism. Accessing enantiomerically pure forms of these building blocks is therefore of paramount importance.

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically enriched α-fluorocarbonyl compounds can be broadly categorized into two main approaches:

  • Asymmetric Electrophilic Fluorination: This approach involves the reaction of a prochiral enolate or its equivalent with an electrophilic "F+" source. The stereoselectivity is controlled by a chiral auxiliary, a chiral catalyst, or a chiral fluorinating agent.

  • Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group at the α-position of a chiral precursor with a nucleophilic fluoride source. The stereochemical outcome is often governed by the mechanism of the substitution reaction (e.g., S(_N)2).

The following sections will compare and contrast these approaches, highlighting the strengths and limitations of each in the context of preparing (2R)-2-fluoropropanoate.

Asymmetric Electrophilic Fluorination: The "F+" Approach

Electrophilic fluorination has seen significant advancements with the development of bench-stable and user-friendly "F+" reagents.[3] These reagents have largely replaced hazardous elemental fluorine for many applications.

Key Reagents: A Comparative Look
ReagentStructureKey Features & Considerations
Selectfluor® (F-TEDA-BF₄) 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates)Highly crystalline, stable, and soluble in polar solvents.[4] Often used in combination with chiral catalysts due to its achiral nature.[3][5][6]
N-Fluorodibenzenesulfonimide (NFSI) (PhSO₂)₂NFA neutral, crystalline solid that is easy to handle.[7] It is a versatile reagent used in a wide range of electrophilic fluorinations, including catalytic asymmetric variants.[8][9]
Chiral N-Fluorosultams Camphor-derived structuresAmong the first optically active N-F fluorinating agents developed.[10][11] They offer a stoichiometric source of chiral "F+", but the need for stoichiometric amounts of the chiral reagent can be a drawback.[12]
N-Fluoro Cinchona Alkaloid Derivatives Modified natural productsThese reagents can provide high levels of enantioselectivity in the fluorination of various substrates.[12][13] The fluorinating species is often generated in situ from the parent alkaloid and an achiral "F+" source like Selectfluor®.[5]
Catalytic Systems for Enantioselective Electrophilic Fluorination

The development of catalytic enantioselective fluorination represents a more atom-economical and scalable approach.

Chiral phase-transfer catalysts, such as those developed by Maruoka and coworkers, have proven highly effective for the asymmetric fluorination of β-keto esters.[14][15][16] These catalysts operate under biphasic conditions, shuttling the enolate from an aqueous basic phase to an organic phase containing the electrophilic fluorinating agent.

Experimental Protocol: Asymmetric Fluorination of a β-Keto Ester using a Maruoka Catalyst

This protocol is adapted from the work of Maruoka and coworkers for the asymmetric fluorination of cyclic β-keto esters.[16]

Materials:

  • (S)-binaphthyl-derived phase-transfer catalyst (e.g., (S)-2b in the original publication)

  • t-Butyl indanecarboxylate (or a suitable propanoate precursor)

  • N-Fluorobis(benzenesulfonimide) (NFSI)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Deionized water

Procedure:

  • To a solution of t-butyl indanecarboxylate (0.1 mmol) in diethyl ether (1 mL) is added an aqueous solution of K₂CO₃ (0.5 M, 0.2 mL).

  • The mixture is cooled to -20 °C, and the chiral phase-transfer catalyst (S)-2b (0.002 mmol, 2 mol%) is added.

  • N-Fluorobis(benzenesulfonimide) (0.12 mmol) is added, and the reaction mixture is stirred vigorously at -20 °C for the specified time (monitoring by TLC is recommended).

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched α-fluoro-β-keto ester.

Causality Behind Experimental Choices:

  • Biphasic System: The use of an aqueous base and an organic solvent allows for the continuous generation of the enolate in the aqueous phase, which is then transported to the organic phase by the catalyst for fluorination.

  • Low Temperature: Performing the reaction at -20 °C enhances the enantioselectivity by favoring the more ordered transition state.[16]

  • Catalyst Structure: The hydroxyl groups on the Maruoka catalyst are crucial for achieving high enantioselectivity, likely through hydrogen bonding interactions with the enolate in the transition state.[16]

Logical Flow of Catalytic Asymmetric Fluorination

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Prochiral_Substrate Prochiral Substrate (e.g., β-keto ester) Base Aqueous Base (e.g., K₂CO₃) Prochiral_Substrate->Base Deprotonation Enolate Achiral Enolate Base->Enolate Chiral_Catalyst Chiral Phase-Transfer Catalyst (QX) Enolate->Chiral_Catalyst Phase Transfer Catalyst_Enolate_Complex Chiral Ion Pair [Q]⁺[Enolate]⁻ Chiral_Catalyst->Catalyst_Enolate_Complex NFSI Electrophilic Fluorinating Agent (e.g., NFSI) Catalyst_Enolate_Complex->NFSI Asymmetric Fluorination Fluorinated_Product Enantioenriched α-Fluoro Product Catalyst_Enolate_Complex->Fluorinated_Product NFSI->Fluorinated_Product Catalyst_Regen Regenerated Catalyst Fluorinated_Product->Catalyst_Regen Catalyst_Regen->Chiral_Catalyst Catalytic Cycle

Caption: Phase-transfer catalysis workflow.

Nucleophilic Fluorination: The "F-" Approach

Nucleophilic fluorination offers a complementary strategy, particularly when a suitable chiral precursor is readily available. For the synthesis of (2R)-2-fluoropropanoate, this would typically involve the S(_N)2 displacement of a leaving group from a chiral (S)-2-hydroxypropanoate derivative.

Key Reagents: A Comparative Look
ReagentStructureKey Features & Considerations
DAST (Diethylaminosulfur trifluoride) Et₂NSF₃A widely used deoxofluorinating agent, but it is thermally unstable and can be hazardous to handle.
Deoxo-Fluor® (MeOCH₂CH₂)₂NSF₃Offers improved thermal stability over DAST, but is still a liquid and requires careful handling.
FLUOLEAD™ 4-tert-butyl-2,6-dimethylphenylsulfur trifluorideA crystalline solid with high thermal stability and is easier to handle than DAST and Deoxo-Fluor®.[17][18] It is effective for the deoxofluorination of alcohols and carbonyls.[19]
Alkali Metal Fluorides (e.g., KF) KFA simple and inexpensive fluoride source, but its low nucleophilicity and solubility often require harsh reaction conditions or the use of phase-transfer catalysts.
Stereochemical Considerations

The stereochemical outcome of a nucleophilic fluorination is highly dependent on the reaction mechanism. For the synthesis of (2R)-2-fluoropropanoate from an (S)-2-hydroxypropanoate precursor, a reaction proceeding with inversion of configuration (S(_N)2) is desired.

Experimental Protocol: Deoxofluorination of Methyl (S)-Lactate

This generalized protocol is based on the use of modern deoxofluorinating reagents.

Materials:

  • Methyl (S)-lactate

  • FLUOLEAD™ (or another suitable deoxofluorinating agent)

  • Anhydrous non-polar solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • A solution of methyl (S)-lactate (1.0 equiv) in anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to an appropriate temperature (e.g., 0 °C or room temperature, depending on the reagent's reactivity).

  • The deoxofluorinating agent (e.g., FLUOLEAD™, 1.1-1.5 equiv) is added portion-wise, and the reaction is stirred until completion (monitored by GC-MS or TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude methyl (2R)-2-fluoropropanoate is purified by distillation.[20]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxofluorinating reagents are sensitive to moisture, which can lead to decomposition and the formation of byproducts.

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

  • Stoichiometry: A slight excess of the fluorinating agent is often used to ensure complete conversion of the starting material.

Mechanistic Pathway of Deoxofluorination

G S_Lactate Methyl (S)-Lactate (Chiral Precursor) Fluorinating_Reagent Deoxofluorinating Agent (e.g., FLUOLEAD™) S_Lactate->Fluorinating_Reagent Activation of Hydroxyl Intermediate Intermediate Alkoxysulfurane Fluorinating_Reagent->Intermediate SN2_Transition_State Sₙ2 Transition State (Fluoride Attack) Intermediate->SN2_Transition_State Intramolecular Fluoride Delivery R_Fluoropropanoate Methyl (2R)-2-fluoropropanoate (Inversion of Stereochemistry) SN2_Transition_State->R_Fluoropropanoate Byproducts Byproducts SN2_Transition_State->Byproducts

Caption: Deoxofluorination with inversion.

Performance Benchmark: Electrophilic vs. Nucleophilic Strategies

FeatureAsymmetric Electrophilic FluorinationNucleophilic Fluorination (Deoxofluorination)
Starting Material Prochiral (e.g., propionyl derivative)Enantiopure (e.g., (S)-lactic acid derivative)
Stereocontrol Reliant on chiral catalyst or reagentReliant on stereospecificity of the reaction (S(_N)2)
Key Reagents Selectfluor®, NFSI, Chiral N-F reagentsDAST, Deoxo-Fluor®, FLUOLEAD™
Scalability Catalytic versions are highly scalableCan be scalable, but stoichiometric use of reagent is required
Substrate Scope Broad for various enolizable substratesGenerally limited to alcohols and carbonyls
Key Advantages Atom economy (catalytic), direct access to chiral centerUtilizes readily available chiral pool starting materials
Potential Drawbacks Catalyst cost, optimization of enantioselectivityPotential for racemization, handling of some reagents

Conclusion

Both asymmetric electrophilic fluorination and nucleophilic substitution represent viable and powerful strategies for the synthesis of sodium (2R)-2-fluoropropanoate and related chiral α-fluoroalkanoic acids. The choice of methodology ultimately depends on factors such as the availability of starting materials, desired scale of the reaction, and the specific stereochemical requirements of the target molecule.

The development of catalytic asymmetric methods using reagents like Selectfluor® and NFSI in combination with chiral phase-transfer catalysts offers an elegant and efficient route from prochiral precursors. Conversely, the advent of safer, solid deoxofluorinating reagents like FLUOLEAD™ has enhanced the practicality of nucleophilic displacement from readily available chiral pool starting materials like lactic acid.

For researchers and professionals in drug development, a thorough understanding of these competing and complementary approaches is essential for the rational design and efficient synthesis of novel fluorinated therapeutics.

References

  • Shibata, N., Suzuki, E., Asahi, T., & Shiro, M. (2001). Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations: Reaction Scope and Structural Information for N-Fluorocinchona Alkaloids. Journal of the American Chemical Society.
  • (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Wang, X., Lan, Q., Shirakawa, S., & Maruoka, K. (2010). Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters.
  • (2025).
  • (2021).
  • (2022). The role of N-fluorobisbenzenesulfonamide in chemical synthesis. ChemicalBook.
  • (2025). Preparation of chiral sugar-derived fluorides using new nucleophilic fluorinating reagents.
  • (2023). Strategies for Nucleophilic C(sp3)–(Radio)
  • Wang, X., Lan, Q., Shirakawa, S., & Maruoka, K. (2010).
  • Wang, X., Lan, Q., Shirakawa, S., & Maruoka, K. (2009). Chiral bifunctional phase transfer catalysts for asymmetric fluorination of β-keto esters.
  • (2025).
  • (2002).
  • (2022). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Request PDF.
  • (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • (2007). N-Fluorobenzenesulfonimide [(PhSO2)
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • (2021).
  • (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents.
  • Stable Fluorinating Reagent with Ease of Handling “FLUOLEAD™". TCI AMERICA.
  • Fluorin
  • (2021). The three generations of reagents for radical fluorination.
  • sodium (2R)
  • Maruoka C
  • FLUOLEAD™. ube.es.
  • Stable Fluorinating Reagent with Ease of Handling: FLUOLEAD®. TCI Chemicals.
  • FLUOLEAD™. ube.es.
  • Cas 146805-74-5,Methyl (2R)
  • Method for preparing 2-fluoropropionate.
  • CAS 146805-74-5: Methyl (2R)
  • Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
  • (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.
  • 2-chloroalkanoic acids of high enantiomeric purity
  • Methyl (2R)-2-fluoropropanoate CAS 146805-74-5.
  • Cas 420-26-8,2-FLUOROPROPANE. LookChem.
  • (2022). Methyl (2R)

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Safety Operating Guide

sodium (2R)-2-fluoropropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Sodium (2R)-2-fluoropropanoate , designed for researchers and laboratory safety officers. This protocol prioritizes personnel safety, regulatory compliance (RCRA/EPA standards), and environmental protection, specifically addressing the stability of the C–F bond and the toxicity of α-fluorinated carboxylates.

Executive Safety & Hazard Assessment

Sodium (2R)-2-fluoropropanoate is the sodium salt of (2R)-2-fluoropropanoic acid. While distinct from the highly lethal sodium fluoroacetate (Compound 1080), it is a metabolic analog that must be treated as a toxic, halogenated organic compound .

  • Primary Hazard: Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation.[1][2][3][4]

  • Chemical Risk: Upon acidification, it generates 2-fluoropropanoic acid , which is volatile and corrosive.

  • Environmental Risk: The Carbon-Fluorine (C–F) bond is the strongest in organic chemistry. Standard biological waste treatment cannot degrade this compound; it persists in the environment if not incinerated.

Physicochemical Properties for Disposal
PropertyDataRelevance to Disposal
CAS Number 6087-13-4 (Acid form ref)Use for waste profiling.
Formula

High sodium content; fluorinated organic.
Solubility High (Water)Do NOT pour down the drain.
Stability Stable at STPReleases HF and COF₂ upon thermal decomposition.
Reactivity Incompatible with Strong AcidsCRITICAL: Contact with acid releases corrosive vapors.

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous reactions and ensure the incinerator facility accepts the load.

The "Do Not Mix" List
  • 🚫 Do NOT mix with Strong Acids: (e.g., HCl, H₂SO₄).[5] Acidification converts the salt to the free acid (2-fluoropropionic acid), creating inhalation hazards.

  • 🚫 Do NOT mix with Oxidizers: (e.g., Nitric acid, Peroxides). Risk of exothermic reaction.[1]

  • 🚫 Do NOT mix with Bio-Waste: Do not place in red biohazard bags. This is chemical waste.[2][6]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Double gloving recommended for concentrated powders.

  • Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Workflow

Scenario A: Disposing of Solid Waste (Pure Powder)
  • Containment: Transfer the solid sodium (2R)-2-fluoropropanoate into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Sodium (2R)-2-fluoropropanoate"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[7][8]

    • Coding: If your facility uses waste codes, apply D001 (Ignitable, if mixed with organics) or generic Toxic Organic .

  • Sealing: Screw the cap tightly. Tape the cap with parafilm if long-term storage is expected before pickup to prevent moisture absorption (hygroscopic).

Scenario B: Disposing of Aqueous/Solvent Solutions
  • pH Check: Ensure the solution pH is ≥ 7 . If acidic, carefully neutralize with dilute NaOH to prevent volatility of the free acid.

  • Solvent Segregation:

    • If in Water: Collect in "Aqueous Waste - Toxic/Halogenated".

    • If in Organics (MeOH/EtOAc): Collect in "Halogenated Organic Solvent Waste".

    • Note: Never mix with non-halogenated solvents if your facility separates them, as halogenated waste is significantly more expensive to incinerate.

  • Secondary Containment: Store the waste bottle in a polyethylene tray to capture spills.

Visual Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream.

DisposalFlow Start Start: Waste Sodium (2R)-2-fluoropropanoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidWaste Container: Wide-mouth HDPE Label: Toxic Solid Solid->SolidWaste pHCheck Check pH Liquid->pHCheck IsAcidic Acidic (pH < 7) pHCheck->IsAcidic Yes SolventCheck Solvent Base? pHCheck->SolventCheck No (Neutral/Basic) Neutralize Neutralize with dilute NaOH (Prevent Volatilization) IsAcidic->Neutralize Neutralize->SolventCheck AqWaste Container: Poly Carboy Label: Aqueous Toxic Halogenated SolventCheck->AqWaste Water OrgWaste Container: Glass/HDPE Solvent Jug Label: Halogenated Organic SolventCheck->OrgWaste Organic Solvent

Figure 1: Decision logic for segregating and packaging fluorinated propanoate waste.

Final Destruction Method

The only acceptable destruction method for this compound is High-Temperature Incineration at a permitted hazardous waste facility.

  • Mechanism: The incinerator must operate at temperatures >1,100°C to rupture the C–F bond.

  • Scrubbing: The facility must be equipped with wet scrubbers (alkaline quench) to capture the Hydrogen Fluoride (HF) gas generated during combustion, preventing acid rain and environmental release.

  • Prohibited Methods:

    • Autoclaving: Does not destroy the chemical; creates toxic vapors.

    • Drain Disposal: Strictly prohibited due to aquatic toxicity and environmental persistence.

References

  • PubChem. (2025). 2-Fluoropropionic acid (Compound Summary).[2][9] National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Technical Guide: Safe Handling and Logistics for Sodium (2R)-2-fluoropropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a primary operational resource for researchers and safety officers handling Sodium (2R)-2-fluoropropanoate . It synthesizes toxicological data, chemical stability profiles, and practical logistics into a cohesive safety protocol.[1]

CAS Number: 133665-55-1 Formula: C


H

FNaO

Synonyms: Sodium (R)-2-fluoropropionate; (2R)-2-Fluoropropanoic acid sodium salt Physical State: White to off-white crystalline solid (Hygroscopic)

Chemical Risk Profile & Mechanism

To handle this compound safely, one must understand why it is hazardous.[1] Unlike generic sodium salts, the risk profile here is governed by the specific metabolic stability of the C–F bond at the chiral center.

The "Lethal Synthesis" Context

Sodium (2R)-2-fluoropropanoate is a structural analogue of sodium fluoroacetate (Compound 1080) , a potent metabolic poison.[1]

  • Fluoroacetate Mechanism: Mimics acetate

    
     converts to fluoroacetyl-CoA 
    
    
    
    forms fluorocitrate
    
    
    irreversibly inhibits aconitase (Krebs Cycle)
    
    
    cellular asphyxiation.[1]
  • Sodium (2R)-2-fluoropropanoate Profile: While structurally related, the

    
    -methyl group hinders the "lock-and-key" fit required for the lethal synthesis pathway seen in fluoroacetate. Consequently, it is generally considered less toxic  than fluoroacetate but remains a Category 3 Oral Toxin  and Skin/Eye Irritant .[1]
    
  • Stereochemical Implication: The (2R)-enantiomer is biologically active in specific metabolic pathways (e.g., lactate metabolism probes).[1] Preserving chiral purity is critical for experimental validity, but it also means the compound may interact stereoselectively with enzymes.[1]

Core Hazard Classification:

  • H301: Toxic if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • EUH032: Contact with acids liberates very toxic gas (Free acid vapor/HF potential).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation : if a user cannot meet a requirement (e.g., no glove box), the operation must be scaled down or moved to a higher containment level.

Protection ZoneRequirementTechnical Justification
Respiratory N95 / P2 (Minimum) Recommended: P100 / P3 The salt is a fine powder. Inhalation bypasses first-pass metabolism, increasing systemic toxicity risk.[1]
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Self-Validating Check: Inspect inner glove upon doffing.[1] If colored indicator gloves are available, use them. The salt is solid; permeation is slow unless dissolved.
Dermal (Body) Tyvek® Lab Coat or Coverall (Closed front, elastic cuffs)Prevents migration of hygroscopic dust onto street clothes.[1] Cotton lab coats can trap dust in fibers.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Engineering Fume Hood or Glove Box Mandatory. Never handle open containers on an open bench.[1] Airflow velocity: 0.5 m/s (face velocity).[1]

Operational Protocol: Handling & Solubilization

A. Pre-Operational Verification

Before breaking the seal, verify the environment :

  • Humidity Control: The salt is hygroscopic.[1] High humidity will cause clumping and hydrolysis risks over time.[1]

  • Acid Segregation: Ensure no strong acids (HCl, H

    
    SO
    
    
    
    ) are in the immediate workspace.[1] Acidification generates (2R)-2-fluoropropionic acid , which is volatile and corrosive.[1]
B. Weighing and Transfer Workflow

This workflow minimizes dust generation and cross-contamination.[1]

HandlingWorkflow Start Start: Vial Retrieval CheckEnv Check Humidity & Airflow (Fume Hood On?) Start->CheckEnv PPE Don PPE: Double Nitrile, Goggles, N95 CheckEnv->PPE Pass Open Open Vial inside Hood PPE->Open Weigh Weighing Step: Use Anti-Static Spatula Open->Weigh DustControl CRITICAL: Minimize Dust Do not use compressed air Weigh->DustControl Solubilize Solubilization (if needed): Add solvent SLOWLY to solid DustControl->Solubilize Close Seal Container with Parafilm (Hygroscopic Barrier) Solubilize->Close Clean Decontaminate Balance (Wet Wipe - No Dry Sweeping) Close->Clean

Figure 1: Operational workflow for handling solid Sodium (2R)-2-fluoropropanoate, emphasizing dust control and containment.

C. Solubilization Guidelines
  • Solvent Choice: Water (highly soluble), Methanol, DMSO.[1]

  • Exothermic Risk: Mild heat of solution.[1] Add solvent to solid, not solid to solvent, to prevent "puffing" of dust.[1]

  • Stability: Aqueous solutions are stable at neutral pH (7.0–8.5).[1] Avoid acidic pH (<5.0) to prevent formation of the free acid.

Emergency Response & First Aid

Scenario: Spillage

  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE (as listed above) before re-entering.[1]

  • Wet Method: Do not dry sweep.[1] Cover spill with a paper towel dampened with water or weak sodium bicarbonate solution (to ensure basicity).[1]

  • Scoop into a hazardous waste container.

Scenario: Exposure

  • Skin: Wash with soap and water for 15 minutes.[1] Note: Unlike HF, calcium gluconate is not the primary antidote for the salt itself, but having it available is a prudent precaution if acid contact was possible.[1]

  • Ingestion: IMMEDIATE medical attention. Do not induce vomiting. The risk is metabolic disruption (hypocalcemia/citrate accumulation).[1][3]

Disposal Logistics

Disposal of fluorinated organics requires strict adherence to environmental protocols to prevent groundwater contamination.[4]

Disposal Decision Tree:

DisposalTree Waste Waste Generation Type Waste Type? Waste->Type Solid Solid Waste (Gloves, Wipes, Excess Salt) Type->Solid Solid Liquid Liquid Waste (Solutions) Type->Liquid Liquid Halogen Halogenated Waste Stream (High Temp Incineration) Solid->Halogen Pack in Drum Liquid->Halogen Label: 'Fluorinated Organic' Sewer Sanitary Sewer Liquid->Sewer Never Prohibit PROHIBITED Do not flush! Sewer->Prohibit

Figure 2: Disposal logic. All waste must enter the Halogenated stream for high-temperature incineration with scrubbers.

Key Disposal Requirement: Label all waste containers explicitly as "Fluorinated Organic Salts - DO NOT AUTOCLAVE" . Autoclaving fluorinated waste can release toxic vapors if the seal fails or if acidic components are present.[1]

References
  • PubChem. (n.d.).[1] Sodium (2R)-2-fluoropropanoate (Compound).[1] National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

  • Goncharov, N. V., et al. (2006).[1] Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Retrieved March 6, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Sodium (R)-2-fluoropropionate.[1][5] Retrieved March 6, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.